Product packaging for 2,4-Dibromo-5-chloropyridine(Cat. No.:CAS No. 875232-70-5)

2,4-Dibromo-5-chloropyridine

Cat. No.: B1423800
CAS No.: 875232-70-5
M. Wt: 271.34 g/mol
InChI Key: MLHLHPRWRPZIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dibromo-5-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2ClN B1423800 2,4-Dibromo-5-chloropyridine CAS No. 875232-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-5(7)9-2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHLHPRWRPZIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4-Dibromo-5-chloropyridine: A Comprehensive Technical Guide to Synthesis Strategies

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis methods for 2,4-dibromo-5-chloropyridine, a crucial halogenated pyridine derivative. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who require a detailed understanding of the available synthetic routes, their underlying mechanisms, and practical, field-tested protocols.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized heterocyclic compound of significant interest in organic synthesis. Its value as a synthetic intermediate lies in the distinct reactivity of its three halogen substituents. This differential reactivity allows for selective and sequential functionalization through a variety of cross-coupling reactions, making it an invaluable building block for constructing complex molecular architectures. Pyridine and its derivatives are prevalent scaffolds in pharmaceuticals and agrochemicals, with a notable percentage of FDA-approved small molecule drugs containing a pyridine moiety.[1] The targeted introduction of substituents onto the pyridine ring, facilitated by intermediates like this compound, is a cornerstone of modern medicinal chemistry.

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing effects of the halogen atoms, makes the molecule susceptible to nucleophilic substitution.[2] This inherent reactivity, combined with the potential for selective metal-catalyzed cross-coupling reactions at the bromo and chloro positions, underscores its versatility in the synthesis of novel bioactive compounds.[2]

Core Synthesis Methodologies

The synthesis of this compound predominantly relies on the halogenation of pre-functionalized pyridine precursors. The selection of the starting material and the halogenating agents is paramount to achieving the desired regioselectivity and maximizing yield.

Method 1: Electrophilic Bromination of 3-Chloropyridine

A primary and widely utilized route to this compound is the direct bromination of 3-chloropyridine.[3][4] This method is an example of electrophilic aromatic substitution on a deactivated heterocyclic system.

Mechanistic Rationale:

The chlorine atom at the 3-position of the pyridine ring is an ortho-, para-director, while also being a deactivating group for electrophilic substitution. The nitrogen atom in the pyridine ring is also strongly deactivating. Therefore, forcing conditions are typically required to achieve di-bromination at the 2- and 4-positions. The reaction is often carried out in a strong acidic medium, such as oleum or fuming sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring but also facilitating the generation of a potent electrophilic bromine species.

Experimental Protocol:

The following is a representative, step-by-step protocol for the synthesis of this compound via the bromination of 3-chloropyridine.

Step-by-Step Protocol: Bromination of 3-Chloropyridine

  • Reaction Vessel Preparation: A multi-necked, round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap, is assembled in a well-ventilated fume hood.

  • Reagent Loading: 3-Chloropyridine is carefully added to oleum (or fuming sulfuric acid) in the reaction flask, with external cooling to manage the initial exotherm.

  • Bromine Addition: Liquid bromine is added dropwise to the stirred solution via the dropping funnel, maintaining the reaction temperature within a specified range (e.g., 20-30°C).

  • Reaction Progression: After the addition of bromine is complete, the reaction mixture is gradually heated to a higher temperature (e.g., 100-120°C) and maintained for several hours to drive the reaction to completion.

  • Reaction Monitoring: The progress of the reaction can be monitored by quenching a small aliquot of the reaction mixture and analyzing it by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The excess bromine is neutralized by the slow addition of a reducing agent, such as sodium bisulfite solution. The acidic solution is then cautiously neutralized with a strong base, such as sodium hydroxide, while maintaining a low temperature.

  • Extraction and Purification: The resulting precipitate is collected by filtration, or the aqueous solution is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visual Representation of the Synthesis Pathway:

Bromination_of_3_Chloropyridine 3-Chloropyridine 3-Chloropyridine Reaction Electrophilic Aromatic Substitution 3-Chloropyridine->Reaction Reagents Br2, Oleum Reagents->Reaction This compound This compound Reaction->this compound caption Synthesis via bromination of 3-chloropyridine.

Caption: Synthesis via bromination of 3-chloropyridine.

Method 2: Multi-step Synthesis from Aminopyridine Precursors

An alternative and versatile approach to halogenated pyridines involves the use of Sandmeyer-type reactions, starting from readily available aminopyridines. This strategy allows for the precise installation of halogen substituents. A plausible, though less direct, route to this compound could be envisioned starting from a suitably substituted aminopyridine. For instance, a related synthesis of 5-bromo-2,4-dichloropyridine starts from 2-amino-4-chloropyridine, which is first brominated and then subjected to a diazotization-chlorination sequence.[5]

Mechanistic Principles:

This synthetic paradigm hinges on the diazotization of an aromatic amine to form a diazonium salt, which is a versatile intermediate. The diazonium group can then be displaced by a variety of nucleophiles, including halides, in the presence of a copper(I) catalyst (the Sandmeyer reaction). The regiochemistry of the final product is determined by the substitution pattern of the initial aminopyridine.

Generalized Experimental Workflow:

The following diagram illustrates the general workflow for a Sandmeyer-type synthesis, which can be adapted for the synthesis of various halopyridines.

Sandmeyer_Reaction_Workflow cluster_start Step 1: Diazotization cluster_sandmeyer Step 2: Halogen Exchange Aminopyridine_Precursor Substituted Aminopyridine Diazonium_Intermediate Diazonium Salt Intermediate Aminopyridine_Precursor->Diazonium_Intermediate Diazotization Diazotizing_Agent NaNO2, HBr/HCl Halogenated_Pyridine Halogenated Pyridine Product Diazonium_Intermediate->Halogenated_Pyridine Sandmeyer Reaction Copper_Halide CuBr / CuCl caption Generalized workflow for a Sandmeyer-type synthesis.

Caption: Generalized workflow for a Sandmeyer-type synthesis.

Quantitative Data and Reaction Parameters

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The table below summarizes typical parameters for the bromination of 3-chloropyridine.

Starting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (hours)Reported Yield (%)
3-ChloropyridineBromine, OleumOleum100 - 1204 - 860 - 75
3-ChloropyridineN-BromosuccinimideSulfuric Acid80 - 1006 - 1250 - 65

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the direct bromination of 3-chloropyridine being a robust and scalable method. The multi-step approaches, while potentially more complex, offer greater flexibility in accessing a wider range of substituted pyridine derivatives. The choice of synthetic strategy will ultimately be dictated by factors such as the availability and cost of starting materials, the desired scale of production, and safety considerations.

As the demand for novel and complex chemical entities continues to grow in the pharmaceutical and agrochemical industries, the development of more efficient, sustainable, and atom-economical methods for the synthesis of key intermediates like this compound will remain an active area of research. Innovations in catalysis and flow chemistry are poised to play a significant role in the future of heterocyclic synthesis.

References

physical and chemical properties of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-5-chloropyridine is a halogenated pyridine derivative that holds potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its trifunctional nature, featuring two bromine atoms and one chlorine atom on a pyridine scaffold, offers multiple reaction sites for selective chemical modifications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthetic relevance and safety considerations. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document consolidates available information and draws logical inferences from related halogenated pyridines to offer a foundational understanding for researchers.

Core Molecular Attributes

This compound is a substituted pyridine with the chemical formula C₅H₂Br₂ClN.[1] The strategic placement of its halogen atoms dictates its reactivity and potential for regioselective functionalization, a highly desirable characteristic for the synthesis of complex molecules.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not widely reported. However, based on supplier information and data for its isomers, a summary of its core attributes is presented in Table 1. Researchers should note that properties such as melting and boiling points for halogenated pyridines can be significantly influenced by the substitution pattern. For instance, the related isomer, 2,3-Dibromo-5-chloropyridine, is a crystalline solid with a melting point in the range of 41-45 °C.[2]

PropertyValueSource
CAS Number 875232-70-5[1][3]
Molecular Formula C₅H₂Br₂ClN[1]
Molecular Weight 271.34 g/mol [1]
Appearance Inferred to be a solid at room temperatureN/A
Storage Inert atmosphere, 2-8°C[1]

Table 1: Core Physical and Chemical Properties of this compound

Synthesis and Reactivity

Synthetic Pathways

The general workflow for the synthesis of such halogenated pyridines often follows the logical progression outlined in the diagram below.

Synthesis_Workflow Start Commercially Available Pyridine Derivative Step1 Regioselective Halogenation Step 1 (e.g., Bromination) Start->Step1 Intermediate1 Mono- or Di-substituted Pyridine Intermediate Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., Diazotization) Intermediate1->Step2 Step3 Regioselective Halogenation Step 2 (e.g., Chlorination/Bromination) Step2->Step3 Purification Chromatography/ Recrystallization Step3->Purification Product This compound Purification->Product

Figure 1: A generalized workflow for the synthesis of polyhalogenated pyridines.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the distinct nature of the carbon-halogen bonds. The pyridine ring is electron-deficient, which influences its susceptibility to nucleophilic aromatic substitution. The two bromine atoms, typically more reactive than chlorine in cross-coupling reactions, offer sites for sequential and regioselective functionalization.

Cross-Coupling Reactions: The most anticipated and valuable reactions involving this molecule are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. The differential reactivity of C-Br versus C-Cl bonds under specific catalytic conditions allows for selective substitution. Generally, the C-Br bond at the 2- or 4-position is more readily activated by palladium(0) catalysts compared to the C-Cl bond. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.

Suzuki_Coupling cluster_0 Suzuki-Miyaura Cross-Coupling reagents Ar-B(OR)₂ + This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base reagents->catalyst Reaction Mixture product Regioselective Arylated Product catalyst->product C-C Bond Formation

Figure 2: Conceptual diagram of a Suzuki-Miyaura cross-coupling reaction involving this compound.

Applications in Drug Discovery and Development

While specific examples of drug candidates synthesized directly from this compound are not prominent in the literature, its structural motifs are relevant to medicinal chemistry. Halogenated pyridines are key components in a wide array of biologically active compounds. The introduction of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Isomeric and related structures, such as 2-bromo-5-chloropyridine, have been utilized as intermediates in the synthesis of compounds targeting various diseases. The utility of this compound would lie in its ability to serve as a scaffold for the introduction of multiple substituents in a controlled manner, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling in a laboratory setting. The available safety data indicates that it is associated with several hazards.

Hazard Identification

Based on supplier safety data, the following hazard statements apply[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Recommended Handling Protocols

A rigorous adherence to standard laboratory safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated fume hood. If the potential for inhalation exists, a NIOSH-approved respirator is necessary.

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing.

Experimental Workflow Safety:

Safety_Workflow Prep Preparation (Weighing, Dissolving) in Fume Hood Reaction Chemical Reaction (Under Inert Atmosphere if necessary) Prep->Reaction Transfer of Reagents Workup Aqueous Workup & Extraction Reaction->Workup Quenching Cleanup Waste Disposal (Halogenated Waste) Workup->Cleanup Segregation of Waste Decon Decontamination of Glassware & Surfaces Cleanup->Decon

Figure 3: A standard safety workflow for handling halogenated chemical reagents.

Conclusion

This compound represents a potentially valuable, yet underexplored, building block for synthetic chemistry. Its utility is predicated on the strategic and regioselective functionalization of its three halogen atoms. While a comprehensive experimental profile is yet to be fully detailed in accessible literature, the foundational knowledge of related halogenated pyridines provides a strong basis for its application in the synthesis of novel compounds for pharmaceutical and materials science research. Further investigation into its specific reactivity and the development of robust synthetic protocols are warranted to fully unlock its potential.

References

2,4-Dibromo-5-chloropyridine CAS number 137628-17-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dibromo-5-chloropyridine (CAS 137628-17-2)

Abstract: This technical guide provides a comprehensive overview of 2,3-Dibromo-5-chloropyridine, a pivotal halogenated pyridine intermediate for advanced chemical synthesis. While the user's query specified the chemical name "2,4-Dibromo-5-chloropyridine," the provided CAS number, 137628-17-2, uniquely and consistently corresponds to 2,3-Dibromo-5-chloropyridine in authoritative chemical databases and supplier catalogs.[1][2][3] This document will therefore focus exclusively on the compound correctly identified by this CAS number. We will delve into its physicochemical properties, spectroscopic profile, strategic applications in palladium-catalyzed cross-coupling reactions, and its role as a versatile building block in the fields of pharmaceutical and agrochemical development. Detailed experimental protocols and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable reagent.

Core Properties and Spectroscopic Profile

2,3-Dibromo-5-chloropyridine is a polyhalogenated pyridine derivative whose synthetic utility is derived from the distinct reactivity of its three halogen substituents. This differential reactivity allows for programmed, regioselective functionalization, making it a valuable scaffold in multi-step organic synthesis.[1][4]

Physicochemical Characteristics

The key physical and chemical properties of 2,3-Dibromo-5-chloropyridine are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 137628-17-2[1][3]
Molecular Formula C₅H₂Br₂ClN[1][3]
Molecular Weight 271.34 g/mol [1][3]
Appearance White to light yellow or light orange powder/crystal[1]
Melting Point 41 - 45 °C[1]
Solubility Soluble in DMSO, DMF, and chlorinated solvents; slightly soluble in water.[4][4]
Storage Conditions Store at 2 - 8 °C under an inert atmosphere.[1][5][1][5]
Chemical Structure

The structure of 2,3-Dibromo-5-chloropyridine features two bromine atoms at positions 2 and 3, and a chlorine atom at position 5.

Caption: Structure of 2,3-Dibromo-5-chloropyridine.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-9.0 ppm). These signals would appear as doublets due to mutual coupling (⁴JHH), corresponding to the protons at the C4 and C6 positions.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, as they are all in unique chemical environments. The signals for carbons bearing halogen atoms (C2, C3, C5) will be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom, which is a powerful diagnostic tool for confirming its identity. The molecular ion peak (M+) would be observed around m/z 271, accompanied by other peaks reflecting the natural isotopic abundance of Br (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Cl (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

Strategic Applications in Cross-Coupling Chemistry

The primary utility of 2,3-Dibromo-5-chloropyridine lies in its role as a versatile substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds (generally C-Br > C-Cl for oxidative addition to Pd(0)) allows for sequential, site-selective modifications, providing a powerful strategy for building molecular complexity.

G cluster_reactions Key Cross-Coupling Reactions A 2,3-Dibromo-5-chloropyridine B Suzuki-Miyaura (R-B(OH)₂) A->B C Sonogashira (R-C≡C-H) A->C D Buchwald-Hartwig (R₂NH) A->D P1 C-C Bond Formation (Biaryls) B->P1 P2 C-C Bond Formation (Alkynes) C->P2 P3 C-N Bond Formation (Aryl Amines) D->P3

Caption: Major synthetic transformations of the core molecule.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds found in many pharmaceuticals.[7][8] For 2,3-Dibromo-5-chloropyridine, the reaction can be tuned to selectively substitute the bromine atoms over the less reactive chlorine atom.

Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high selectivity and yield.[9] The C2-Br bond is often the most labile due to its position adjacent to the nitrogen atom, followed by the C3-Br bond. The C5-Cl bond typically requires more forcing conditions to react. This reactivity gradient enables a stepwise approach to synthesis.

Representative Protocol: Monoselective Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2,3-Dibromo-5-chloropyridine (1.0 mmol, 271 mg), the desired arylboronic acid (1.1 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and an anhydrous solvent like 1,4-dioxane/water (4:1, 5 mL).

  • Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

Sonogashira Coupling for Alkynylpyridine Synthesis

The Sonogashira coupling enables the direct installation of alkyne moieties, which are prevalent in natural products, functional materials, and drug candidates.[10][11] This reaction typically proceeds under mild conditions and shows high functional group tolerance.

Expert Insight: Copper-free Sonogashira conditions are often preferred in pharmaceutical synthesis to avoid potential contamination of the final product with toxic copper salts.[11] The regioselectivity follows a similar pattern to the Suzuki coupling, with the C-Br bonds reacting preferentially.

Representative Protocol: Copper-Free Sonogashira Coupling

  • Inert Atmosphere: In a glovebox or under a stream of argon, combine 2,3-Dibromo-5-chloropyridine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) in a vial.

  • Solvent: Add anhydrous solvent, such as THF or DMF (3-5 mL).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to yield the alkynylpyridine product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical step in the synthesis of countless pharmaceuticals containing aniline and related motifs.[12][13] The reaction couples aryl halides with a wide variety of amines.

Expert Insight: The amination of electron-deficient heteroaryl halides can be challenging. Success hinges on the selection of a suitable ligand, often a bulky, electron-rich phosphine (e.g., XPhos, RuPhos), which promotes the rate-limiting reductive elimination step.[14][15] A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.

Representative Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: Charge an oven-dried vial with a stir bar, NaOt-Bu (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4-5 mol%). Seal the vial and purge with argon.

  • Reagents: Add 2,3-Dibromo-5-chloropyridine (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene or dioxane (4 mL) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor for completion by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the desired amino-pyridine derivative.

Applications in Drug Discovery and Agrochemicals

2,3-Dibromo-5-chloropyridine is not an active ingredient itself but serves as a foundational building block for creating more complex, biologically active molecules.[1]

  • Pharmaceutical Research: The halogenated pyridine core is a common feature in many kinase inhibitors, antivirals, and central nervous system agents. This intermediate allows for the systematic exploration of the chemical space around the pyridine scaffold, enabling the synthesis of compound libraries for high-throughput screening.[1][4][16]

  • Agrochemical Development: It is a key intermediate in the synthesis of novel pesticides and herbicides. The introduction of bromine and chlorine atoms can enhance the biological activity and metabolic stability of the target agrochemical.[1]

  • Materials Science: The ability to introduce diverse functional groups via cross-coupling makes this compound useful in creating advanced materials, such as organic light-emitting diodes (OLEDs) and specialized polymers where the halogenated nature can impart properties like thermal stability.[1][4]

Safety, Handling, and Storage

Proper handling of 2,3-Dibromo-5-chloropyridine is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS StatementSource(s)
Acute Toxicity, Oral H301: Toxic if swallowed[3][17]
Skin Corrosion/Irritation H315: Causes skin irritation[3][18]
Eye Damage/Irritation H319: Causes serious eye irritation[3][18]
Respiratory Irritation H335: May cause respiratory irritation[3][18]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[19][20]

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.[19] Ensure eyewash stations and safety showers are readily accessible.[20]

  • Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid formation of dust. Wash hands thoroughly after handling.[20]

  • Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place, preferably under an inert atmosphere.[1][5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be treated as hazardous chemical waste.[17]

Conclusion

2,3-Dibromo-5-chloropyridine (CAS 137628-17-2) is a highly valuable and versatile building block for synthetic chemistry. Its utility is defined by the three halogen atoms that can be selectively functionalized through modern cross-coupling methodologies. This allows for the efficient and controlled synthesis of complex substituted pyridines, which are critical components in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, enables researchers to fully leverage the synthetic potential of this important intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and biological relevance. Among the vast family of functionalized pyridines, polyhalogenated derivatives serve as exceptionally versatile intermediates for the construction of complex molecular architectures. This technical guide provides a comprehensive examination of 2,4-Dibromo-5-chloropyridine, a strategically substituted heterocycle. We will dissect its core molecular structure, predict its spectroscopic signature, propose a robust synthetic pathway, and critically analyze its chemical reactivity. Particular emphasis is placed on the principles of regioselectivity in cross-coupling and nucleophilic substitution reactions, highlighting its value as a programmable building block for researchers, scientists, and drug development professionals.

Introduction

Nitrogen-containing heterocycles are ubiquitous in nature and synthetic chemistry, with the pyridine ring being one of the most significant. Its presence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold".[1] The modification of the pyridine core with halogen atoms provides chemists with powerful synthetic handles to elaborate molecular complexity. This compound (CAS No: 875232-70-5) is a prime example of such a building block.[2][3] Its structure, featuring three distinct halogen atoms at specific positions, offers a platform for sequential and site-selective functionalization.

This guide moves beyond a simple cataloging of properties. It aims to provide a deep, mechanistic understanding of why this compound behaves as it does. By exploring the interplay of its electronic structure, steric factors, and the inherent reactivity of the pyridine nucleus, we will establish a framework for its intelligent application in advanced organic synthesis.

Molecular Structure and Physicochemical Properties

The synthetic utility of this compound is a direct consequence of its distinct molecular architecture. Understanding its structure is paramount to predicting and controlling its reactivity.

Core Architecture and Substituent Effects

The molecule consists of a six-membered aromatic pyridine ring substituted with two bromine atoms at the C-2 and C-4 positions and a chlorine atom at the C-5 position.

Caption: Molecular structure of this compound.

The key structural and electronic features are:

  • Electron-Deficient Ring: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This makes the pyridine nucleus significantly less reactive towards electrophilic aromatic substitution compared to benzene but highly susceptible to nucleophilic attack.[4]

  • Halogen Effects: The bromine and chlorine atoms further deplete the ring of electron density through their own inductive effects. This enhances the ring's electrophilicity, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6).

  • Steric Profile: The bromine atom at the C-2 position provides steric hindrance around the nitrogen atom, which can influence coordination to metal catalysts and the approach of nucleophiles.

Predicted Spectroscopic Profile
  • ¹H NMR Spectroscopy: Two signals are expected in the aromatic region.

    • H-3: This proton is expected to appear as a doublet, coupled to H-6. Its chemical shift will be influenced by the adjacent C-2 bromine and C-4 bromine.

    • H-6: This proton, adjacent to the ring nitrogen, will be the most deshielded. It is expected to appear as a doublet, coupled to H-3. The predicted chemical shifts would likely fall in the range of δ 7.5-8.5 ppm.

  • ¹³C NMR Spectroscopy: Five distinct signals for the pyridine ring carbons are anticipated.

    • Carbons bearing halogen atoms (C-2, C-4, C-5) will show characteristic shifts influenced by the specific halogen. Carbon-bromine bonds typically result in more shielded signals compared to carbon-chlorine bonds.

    • The carbons attached to hydrogen (C-3, C-6) will appear further downfield, with C-6 being significantly affected by the adjacent nitrogen.

  • Mass Spectrometry: The mass spectrum will be defined by a complex and highly characteristic isotopic pattern. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a cluster of peaks for the molecular ion (M⁺, M⁺+2, M⁺+4, M⁺+6) that is definitive for this elemental composition.

Tabulated Physicochemical Data
PropertyValueSource
CAS Number 875232-70-5[2]
Molecular Formula C₅H₂Br₂ClN[2]
Molecular Weight 271.34 g/mol [2]
SMILES C1=C(C(=CN=C1Br)Cl)Br[2]
Predicted pKa -3.85 ± 0.20[7]
Predicted Density 2.136 ± 0.06 g/cm³[7]
Storage Inert atmosphere, 2-8°C[2]

Synthesis and Manufacturing Considerations

While numerous methods exist for the synthesis of functionalized pyridines, a specific, optimized procedure for this compound is not widely published.[8][9] However, a plausible and robust synthetic route can be designed based on well-established transformations in pyridine chemistry, such as the Sandmeyer reaction, which is effective for introducing halogens onto the ring.[10][11]

Proposed Synthetic Pathway

A logical approach involves starting with a commercially available aminopyridine and using it to direct the installation of the halogen atoms. A potential two-step synthesis starting from 2-Amino-5-chloropyridine is proposed below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Causality Behind Experimental Choices:

  • Step 1: Electrophilic Bromination: The amino group at C-2 is a strong activating group and directs electrophiles to the ortho (C-3) and para (C-4) positions. In a strongly acidic medium, the pyridine nitrogen is protonated, further deactivating the ring, but the powerful activating effect of the amino group still allows for bromination. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to elemental bromine.

  • Step 2: Sandmeyer Reaction: This classic transformation is ideal for replacing an amino group with a bromine atom. Diazotization of the amino group with sodium nitrite in a strong acid (HBr) generates a diazonium salt. The subsequent introduction of a copper(I) bromide catalyst facilitates the decomposition of the diazonium salt and installation of the bromine atom at the C-2 position.

Protocol:

  • Step 1: Bromination:

    • To a stirred solution of 2-Amino-5-chloropyridine (1.0 eq) in concentrated sulfuric acid at 0°C, add N-Bromosuccinimide (2.2 eq) portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium hydroxide until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to isolate the desired 2-amino-4,x-dibromo-5-chloropyridine intermediate.

  • Step 2: Sandmeyer Reaction:

    • Suspend the intermediate from Step 1 (1.0 eq) in a 48% aqueous solution of hydrobromic acid at -5°C.

    • Add a solution of sodium nitrite (1.2 eq) in water dropwise, ensuring the temperature does not exceed 0°C. Stir for 1 hour.

    • In a separate flask, prepare a solution of copper(I) bromide (1.1 eq) in 48% HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, warm the mixture to 60°C for 1 hour to ensure complete decomposition.

    • Cool to room temperature, extract with dichloromethane (3x), wash the combined organic layers with aqueous NaOH and brine, dry over magnesium sulfate, and concentrate to yield the final product, this compound. Further purification may be achieved by recrystallization or chromatography.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its potential for selective, stepwise functionalization. The different electronic environments and inherent reactivity of the C-Br and C-Cl bonds allow it to serve as a programmable scaffold.

Regioselectivity in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the rate of oxidative addition to the catalyst is highly dependent on the carbon-halogen bond strength.[12] This creates a predictable reactivity hierarchy.

  • Reactivity Order: C-Br > C-Cl.

  • Positional Reactivity: For pyridines, the positions adjacent to the nitrogen (C-2/C-6) are generally the most reactive, followed by the C-4 position.[13][14]

Combining these principles, the expected order of reactivity for this compound is: C2-Br (Most Reactive) > C4-Br > C5-Cl (Least Reactive)

This differential reactivity is a powerful tool, enabling chemists to perform a cross-coupling reaction at the C-2 position while leaving the C-4 bromine and C-5 chlorine untouched for subsequent transformations.

References

reactivity of 2,4-Dibromo-5-chloropyridine in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 2,4-Dibromo-5-chloropyridine in Organic Reactions

Abstract

Polysubstituted pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Among the vast array of available building blocks, this compound stands out as a particularly versatile intermediate, offering three distinct halogenated sites for sequential and regioselective functionalization. This guide provides a comprehensive analysis of its reactivity in key organic transformations. We will delve into the mechanistic underpinnings of its behavior in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principles: Understanding the Reactivity Landscape

The reactivity of this compound is governed by a combination of electronic and steric factors, as well as the inherent properties of its carbon-halogen bonds.

  • Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which significantly reduces the electron density at the ortho (C2, C6) and para (C4) positions. This electronic deficiency makes these positions susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The C2 and C4 positions, bearing bromine atoms, are therefore highly activated.

  • Carbon-Halogen Bond Strength: In the context of palladium-catalyzed reactions, the reactivity of halogens as leaving groups typically follows the trend: C-I > C-Br > C-Cl.[1] The carbon-bromine bonds in this compound are weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the more robust carbon-chlorine bond.

  • Regioselectivity (C2 vs. C4): While both the C2 and C4 positions are electronically activated, the C2 position is generally the preferred site for initial functionalization in cross-coupling reactions. This is attributed to a higher ground-state polarization and a more favorable transition state for oxidative addition.[2] However, selectivity can sometimes be influenced or even inverted by the choice of catalyst, ligands, and reaction conditions.[2]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption="Logical flow for predicting reactivity in this compound." end

Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of the C-Br bonds in the presence of a C-Cl bond is the most powerful application of this substrate. Palladium catalysis provides a predictable and high-yielding avenue for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[3] For this compound, the reaction regioselectively occurs at the C2 position, leaving the C4-bromo and C5-chloro positions intact for subsequent transformations.[2] This selectivity is driven by the higher electrophilicity of the C2 position.[2]

General Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the most reactive C-Br bond (at C2) to form a Pd(II) complex.

  • Transmetalation: A boronic acid or ester, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

dot graph SuzukiCycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="7.6,5"]; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica", color="#5F6368"];

} caption="Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction." end

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)PositionReference
Pd(PPh₃)₄ / TlOHTlOHTHF25~80-90C2[2]
Pd₂(dba)₃ / PCy₃K₃PO₄Dioxane25~85-95C2[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80HighC2[3]
Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne moieties onto aromatic rings, utilizing a dual palladium and copper catalytic system.[4][5] Similar to the Suzuki reaction, the coupling with this compound is expected to proceed selectively at the C2 position.

General Mechanism:

  • Palladium Cycle: Follows the same oxidative addition and reductive elimination pathway as other cross-couplings.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step with the Pd(II) complex.[4][5]

dot graph SonogashiraCycle { graph [splines=true, overlap=false, nodesep=0.6, size="7.6,5"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontsize=10, fontname="Helvetica", color="#5F6368"];

} caption="Simplified catalytic cycles for the Sonogashira reaction." end

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry.[6] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. For dihalopyridines, amination is highly regioselective for the C2 position.[7] The choice of phosphine ligand is critical for achieving high efficiency, especially when coupling with less reactive aryl chlorides, though in this case, the more labile C-Br bonds will react preferentially.[8]

General Mechanism: The mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, formation of a palladium-amido complex via base-assisted deprotonation of the amine, and subsequent reductive elimination to form the C-N bond.[8][9]

Orthogonal Reactivity: Metal-Halogen Exchange

Metal-halogen exchange provides a powerful, palladium-free method for functionalizing aryl halides.[1] This reaction is typically performed at low temperatures using organolithium reagents like n-butyllithium or t-butyllithium.

Principles of Selectivity:

  • Halogen Reactivity: The rate of exchange follows the trend I > Br > Cl, making the bromine atoms on this compound the exclusive sites of reaction.[1]

  • Kinetic Control: The reaction is kinetically controlled, and the exchange rate is influenced by the stability of the resulting carbanion intermediate.[1] For dibromopyridines, the exchange can be selective, often favoring the C4 position due to a combination of electronic and steric factors, although mixtures can occur.[10] Using magnesium-based reagents, such as an i-PrMgCl and n-BuLi combination, can enhance selectivity and practicality by allowing for non-cryogenic conditions.[11]

The resulting lithiated or magnesiated pyridine is a potent nucleophile that can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), providing a distinct synthetic route compared to cross-coupling.

dot graph HalogenExchange { graph [size="7.6,4"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption="Workflow for Metal-Halogen Exchange and Electrophilic Trapping." end

Nucleophilic Aromatic Substitution (SNAr)

While less common for bromo- and chloro-pyridines compared to their fluoro- counterparts, SNAr remains a potential reaction pathway. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[12][13]

Key Considerations:

  • Leaving Group Aptitude: In SNAr, the reactivity is governed by the ability of the leaving group to stabilize a negative charge and the electrophilicity of the carbon being attacked. The order is typically F > Cl > Br > I, which is the reverse of that seen in cross-coupling.[14][15]

  • Activation: The C2 and C4 positions are sufficiently activated by the pyridine nitrogen to undergo SNAr.

  • Reaction Conditions: SNAr reactions often require strong nucleophiles and may necessitate elevated temperatures to proceed with bromo or chloro leaving groups.[16]

For this compound, forcing conditions with a potent nucleophile could potentially lead to substitution, but palladium-catalyzed methods are generally more efficient and selective for C-Br functionalization.

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point. Optimization of catalyst, ligand, base, solvent, and temperature is recommended for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C2
  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.01-0.025 equiv) and a phosphine ligand (e.g., PCy₃, P(t-Bu)₃, SPhos, 0.04-0.10 equiv).[2][17]

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane, toluene, or a mixture with water.[3][17]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling at C2
  • Setup: To a solution of this compound (1.0 equiv) in a suitable solvent like THF or DMF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv) and the copper co-catalyst (CuI, 0.025-0.1 equiv) under an inert atmosphere.[4]

  • Reagent Addition: Add a base, typically an amine such as diisopropylamine or triethylamine (which can also serve as a co-solvent), followed by the terminal alkyne (1.1 equiv).[4]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an ether solvent (e.g., Et₂O) and filter through a pad of Celite®, washing the pad with additional solvent.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Summary and Outlook

This compound is a highly valuable and versatile building block. Its reactivity is dominated by the preferential functionalization of its C-Br bonds over the C-Cl bond, with palladium-catalyzed cross-coupling reactions showing marked regioselectivity for the C2 position. This predictable reactivity allows for the stepwise introduction of diverse functionalities. Furthermore, orthogonal strategies like metal-halogen exchange open up alternative synthetic avenues. A thorough understanding of these reactivity patterns empowers chemists to design efficient and elegant syntheses of complex, high-value pyridine derivatives for a wide range of applications.

References

Spectroscopic Data for 2,4-Dibromo-5-chloropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dibromo-5-chloropyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and materials science. Its trifunctional nature, possessing two bromine atoms and one chlorine atom on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules through various cross-coupling reactions. Understanding the precise structural features of this compound is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a crucial reference for scientists engaged in the synthesis, characterization, and application of this compound.

Molecular Structure

The structural arrangement of the halogen substituents on the pyridine ring dictates the spectroscopic characteristics of this compound.

1H_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of This compound in ~0.7 mL of CDCl₃ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer spectrometer Acquire spectrum on a 400 MHz (or higher) NMR spectrometer transfer->spectrometer parameters Set parameters: - Pulse program: zg30 - Number of scans: 16-32 - Relaxation delay: 1.0 s spectrometer->parameters transform Apply Fourier Transform parameters->transform phase Phase the spectrum transform->phase baseline Apply baseline correction phase->baseline reference Reference to residual CHCl₃ signal (δ 7.26 ppm) baseline->reference 13C_NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Use the same sample as for ¹H NMR spectrometer Acquire spectrum on a 100 MHz (or higher) NMR spectrometer dissolve->spectrometer parameters Set parameters: - Pulse program: zgpg30 - Number of scans: 1024-2048 - Relaxation delay: 2.0 s spectrometer->parameters transform Apply Fourier Transform parameters->transform phase Phase the spectrum transform->phase baseline Apply baseline correction phase->baseline reference Reference to CDCl₃ signal (δ 77.16 ppm) baseline->reference IR_Protocol start Start grind Grind 1-2 mg of sample with ~100 mg of dry KBr powder start->grind press Press the mixture into a transparent pellet grind->press acquire Acquire the IR spectrum (4000-400 cm⁻¹) press->acquire analyze Analyze the characteristic absorption bands acquire->analyze end End analyze->end MS_Protocol cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis introduce Introduce a small amount of sample into the mass spectrometer ionize Ionize the sample using Electron Ionization (EI) introduce->ionize separate Separate ions based on their mass-to-charge ratio (m/z) ionize->separate detect Detect the ions separate->detect

An In-depth Technical Guide to the Solubility of 2,4-Dibromo-5-chloropyridine in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dibromo-5-chloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific compound, this guide adopts a first-principles approach. We will first deduce the expected solubility behavior of this compound in a range of common laboratory solvents based on its molecular structure and the fundamental principle of "like dissolves like." Subsequently, a robust, step-by-step experimental protocol for the accurate determination of its solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended to empower researchers and drug development professionals with the theoretical framework and practical methodology to confidently assess and utilize the solubility properties of this compound in their research and development endeavors.

Theoretical Framework: Predicting the Solubility of this compound

The adage "like dissolves like" serves as a fundamental predictive tool in solubility science.[1] This principle posits that a solute will more readily dissolve in a solvent that possesses similar polarity.[2] To anticipate the solubility of this compound, we must first analyze its molecular structure.

Molecular Structure Analysis:

This compound is a heterocyclic aromatic compound. Its key structural features include:

  • Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment, rendering the ring system moderately polar.

  • Halogen Substituents: The presence of two bromine atoms and one chlorine atom significantly increases the molecule's molecular weight and surface area. While halogens are electronegative, their contribution to overall molecular polarity can be complex. The symmetrical or asymmetrical arrangement of these substituents plays a crucial role. In this case, the 2,4,5-substitution pattern results in an asymmetrical distribution of electron density, likely contributing to a net dipole moment.

  • Hydrogen Bonding Capability: The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor. However, the molecule lacks a hydrogen bond donor.

Predicted Solubility in Common Solvents:

Based on this structural analysis, we can forecast the solubility of this compound in different classes of solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to both donate and accept hydrogen bonds. Due to its inability to donate hydrogen bonds, this compound is expected to have low solubility in highly polar protic solvents like water. Its solubility may increase slightly in less polar alcohols like ethanol and methanol, where van der Waals interactions with the hydrocarbon portions of the solvent molecules can play a more significant role.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents possess significant dipole moments but do not have acidic protons to donate for hydrogen bonding. Given the polar nature of the pyridine ring and the C-X bonds, this compound is predicted to exhibit good to excellent solubility in these solvents. Solvents like DMSO and DMF are particularly effective at solvating a wide range of organic molecules.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. While the halogen atoms contribute to the molecule's polarizability, the overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. Therefore, it is expected to have poor to moderate solubility in this class of solvents. Toluene, with its aromatic ring, might show slightly better solvation capabilities than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

This theoretical assessment provides a valuable starting point for solvent selection in synthesis, purification, and formulation. However, for precise applications, experimental determination of solubility is indispensable.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[3][4] The methodology involves agitating an excess of the solid solute in the solvent for a sufficient duration to reach equilibrium, followed by the separation of the undissolved solid and quantification of the solute concentration in the saturated solution.[3][5]

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess This compound prep_solvent Add precise volume of solvent prep_compound->prep_solvent Combine in vial agitation Agitate at constant temperature (e.g., 24-48h) prep_solvent->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant (0.22 µm PTFE filter) centrifugation->filtration dilution Dilute saturated solution filtration->dilution hplc Analyze by HPLC dilution->hplc quant Calculate concentration from calibration curve hplc->quant

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an amount of this compound into a scintillation vial that is known to be in excess of its expected solubility. A starting point could be 20-30 mg.

    • Precisely add a known volume of the desired solvent (e.g., 2 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Agitate the slurries at a moderate speed (e.g., 150 rpm) for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.[3] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for some sedimentation.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

    • Carefully draw the supernatant into a syringe, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.

  • Quantification by HPLC:

    • Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the linear range of the calibration curve.

    • HPLC Analysis: Inject the prepared standards and the diluted sample onto the HPLC system. A reversed-phase C18 column is often suitable for pyridine derivatives.[6] The mobile phase could consist of a mixture of acetonitrile and water with a suitable buffer. Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance.

    • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Causality Behind Experimental Choices
  • Excess Solute: The addition of an excess of the solid is fundamental to ensuring that the resulting solution is truly saturated at equilibrium.

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is critical for obtaining reproducible and accurate results.[3]

  • Agitation: Continuous agitation ensures intimate contact between the solute and the solvent, facilitating the dissolution process and accelerating the attainment of equilibrium.

  • Centrifugation and Filtration: These steps are essential for the complete removal of undissolved solid particles, which, if present, would lead to an overestimation of the solubility.

  • HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for the accurate quantification of the solute, even in the presence of potential impurities.[6][7]

Data Presentation

As this guide focuses on the methodology for determining solubility, a template for data presentation is provided below. Researchers should populate this table with their experimentally determined values.

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Water25
Methanol25
Ethanol25
Polar Aprotic Acetonitrile25
Acetone25
DMSO25
DMF25
Nonpolar Hexane25
Toluene25
Dichloromethane25

Safety and Handling of this compound

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By combining a theoretical prediction of its solubility behavior with a detailed, robust experimental protocol, researchers and drug development professionals are well-equipped to understand and quantify this critical physicochemical property. The presented shake-flask method, coupled with HPLC analysis, represents a self-validating system for generating accurate and reliable solubility data, which is paramount for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation.

References

A Technical Guide to the Synthesis of 2,4-Dibromo-5-chloropyridine: Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polysubstituted pyridines are fundamental scaffolds in modern chemistry, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and chemical reactivity. 2,4-Dibromo-5-chloropyridine is a highly functionalized building block, offering three distinct halogenated sites for subsequent cross-coupling reactions or nucleophilic substitutions. However, the regioselective synthesis of such multi-halogenated pyridines presents a significant synthetic challenge, often hindered by competing reactions and the inherent electron-deficient nature of the pyridine ring, which deactivates it towards standard electrophilic aromatic substitution.[3]

This technical guide provides an in-depth analysis of viable synthetic strategies for producing this compound, focusing on the critical evaluation of starting materials and the underlying chemical principles that ensure a successful and scalable synthesis. We will explore two primary pathways, drawing upon established methodologies for pyridine functionalization to construct a reliable protocol for researchers and drug development professionals.

Primary Synthetic Strategy: The Pyridone Halogenation Route

The most robust and field-proven strategy for synthesizing polysubstituted halopyridines involves the conversion of hydroxyl groups in a pyridone precursor. This approach circumvents the regioselectivity issues associated with direct C-H halogenation of an existing pyridine ring. The core of this strategy relies on the facile conversion of the keto-enol tautomers of hydroxypyridines into halo-derivatives using phosphorus oxyhalides.

Recommended Starting Material: 5-Chloro-2,4-dihydroxypyridine

The ideal starting material for this route is 5-Chloro-2,4-dihydroxypyridine (which exists in tautomeric equilibrium with 5-Chloro-4-hydroxy-2-pyridone ). The presence of the hydroxyl groups at the 2- and 4-positions provides pre-installed functionalities that can be directly and efficiently converted to the desired bromine atoms.

Mechanism and Rationale

The conversion of pyridones to halopyridines using phosphorus oxyhalides is a classic and high-yielding transformation. In this case, phosphorus oxybromide (POBr₃) is the reagent of choice. The reaction proceeds via the following mechanistic steps:

  • Activation of Hydroxyl Groups: The oxygen atoms of the pyridone's hydroxyl groups act as nucleophiles, attacking the electrophilic phosphorus atom of POBr₃.

  • Formation of a Good Leaving Group: This initial attack forms a pyridyl-oxyphosphorus intermediate. This complexation transforms the poor hydroxyl leaving group into a much better phosphonate-based leaving group.

  • Nucleophilic Attack by Bromide: A bromide ion (present from the POBr₃ reagent or an additive like PBr₅) then acts as a nucleophile, attacking the now-electrophilic carbon at the 2- and 4-positions of the pyridine ring.

  • Elimination and Aromatization: The pyridyl-oxyphosphorus group is displaced, and the aromatic pyridine ring is reformed, now bearing bromine atoms at the 2- and 4-positions.

This method is highly effective because the reaction is driven by the formation of stable phosphorus-oxygen bonds and the restoration of the aromatic system. A similar protocol has been successfully employed to synthesize 2,4-dibromopyridine from 2,4-dihydroxypyridine with a 90% yield, demonstrating the robustness of this approach.[4]

Experimental Protocol: Pyridone Route

This protocol is adapted from established procedures for the synthesis of related dibromopyridines.[4][5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 5-Chloro-2,4-dihydroxypyridine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) (3.0-4.0 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent. Caution: Phosphorus oxybromide is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Conditions: Heat the reaction mixture to 120-130°C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POBr₃.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Data Summary: Pyridone Route
Parameter Value Reference/Rationale
Starting Material 5-Chloro-2,4-dihydroxypyridineProvides direct precursors for halogenation.
Primary Reagent Phosphorus Oxybromide (POBr₃)Standard, effective reagent for this transformation.[4][5]
Stoichiometry 1.0 eq Substrate : 3.0-4.0 eq POBr₃Excess reagent ensures complete conversion.
Temperature 120-130 °CStandard condition for this type of reaction.[4]
Reaction Time 4-6 hoursTypical duration; should be monitored by TLC/LC-MS.
Anticipated Yield >80%Based on analogous, high-yield reactions.[4]

Workflow Visualization: Pyridone Route

Pyridone_Route cluster_start Starting Material cluster_reaction Halogenation cluster_product Final Product start 5-Chloro-2,4-dihydroxypyridine reaction Reaction with POBr₃ 120-130°C, 4-6h start->reaction Step 1 product This compound reaction->product Step 2: Workup & Purification

Caption: Synthetic workflow for the Pyridone Route.

Alternative Strategy: The Aminopyridine / Sandmeyer Route

An alternative pathway involves the modification of a pre-functionalized aminopyridine using a Sandmeyer reaction. This classical reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide variety of substituents, including halogens, via a diazonium salt intermediate.

Proposed Starting Material: 2-Amino-4-bromo-5-chloropyridine

This route would ideally begin with 2-Amino-4-bromo-5-chloropyridine . The Sandmeyer reaction would then be used to replace the amino group at the 2-position with a second bromine atom to complete the synthesis. While this starting material is highly specific, the principles of the reaction are well-documented. A similar approach is used to synthesize 5-Bromo-2,4-dichloropyridine from 2-amino-4-chloropyridine, showcasing the industrial viability of this chemistry.[6]

Mechanism and Rationale

The Sandmeyer reaction is a two-part process:

  • Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite, NaNO₂, under acidic conditions, e.g., HBr) at low temperatures (0-5°C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group as it is released as stable dinitrogen gas (N₂).

  • Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution of a copper(I) salt, in this case, copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonium group with a bromide ion.

This method is particularly useful for introducing halides into positions that are not easily accessible through direct electrophilic halogenation. The synthesis of 2-Bromo-5-chloropyridine from 2-amino-5-chloropyridine is a well-established example of this reaction.[7][8]

Experimental Protocol: Sandmeyer Route

This protocol is based on standard Sandmeyer reaction conditions found in the literature.[6][7]

  • Diazotization: Suspend 2-Amino-4-bromo-5-chloropyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the suspension to 0°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1-1.5 eq) dropwise, ensuring the internal temperature remains below 5°C. Stir the mixture for 30-60 minutes at this temperature after the addition is complete.

  • Copper Bromide Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2-1.5 eq) in aqueous HBr.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Purification: Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain this compound.

Data Summary: Sandmeyer Route
Parameter Value Reference/Rationale
Starting Material 2-Amino-4-bromo-5-chloropyridineAllows for final halogen introduction via Sandmeyer.
Primary Reagents NaNO₂, HBr, CuBrStandard reagents for a bromo-Sandmeyer reaction.[6][7]
Stoichiometry ~1.2 eq NaNO₂; ~1.3 eq CuBrSlight excess ensures complete reaction.
Temperature 0-5 °C (Diazotization)Critical for preventing premature diazonium salt decomposition.
Reaction Time 2-4 hoursTypical duration for the complete sequence.
Anticipated Yield 50-70%Typical yield range for Sandmeyer reactions.[6]

Workflow Visualization: Sandmeyer Route

Sandmeyer_Route cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_product Final Product start 2-Amino-4-bromo-5-chloropyridine diazotization NaNO₂, HBr 0-5°C start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate sandmeyer CuBr, Δ intermediate->sandmeyer product This compound sandmeyer->product

Caption: Synthetic workflow for the Sandmeyer Route.

Comparative Analysis and Conclusion

Factor Pyridone Halogenation Route Aminopyridine / Sandmeyer Route
Robustness & Yield Highly robust with generally high yields (>80%).[4]Moderate to good yields (50-70%), sensitive to conditions.[6]
Starting Material Requires 5-Chloro-2,4-dihydroxypyridine, which may need to be synthesized.Requires a specific tri-substituted aminopyridine, which is likely not commercially available.
Scalability Excellent. The reaction is often run neat and is a common industrial process.Good, but requires careful temperature control and handling of potentially unstable diazonium intermediates.
Reagent Safety POBr₃ is highly corrosive and water-reactive.Diazonium salts can be explosive if isolated. The reaction generates N₂ gas.

While both synthetic strategies are chemically sound, the Pyridone Halogenation Route stands out as the superior and more practical approach for the synthesis of this compound. Its primary advantage lies in its operational simplicity, high anticipated yield, and the robustness demonstrated by analogous transformations in the scientific literature.[4][5] Although the synthesis of the 5-Chloro-2,4-dihydroxypyridine starting material may be required, the subsequent halogenation step is a reliable and scalable transformation.

The Sandmeyer route, while a powerful tool in aromatic synthesis, is handicapped in this specific case by the likely non-availability of the required 2-Amino-4-bromo-5-chloropyridine precursor. Therefore, for researchers and drug development professionals seeking a dependable method for producing this compound, focusing efforts on the pyridone halogenation pathway is the most logical and promising direction.

References

commercial availability and suppliers of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dibromo-5-chloropyridine for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS No. 875232-70-5), a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. We will explore its chemical properties, plausible synthetic strategies, commercial availability, and core applications as a versatile synthetic building block. The focus will be on the chemical principles that govern its reactivity and utility in the development of complex molecules.

Compound Profile and Significance

This compound is a polysubstituted pyridine ring, a heterocyclic scaffold frequently found in pharmaceuticals and agrochemicals.[1] Its utility stems from the three halogen atoms, which can be selectively functionalized, primarily through metal-catalyzed cross-coupling reactions. The distinct electronic environments of the two bromine atoms at the C2 and C4 positions are the cornerstone of its synthetic value, enabling regioselective modifications.

Key Physicochemical Properties:

  • Molecular Formula: C₅H₂Br₂ClN[2][3]

  • Molecular Weight: 271.34 g/mol [2][3]

  • CAS Number: 875232-70-5[2][3]

  • Appearance: Typically a solid[4]

  • Storage: Recommended storage is under an inert atmosphere at 2-8°C.[3]

Plausible Synthetic Routes and Mechanistic Rationale

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its structure allows for the deduction of several plausible synthetic strategies based on established pyridine chemistry.

One common method for synthesizing multi-halogenated pyridines involves the halogenation of a suitable pyridine precursor. A potential route could start from 2,4-dihydroxypyridine, which can be converted to 2,4-dibromopyridine using a strong brominating agent like phosphorus oxybromide (POBr₃).[5] Subsequent chlorination at the 5-position would be required to yield the final product.

Alternatively, a route analogous to the synthesis of related compounds, such as 5-Bromo-2,4-dichloropyridine, could be adapted.[6] This would involve starting with a pre-functionalized pyridine, for example, a 5-chloropyridine derivative, and introducing the two bromine atoms. The directing effects of the nitrogen atom and the existing chloro group would influence the position of bromination.

The diagram below illustrates a generalized workflow for the synthesis of a polyhalogenated pyridine, highlighting the key transformation steps.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Purification A Pyridine Precursor (e.g., 5-Chloropyridine derivative) C Intermediate: Dibrominated Product A->C Electrophilic Aromatic Substitution B Bromination Reagents (e.g., NBS, Br2) D Crude Product C->D E Purification (e.g., Column Chromatography, Recrystallization) D->E F Final Product: This compound E->F

Caption: A plausible, generalized workflow for the synthesis of this compound.

Commercial Availability and Suppliers

This compound is available as a research chemical from several specialized suppliers. Purity levels are typically high, suitable for sensitive synthetic applications. Researchers should always obtain a batch-specific Certificate of Analysis (CoA) to confirm purity and identity.[7]

SupplierCAS NumberMolecular FormulaNotes
Pharmaffiliates 875232-70-5C₅H₂Br₂ClNListed as a research chemical.[2]
Achmem 875232-70-5C₅H₂Br₂ClNProvides basic safety and storage information.[3]
ChemicalBook 875232-70-5C₅H₂Br₂ClNLists the compound and provides access to ¹H NMR data.[7]

Reactivity and Applications in Synthetic Chemistry

The primary application of this compound in drug development and materials science is as a structural scaffold. Its value lies in the differential reactivity of the C2 and C4 bromine atoms, which allows for sequential and regioselective cross-coupling reactions.

Core Principle: Regioselective Suzuki-Miyaura Coupling

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C-Br bond at the C2 position is generally more reactive than the C-Br bond at the C4 position.[8] This is because the C2 position is ortho to the electron-withdrawing ring nitrogen, making it more electrophilic and thus more susceptible to the initial oxidative addition step with the Pd(0) catalyst.[9]

This differential reactivity is a powerful tool. A researcher can perform a Suzuki coupling using one equivalent of a boronic acid to selectively substitute the C2 bromine. This yields a 2-aryl-4-bromo-5-chloropyridine intermediate. The remaining bromine at the C4 position is then available for a second, different cross-coupling reaction, allowing for the controlled and stepwise assembly of complex, unsymmetrical molecules.[10]

The workflow below illustrates this crucial principle of sequential, regioselective functionalization.

G A This compound D Intermediate (2-R1-4-Bromo-5-chloropyridine) A->D Suzuki Coupling 1 (Selective at C2) B R1-B(OH)2 (Boronic Acid 1) B->D C Pd Catalyst (e.g., Pd(PPh3)4) C->D F Final Product (2-R1-4-R2-5-chloropyridine) C->F D->F Suzuki Coupling 2 (At C4) E R2-B(OH)2 (Boronic Acid 2) E->F

Caption: Regioselective Suzuki coupling of this compound.

This stepwise approach is fundamental in constructing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery, where precise control over substituent placement is essential.

Quality Control and Analytical Methods

Ensuring the identity and purity of this compound is critical for reproducible experimental results. Standard analytical techniques employed for quality control include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and substitution pattern of the pyridine ring. A ¹H NMR spectrum is available for reference on platforms like ChemicalBook.[7]

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this technique is used to determine purity and identify any volatile impurities. Suppliers often specify purity as ≥98% by GC.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another common method for assessing the purity of the compound.[13]

Safety, Handling, and Storage

As a halogenated organic compound, this compound must be handled with appropriate safety precautions.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and specialized building block for chemical synthesis. While direct applications in marketed drugs are not prominent, its significance lies in its potential for constructing complex molecular architectures. The key takeaway for researchers is the principle of regioselectivity; the enhanced reactivity of the C2-bromine atom in palladium-catalyzed cross-coupling reactions allows for a controlled, stepwise functionalization of the pyridine core. Understanding this reactivity profile enables synthetic chemists to design and execute efficient routes to novel compounds for drug discovery and materials science.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of a Halogenated Pyridine

2,4-Dibromo-5-chloropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors. Its unique substitution pattern allows for selective functionalization, making it a valuable building block for creating novel compounds with tailored biological activities. However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the potential hazards associated with this compound and details the necessary precautions to ensure its safe use in a laboratory setting.

Physicochemical and Hazard Profile

A foundational aspect of safe handling is a clear understanding of the compound's intrinsic properties and associated hazards.

PropertyValueSource
Molecular Formula C₅H₂Br₂ClN[1]
Molecular Weight 271.34 g/mol [1]
CAS Number 875232-70-5[1]
Appearance White to light yellow or light orange powder/crystal[2]
Melting Point 41 - 45 °C[2]
Storage Temperature 2 - 8 °C in an inert atmosphere[1][2]

Hazard Identification:

This compound is classified as a hazardous substance. The primary hazards are:

  • Acute Toxicity (Oral): Toxic if swallowed.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[5]

  • Skin Sensitization: May cause sensitization of susceptible persons by skin contact.[3]

Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management for handling this compound relies on the implementation of a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes the most effective control measures to eliminate or minimize exposure.

Hierarchy of Controls cluster_0 Hierarchy of Safety Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Detailed Experimental Protocols for Safe Handling

Adherence to meticulously planned protocols is paramount to ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is appropriate PPE. Never handle this compound without the following:

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166, or a face shield for splash protection.[6][7]

  • Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[6][7]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[3] In cases of potential significant exposure, impervious clothing may be necessary.[6]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][8] If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator with a particle filter may be required.[9]

Handling and Storage Protocol

Causality: The following steps are designed to minimize the risk of inhalation, ingestion, and skin/eye contact.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify the location and functionality of the nearest eyewash station and safety shower.[8][9]

    • Have appropriate spill cleanup materials readily available.

  • Handling:

    • Handle this compound exclusively within a chemical fume hood to prevent inhalation of dust or vapors.[6]

    • Avoid all personal contact with the substance.[10]

    • Do not eat, drink, or smoke in the handling area.[3][8]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][6]

    • Immediately change any contaminated clothing.[3]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

    • The recommended storage temperature is between 2 - 8 °C.[2]

    • Store in an area accessible only to authorized personnel.[3]

    • The compound may be light-sensitive, so storage in a dark place is advisable.[3][7]

    • Keep away from strong acids and oxidizing agents.[3]

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3][6]
Accidental Release and Spill Containment

Causality: The primary goals are to prevent the spread of contamination, protect personnel, and ensure proper disposal.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure adequate ventilation, but avoid creating airborne dust.[6]

  • Contain: Prevent the spill from entering drains or waterways.[3][6]

  • Clean-up:

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[6][7]

    • Place the material into a suitable, labeled container for disposal.[6]

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose: Dispose of the waste material in accordance with all local, state, and federal regulations.[8][9]

Emergency_Response_Workflow cluster_1 Emergency Response for this compound Incident Incident Incident Occurs (Spill or Exposure) Assess Assess the Situation (Identify substance, quantity) Incident->Assess Evacuate Evacuate Area Assess->Evacuate FirstAid Administer First Aid (If exposure) Assess->FirstAid Contain Contain Spill (If safe to do so) Evacuate->Contain Report Report Incident FirstAid->Report Cleanup Clean Up Spill (Using appropriate procedure) Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Dispose->Report

Caption: A workflow for responding to emergencies involving this compound.

Firefighting Measures

In the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen bromide.[5][9]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][9]

Toxicological and Ecological Information

Conclusion: A Commitment to a Culture of Safety

This compound is an invaluable tool in the arsenal of the modern synthetic chemist. However, its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of the hierarchy of controls, adhering to detailed handling protocols, and being prepared for emergency situations, researchers can safely unlock the synthetic potential of this versatile compound. A robust culture of safety, grounded in technical understanding and procedural discipline, is the cornerstone of responsible scientific advancement.

References

potential applications of 2,4-Dibromo-5-chloropyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

2,4-Dibromo-5-chloropyridine: A Versatile Scaffold for Modern Drug Discovery

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Within the vast landscape of pyridine-based building blocks, poly-halogenated derivatives offer exceptional synthetic versatility. This guide focuses on this compound, a strategically substituted heterocycle poised for significant applications in medicinal chemistry. We will explore its inherent chemical reactivity, providing a framework for its selective functionalization, and delineate potential applications in the synthesis of targeted therapeutics, supported by detailed experimental protocols and logical workflows.

The Strategic Advantage of Poly-halogenation

The medicinal chemistry value of this compound lies in the differential reactivity of its three halogen substituents. This hierarchy of reactivity allows for sequential, site-selective modifications, making it a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).

The reactivity of halogens on a pyridine ring in palladium-catalyzed cross-coupling reactions is influenced by both their position and type. Generally, the order of reactivity is I > Br > Cl. For positions on the pyridine ring, reactivity is often highest at the 4-position, followed by the 2-position, due to electronic effects. The chlorine at the 5-position is typically the least reactive, providing a stable anchor or a site for a final-stage modification. This predictable reactivity is the key to its utility.

Caption: Logical workflow for the sequential functionalization of this compound.

Potential Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics. Many approved inhibitors feature a substituted heterocyclic core. The 2,4-disubstituted pyridine motif is common in this class. This compound serves as an ideal starting material for generating a library of potential kinase inhibitors through sequential cross-coupling reactions.

Workflow: Synthesis of a Bicyclic Kinase Inhibitor Core

The following workflow illustrates how the selective reactivity of this compound can be harnessed to construct a complex heterocyclic system, a common strategy in the development of kinase inhibitors.[3][4]

G A This compound B Step 1: Suzuki Coupling (Arylboronic Acid, Pd catalyst) A->B C 2-Bromo-4-aryl-5-chloropyridine B->C D Step 2: Buchwald-Hartwig Amination (Primary Amine, Pd catalyst) C->D E 2-Amino-4-aryl-5-chloropyridine Derivative D->E F Step 3: Intramolecular Cyclization (e.g., Pd-catalyzed C-H activation or SNAr) E->F G Fused Pyridopyrimidine Core (Potential Kinase Inhibitor) F->G

Caption: Synthetic pathway from this compound to a potential kinase inhibitor core.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes a typical procedure for the selective functionalization of the C4-position, leveraging its enhanced reactivity. The choice of a mild palladium catalyst and base is crucial for maintaining selectivity over the C2-bromo and C5-chloro positions.

Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 2-bromo-4-aryl-5-chloropyridine intermediate.

This selective first step provides a modular approach to introduce diversity at the C4 position, which is often a key interaction point in the ATP-binding pocket of kinases.

Application in the Synthesis of GPCR Modulators

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a substantial portion of modern medicines. The synthesis of a small molecule APJ receptor agonist, BMS-986224, utilized 2-Bromo-5-chloropyridine as a key starting material.[1] By analogy, this compound offers an expanded platform for creating novel GPCR modulators with potentially different pharmacological profiles.

Case Study: Synthesis of a Substituted Pyridine Acetic Acid Derivative

Building on published syntheses, this compound can be used to prepare pyridine acetic acid derivatives, which are common side chains in pharmacologically active molecules.[1]

StepReactant 1Reactant 2Key ReagentsProductPurpose
1 This compoundDiethyl malonateNaH, THFDiethyl (2-bromo-5-chloro-pyridin-4-yl)malonateIntroduction of the acetic acid precursor at C4.
2 Product from Step 1H₂ONaOH, then HCl(2-Bromo-5-chloro-pyridin-4-yl)acetic acidHydrolysis and decarboxylation to form the key acid intermediate.
3 Product from Step 2Desired AmineHATU, DIPEAFinal Amide ProductCoupling to a second fragment to form the final molecule.

This multi-step sequence demonstrates how the most reactive C4-position is first functionalized, leaving the C2-bromo and C5-chloro positions available for subsequent modifications or as final structural elements.

Potential as a Scaffold for Antimicrobial Agents

The pyridine scaffold is also prevalent in compounds with antimicrobial activity.[5][6] The development of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. The strategic placement of halogens on the this compound ring provides vectors for growth, allowing for the synthesis of derivatives that can be screened for antibacterial and antifungal activity.[7][8]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

While less reactive than the bromo substituents in cross-coupling, the C5-chloro position, activated by the nitrogen atom and other halogens, can undergo Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles, such as thiols or amines. This reaction is often performed at a later stage in the synthesis.

Methodology:

  • Reactant Setup: In a sealed tube, dissolve the substituted 2,4-dihalo-5-chloropyridine derivative (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Nucleophile and Base Addition: Add the desired nucleophile (e.g., 4-methoxythiophenol, 1.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.5 eq).

  • Reaction: Heat the mixture to 120-140 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Workup: Cool the reaction mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue via chromatography to obtain the final product.

This approach allows for the introduction of sulfur- or nitrogen-containing functional groups, which are common in bioactive antimicrobial compounds.[9]

Conclusion and Future Outlook

This compound is a high-potential, yet under-explored, building block for medicinal chemistry. The true value of this scaffold is unlocked through a deep understanding of the differential reactivity of its halogenated positions. This allows for a logical, sequential, and highly modular approach to the synthesis of complex molecular architectures. By serving as a versatile starting point for potent molecules like kinase inhibitors, GPCR modulators, and novel antimicrobials, this compound offers researchers in drug development a powerful tool to accelerate the discovery of next-generation therapeutics. Future work should focus on the systematic exploration of its reaction space and the biological evaluation of the resulting novel compound libraries.

References

A Senior Application Scientist's Guide to 2,4-Dibromo-5-chloropyridine: A Versatile Intermediate for Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of polyfunctionalized heterocyclic intermediates is paramount. 2,4-Dibromo-5-chloropyridine has emerged as a cornerstone building block, prized for the distinct reactivity of its three halogen atoms. This differential reactivity allows for a programmed, regioselective approach to constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of this compound, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of this compound

This compound is a tri-halogenated pyridine derivative whose value lies in its predictable, stepwise functionalization. The electronic properties of the pyridine ring, combined with the specific positions of the two bromine atoms and one chlorine atom, create a hierarchy of reactivity. This allows chemists to selectively address one halogen site while leaving the others intact for subsequent transformations. This capability is indispensable for the efficient synthesis of highly substituted pyridine cores, which are prevalent scaffolds in a vast array of bioactive molecules.[1][2]

The core utility of this intermediate stems from the ability to leverage modern synthetic methodologies, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions, with high regiocontrol. Understanding the principles behind this selectivity is key to unlocking its full potential.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of its safe and effective use.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 875232-70-5[3]
Molecular Formula C₅H₂Br₂ClN[3]
Molecular Weight 271.34 g/mol [3]
Appearance White to off-white solid/crystalline powder[4]
Melting Point 82-85 °C[4]
Solubility Soluble in DMSO, DMF, chlorinated solvents; slightly soluble in water.[4]
InChI Key GDUFWKJMOOVEMX-UHFFFAOYSA-N[5]
Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures:

    • Handle exclusively in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE): safety goggles, a lab coat, and chemically resistant gloves.

    • Avoid breathing dust. Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

  • Fire & Decomposition: In case of fire, use dry powder or carbon dioxide extinguishers. Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).[6][7]

Synthesis of the Intermediate

While commercially available, understanding the synthesis of this compound provides insight into its impurity profile. A common strategy involves the halogenation of a suitable pyridine precursor. For instance, a plausible route could involve the Sandmeyer-type reaction on an aminopyridine or the direct halogenation of a pyridone derivative. A reported synthesis involves treating 3-Bromo-5-chloropyridone with phosphorus oxybromide (POBr₃) in DMF.[8]

The Core Principle: A Hierarchy of Regioselective Reactivity

The synthetic power of this compound is rooted in the differential reactivity of its C-X bonds. This selectivity is governed by a combination of inductive effects, resonance stabilization of intermediates, and steric hindrance.

The generally accepted order of reactivity for the most common transformations is: C4-Br (most reactive) > C2-Br > C5-Cl (least reactive)

  • C4-Br: The bromine at the 4-position (para to the nitrogen) is the most activated site for both metal-halogen exchange and oxidative addition in palladium catalysis. This is because the pyridine nitrogen exerts a strong electron-withdrawing effect, making the C4 position highly electrophilic.[9][10][11]

  • C2-Br: The bromine at the 2-position (ortho to the nitrogen) is the second most reactive site. While also activated by the nitrogen, its proximity can sometimes lead to steric hindrance or coordination effects with catalysts that may modulate its reactivity compared to the C4 position.[9][12]

  • C5-Cl: The chlorine at the 5-position is the least reactive halogen. C-Cl bonds are inherently stronger and less prone to oxidative addition than C-Br bonds. This position typically remains unreacted during transformations targeting the bromine atoms, serving as a stable anchor point for later-stage functionalization.

This predictable hierarchy allows for a three-step sequential functionalization, making it a highly valuable tool for building molecular complexity.

Caption: Reactivity hierarchy of this compound.

Key Synthetic Transformations & Protocols

The following sections detail validated protocols for the most critical transformations, explaining the causality behind the chosen conditions.

Regioselective Metal-Halogen Exchange

Metal-halogen exchange is a powerful method for generating a nucleophilic pyridyl organometallic species.[13] Due to the high reactivity of the C4-Br bond, this transformation can be achieved with exceptional regioselectivity at low temperatures.[14][15]

Causality: The use of n-butyllithium (n-BuLi) at -78 °C is critical. This low temperature kinetically favors the fastest exchange process (at C4-Br) and prevents side reactions, such as competing exchange at C2 or nucleophilic attack on the pyridine ring. The resulting 4-lithiated species is a potent nucleophile that can be quenched with a wide range of electrophiles.[13][16]

Experimental Protocol: Selective Lithiation and Quenching

  • Setup: To a dry, argon-purged flask, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.

  • Quenching: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) as a solution in THF.

  • Warm-up & Quench: Allow the reaction to slowly warm to room temperature over several hours. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Lithiation_Workflow A This compound in THF B Cool to -78 °C A->B C Add n-BuLi (1.05 eq) Stir 30-60 min B->C D Formation of 4-Lithio Intermediate C->D E Add Electrophile (E+) D->E F Warm to RT Aqueous Quench (NH4Cl) E->F G Extraction & Purification F->G H Product: 4-E-2-Bromo-5-chloropyridine G->H

Caption: Workflow for regioselective C4-lithiation and electrophilic quench.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the workhorse of modern synthesis, and this compound is an ideal substrate for sequential couplings like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[17][18]

This reaction forms C-C bonds by coupling the pyridine with an organoboron reagent. By tuning conditions, one can often favor reaction at the C4 position.

Causality: The choice of a palladium(0) source (or a precursor that reduces in situ) and a suitable phosphine ligand is essential. The ligand stabilizes the palladium center and facilitates the catalytic cycle. A base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid. The reaction is typically run at elevated temperatures to drive the catalytic cycle, especially the reductive elimination step. Selective mono-arylation at C4 is achieved by using a slight excess of the boronic acid.[17][18][19]

Experimental Protocol: Selective C4-Arylation via Suzuki Coupling

  • Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) and stir vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Suzuki_Workflow cluster_0 Reagents A This compound E Combine in Dioxane/H2O B Ar-B(OH)2 (1.1 eq) C Pd(PPh3)4 (5 mol%) D Base (K2CO3) F Heat (80-100 °C) Under Inert Gas E->F G Work-up & Purification F->G H Product: 4-Aryl-2-bromo-5-chloropyridine G->H

Caption: General workflow for a selective C4-Suzuki coupling reaction.

This reaction is a premier method for forming C-N bonds, crucial for introducing amine functionalities common in pharmaceuticals.[20][21][22]

Causality: This reaction requires a palladium catalyst, a specialized phosphine ligand (often bulky and electron-rich, like XPhos or SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).[22][23] The base deprotonates the amine, allowing it to coordinate to the palladium center. The choice of ligand is critical for promoting the reductive elimination step, which forms the C-N bond and regenerates the catalyst.[20][21] The reaction can be directed to the C4-Br position under controlled conditions.

Experimental Protocol: Selective C4-Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with Pd₂(dba)₃ (0.02 equiv), a suitable ligand like XPhos (0.08 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Reagents: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat to 100-110 °C for 12-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

A Multi-Step Synthetic Strategy

The true utility of this compound is realized in sequential, multi-step syntheses. A hypothetical pathway illustrates how three different functionalities can be installed with precision.

Sequential_Functionalization A This compound Starting Material B 4-Aryl-2-bromo-5-chloropyridine Intermediate 1 A->B Suzuki Coupling (ArB(OH)2, Pd cat.) @ C4-Br C 4-Aryl-2-amino-5-chloropyridine Intermediate 2 B->C Buchwald-Hartwig (R2NH, Pd cat.) @ C2-Br D 4-Aryl-2-amino-5-alkynyl-pyridine Final Product C->D Sonogashira Coupling (Alk-H, Pd/Cu cat.) @ C5-Cl

Caption: A hypothetical sequential cross-coupling strategy.

This pathway demonstrates a logical sequence:

  • Step 1 (Suzuki): The most reactive C4-Br is coupled with an arylboronic acid.

  • Step 2 (Buchwald-Hartwig): The second-most reactive C2-Br is then aminated.

  • Step 3 (Sonogashira): Finally, the least reactive C5-Cl is subjected to a Sonogashira coupling to install an alkyne, a reaction that often requires more forcing conditions suitable for a C-Cl bond.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for synthetic design. Its well-defined reactivity hierarchy provides a reliable platform for the regioselective construction of complex, highly-functionalized pyridine derivatives. By mastering the key transformations of metal-halogen exchange and palladium-catalyzed cross-coupling, researchers in drug discovery and materials science can significantly streamline synthetic routes, enabling the efficient exploration of chemical space and the rapid development of novel molecular entities.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of 2,4-Dibromo-5-chloropyridine

This compound is a versatile trihalogenated heterocyclic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic arrangement of two bromine atoms and one chlorine atom on the pyridine core offers a platform for sequential and regioselective functionalization. This guide provides an in-depth analysis of the reactivity of this compound and detailed protocols for its derivatization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methodologies are designed to provide researchers, scientists, and drug development professionals with a practical framework for the synthesis of novel and complex pyridine-based molecules.

The synthetic utility of this scaffold lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed reactions, the reactivity order is generally C-Br > C-Cl, allowing for selective transformations at the brominated positions.[1] Furthermore, the electronic properties of the pyridine ring activate the positions ortho and para to the nitrogen atom (C2 and C4/C6) towards both oxidative addition in cross-coupling cycles and nucleophilic attack in SNAr reactions.[2][3] This inherent reactivity profile enables a controlled, stepwise approach to molecular construction.

Part 1: Principles of Reactivity and Regioselectivity

The functionalization of this compound is governed by the interplay of two primary factors: the carbon-halogen bond strength and the position of the halogen on the electron-deficient pyridine ring.

  • Carbon-Halogen Bond Dissociation Energy: The C-Br bonds (at positions 2 and 4) are weaker than the C-Cl bond (at position 5). Consequently, in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, oxidative addition will preferentially occur at the C-Br bonds.[4]

  • Positional Activation by the Pyridine Nitrogen: The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions for both oxidative addition and nucleophilic attack.[2] In the case of this compound, both bromine atoms are in activated positions. Generally, the C2 position is considered more electronically activated than the C4 position in dihalopyridines.[2]

This creates a nuanced reactivity landscape. While both C2-Br and C4-Br are susceptible to reaction, subtle variations in steric hindrance and electronic effects, as well as the specific reaction conditions (catalyst, ligand, base, and solvent), can be tuned to favor substitution at one position over the other. For nucleophilic aromatic substitution (SNAr), the same positional activation at C2 and C4 is at play; however, the leaving group ability (F > Cl > Br > I) becomes a more dominant factor.[5]

G cluster_0 Reactivity Principles This compound This compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Pd-catalyzed SNAr SNAr This compound->SNAr Nucleophilic Attack C4-Br > C2-Br >> C5-Cl C4-Br > C2-Br >> C5-Cl Cross-Coupling->C4-Br > C2-Br >> C5-Cl Reactivity Order C4 > C2 C4 > C2 SNAr->C4 > C2 Site Activation

Caption: Logical workflow for predicting reactivity.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds. For this compound, these reactions can be directed to selectively functionalize the C4 or C2 positions.

Protocol 1: Selective Monofunctionalization via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds.[6] By carefully controlling the stoichiometry and reaction conditions, a single aryl, heteroaryl, or vinyl group can be introduced, primarily at the more reactive C4 position.

Objective: To synthesize 4-aryl-2-bromo-5-chloropyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask, followed by the remaining 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).[1]

  • Seal the flask and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterValue/ConditionRationale
Catalyst Pd(OAc)₂ / SPhosHighly active catalyst system for coupling of aryl chlorides and bromides.[1]
Base K₃PO₄Effective base for Suzuki couplings, generally well-tolerated by various functional groups.
Solvent 1,4-Dioxane / H₂OCommon solvent system for Suzuki reactions, promoting solubility of both organic and inorganic reagents.
Temperature 90-100 °CSufficient to promote catalysis without significant decomposition.

Expected Results: The reaction is expected to yield the 4-aryl-2-bromo-5-chloropyridine as the major product. Minor amounts of the 2-aryl isomer and di-arylated product may be observed. The product can be characterized by NMR and mass spectrometry. For a hypothetical product where the aryl group is phenyl, the ¹H NMR would show characteristic signals for the pyridine and phenyl protons, and the mass spectrum would show a molecular ion peak corresponding to the expected molecular weight.

G Start This compound Reagents ArB(OH)2, Pd(OAc)2/SPhos, K3PO4 Start->Reagents Product 4-Aryl-2-bromo-5-chloropyridine Reagents->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling for the Synthesis of Alkynylpyridines

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted pyridines.[7][8] This reaction also demonstrates selectivity for the C-Br bonds.

Objective: To synthesize 4-alkynyl-2-bromo-5-chloropyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) and the amine base.

  • Degas the mixture with a stream of argon or nitrogen for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C. The optimal temperature will depend on the reactivity of the alkyne.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Reagent/ParameterValue/ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIStandard catalyst system for Sonogashira coupling.[2]
Base Et₃N or DIPEAActs as both a base and a solvent in some cases.
Solvent THF or DMFGood solvents for solubilizing the reactants and catalysts.
Temperature 25-60 °CMilder conditions are often sufficient for Sonogashira couplings.[8]

Expected Results: The primary product will be the 4-alkynyl-2-bromo-5-chloropyridine. Characterization by ¹H and ¹³C NMR will show the presence of the alkyne moiety, and mass spectrometry will confirm the molecular weight.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[9][10] This reaction can be used to introduce primary or secondary amines at the C4 or C2 position of the pyridine ring.

Objective: To synthesize 4-amino-2-bromo-5-chloropyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and the base (NaOtBu or Cs₂CO₃).

  • Add the this compound and the amine.

  • Add the anhydrous solvent (toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with a suitable solvent like ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Reagent/ParameterValue/ConditionRationale
Catalyst Pd₂(dba)₃ / XantphosA robust catalyst system for the amination of aryl halides.[10]
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases are typically required.
Solvent Toluene or DioxaneHigh-boiling, non-polar aprotic solvents are preferred.
Temperature 100-110 °CElevated temperatures are often necessary to drive the reaction to completion.

Expected Results: The major product is expected to be the 4-amino-substituted pyridine. The choice of ligand and base can be critical for achieving high yields and selectivity.[11] The product's structure can be confirmed by standard spectroscopic methods.[12][13]

Part 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides an alternative pathway for functionalizing the pyridine ring, particularly with strong nucleophiles.[14]

Protocol 4: SNAr with Alkoxides or Thiolates

The electron-deficient nature of the pyridine ring, especially at the C2 and C4 positions, facilitates attack by strong nucleophiles like alkoxides and thiolates.

Objective: To synthesize 2-alkoxy-4-bromo-5-chloropyridine or 2-thioalkoxy-4-bromo-5-chloropyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Sodium alkoxide or sodium thiolate (1.5 equiv)

  • Anhydrous DMF or DMSO

  • Corresponding alcohol or thiol (can be used as solvent in some cases)

Procedure:

  • Dissolve the this compound in the anhydrous solvent in a round-bottom flask.

  • Add the sodium alkoxide or thiolate portion-wise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to a temperature between 60-120 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Reagent/ParameterValue/ConditionRationale
Nucleophile Sodium alkoxide/thiolateStrong nucleophiles are required for SNAr.
Solvent DMF or DMSOPolar aprotic solvents stabilize the charged intermediate (Meisenheimer complex).
Temperature 60-120 °CHigher temperatures may be needed to overcome the activation energy of the reaction.

Expected Results: The reaction is expected to proceed with substitution at either the C2 or C4 position. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. The product can be characterized by NMR and MS to confirm its structure.[5]

G cluster_1 General Synthetic Workflow Start This compound Reaction Cross-Coupling or SNAr Start->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS Purification->Analysis Product Functionalized Pyridine Derivative Analysis->Product

Caption: A typical experimental workflow.

Conclusion

This compound is a highly valuable and adaptable starting material for the synthesis of a diverse range of functionalized pyridine derivatives. By leveraging the principles of regioselectivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, researchers can access a wide array of molecular architectures. The protocols detailed in this guide provide a solid foundation for exploring the synthetic potential of this versatile building block, enabling the development of novel compounds for pharmaceutical and materials science applications. It is important to note that the provided protocols are generalized and may require optimization for specific substrates and desired outcomes.

References

Application Notes & Protocols: Strategic Use of 2,4-Dibromo-5-chloropyridine in Regioselective Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Functionalized pyridine scaffolds are cornerstones in modern drug discovery, present in a significant percentage of FDA-approved pharmaceuticals.[1][2] 2,4-Dibromo-5-chloropyridine is a powerful and versatile building block, offering three distinct halogenated sites for sequential, regioselective functionalization. This guide provides a comprehensive overview of its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[3][4][5] We delve into the mechanistic principles governing regioselectivity, present detailed protocols for achieving selective C2-arylation, and discuss advanced strategies for accessing alternative isomers and troubleshooting common experimental challenges. This document is intended for researchers, medicinal chemists, and process development scientists aiming to leverage this substrate for the synthesis of complex molecular architectures.

Mechanistic Rationale: The Key to Regioselectivity

The success of any sequential cross-coupling strategy hinges on understanding and controlling the relative reactivity of the different C-X bonds. In this compound, the primary competition is between the two C-Br bonds at the C2 and C4 positions, as C-Cl bonds are significantly less reactive in palladium-catalyzed oxidative addition (Reactivity: I > Br >> Cl).[4][5]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3][6][7] Understanding each step is crucial for optimization and troubleshooting.

  • Oxidative Addition: An active Pd(0) complex inserts into the most reactive carbon-halogen bond (C-X). This is typically the rate-determining step and the primary determinant of regioselectivity.[7][8] The metal center is oxidized from Pd(0) to Pd(II).

  • Transmetalation: The organoboron species (e.g., boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_product Output pd0 Pd(0)L (Active Catalyst) pd2_ox R¹-Pd(II)L      |     X pd0->pd2_ox Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L      |     R² pd2_ox->pd2_trans Transmetalation (+ R²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination (Forms R¹-R²) prod Coupled Product (R¹-R²) react1 Aryl Halide (R¹-X) (e.g., this compound) react2 Organoboron (R²-B(OR)₂) (e.g., Phenylboronic Acid) react3 Base (e.g., K₃PO₄)

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Controlling Regioselectivity in this compound

For dihalogenated pyridines, the halide adjacent to the ring nitrogen is typically more reactive due to inductive effects, making the carbon more electrophilic.[9][10] Consequently, for 2,4-dibromopyridine and its derivatives, oxidative addition preferentially occurs at the C2-Br bond under standard catalytic conditions.[11][12][13]

This intrinsic reactivity provides a reliable strategy for the selective synthesis of 2-aryl-4-bromo-5-chloropyridines. The remaining C4-bromo and C5-chloro positions are preserved for subsequent, potentially different, chemical transformations, opening a pathway to complex, tri-substituted pyridine analogues. While conventional C2-selectivity is robust, it is noteworthy that unconventional C4-selectivity can be achieved through advanced catalyst design, often employing sterically demanding N-heterocyclic carbene (NHC) ligands that alter the steric environment around the palladium center.[9][10][11]

Protocol: Selective C2-Arylation of this compound

This protocol details a standard, reliable method for the regioselective Suzuki-Miyaura coupling at the C2 position.

Optimized Reaction Parameters

The choice of catalyst, ligand, base, and solvent are all critical for achieving high yield and selectivity. The following table summarizes a set of generally effective conditions.

Parameter Reagent/Condition Rationale & Comments Reference(s)
Palladium Source Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is a common precatalyst used with an external ligand.[11][14]
Ligand PPh₃ (Triphenylphosphine) or PCy₃ (Tricyclohexylphosphine)PPh₃ is standard for C2 selectivity. The more electron-rich PCy₃ can sometimes improve rates for less reactive substrates.
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)K₃PO₄ is a moderately strong base effective in many Suzuki couplings. It is crucial for activating the boronic acid.[11][14]
Solvent 1,4-Dioxane, Toluene, or DMF (often with H₂O)Aprotic polar solvents are typical. A small amount of water can aid in dissolving the base and facilitating transmetalation.[14][15]
Temperature 25°C to 80°CRoom temperature is often sufficient.[11] Gentle heating may be required for less reactive boronic acids or to increase reaction speed.[11][14]
Detailed Step-by-Step Methodology

(Reagents: this compound (1.0 equiv), Arylboronic acid (1.1-1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (5:1 mixture)).

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), and the arylboronic acid (1.1 equiv).

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe. The total solvent volume should create a concentration of approximately 0.1-0.2 M with respect to the starting halide.

  • Reaction Execution: Stir the mixture vigorously at the desired temperature (start with room temperature, ~25°C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by taking small aliquots. The reaction is typically complete within 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Add water and extract the aqueous phase three times with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-aryl-4-bromo-5-chloropyridine.

Experimental Workflow Diagram

Workflow start Start: Dry Schlenk Flask reagents Add Solids: 1. This compound 2. K₃PO₄ 3. Arylboronic Acid 4. Pd(PPh₃)₄ start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent (Dioxane/H₂O) inert->solvent react Stir at Reaction Temp (e.g., 25-80 °C) solvent->react monitor Monitor Progress (TLC / GC-MS) react->monitor monitor->react Reaction Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify product Final Product: 2-Aryl-4-bromo-5-chloropyridine purify->product

Figure 2: Step-by-step experimental workflow for C2-selective Suzuki coupling.

Field-Proven Insights & Troubleshooting

Even with a robust protocol, challenges can arise. Below are common issues and recommended solutions based on extensive field experience.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: Pd(0) oxidized to inactive Pd-black. 2. Inefficient Oxidative Addition: C-Br bond activation is sluggish. 3. Poorly Degassed Solvents: Oxygen poisons the Pd(0) catalyst.1. Use a fresh catalyst or a more stable precatalyst. Ensure a strictly inert atmosphere. 2. Switch to a more electron-rich ligand (e.g., a trialkylphosphine like PCy₃) or increase the temperature moderately. 3. Degas solvents thoroughly by sparging with N₂/Ar for 20-30 minutes or via freeze-pump-thaw cycles.
Poor Regioselectivity (Mixture of C2 and C4 isomers) 1. High Reaction Temperature: May provide enough energy to overcome the activation barrier for C4 insertion. 2. Ligand Choice: The ligand may not provide sufficient steric/electronic bias for C2.1. Reduce the reaction temperature. Many C2-selective couplings proceed well at room temperature.[11] 2. Ensure a standard phosphine ligand like PPh₃ is used. Avoid bulky NHC ligands which are known to promote C4 selectivity.[9][10]
Significant Protodeboronation (Boronic acid decomposition) 1. Boronic acid instability under basic, aqueous conditions. 2. Prolonged reaction times at elevated temperatures.1. Use the corresponding boronic acid pinacol ester (BPin) or a potassium trifluoroborate salt, which are often more stable.[16] 2. Use a more active catalyst system to shorten reaction times. Consider anhydrous conditions if the problem persists.
Formation of Homocoupled Byproducts (R²-R²) 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid. 2. Transmetalation is slow relative to other side reactions.1. Rigorously exclude oxygen from the reaction system. 2. Screen different bases or solvent systems to optimize transmetalation rates.

Conclusion

This compound is a highly valuable substrate for building molecular complexity through palladium-catalyzed cross-coupling. The intrinsic electronic properties of the pyridine ring reliably direct the initial Suzuki-Miyaura reaction to the C2 position under standard conditions, providing a straightforward entry to 2-aryl-4-bromo-5-chloropyridine intermediates. By understanding the underlying reaction mechanism and carefully controlling parameters such as ligand, temperature, and atmosphere, researchers can achieve high yields and excellent regioselectivity. The resulting products are primed for further functionalization, making this methodology a powerful tool in the arsenal of medicinal and materials chemists.

References

Application Note & Protocol: Regioselective Stille Coupling of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Substituted Pyridines

The substituted pyridine motif is a cornerstone in modern medicinal chemistry and materials science. The Stille cross-coupling reaction offers a robust and versatile method for forming carbon-carbon bonds, noted for its exceptional functional group tolerance and the stability of its organotin reagents.[1][2] This application note provides a detailed protocol for the mono-arylation of 2,4-dibromo-5-chloropyridine, a challenging polyhalogenated substrate. The primary focus is to achieve high regioselectivity, leveraging the differential reactivity of the C-Br bonds to predictably synthesize 2-bromo-4-aryl-5-chloropyridine derivatives, which are valuable intermediates for further functionalization.

The key to this protocol lies in understanding the kinetics of the palladium-catalyzed cycle. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is generally the selectivity-determining step.[3][4] For dihalopyridines, the C-Br bond at the 4-position is typically more reactive towards oxidative addition than the C-Br bond at the 2-position, which is influenced by the adjacent nitrogen heteroatom.[5][6] The C-Cl bond is significantly less reactive and will not participate under the conditions described.[2][7] By carefully controlling stoichiometry and reaction conditions, we can favor the selective mono-coupling at the C4 position.

The Stille Catalytic Cycle: A Mechanistic Overview

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][8][9] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C4-Br) of the pyridine substrate to form a Pd(II) intermediate.[8][9]

  • Transmetalation: The organostannane reagent exchanges its organic group (R') with the bromide on the palladium center. This is often the rate-determining step of the cycle.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][11]

Stille_Cycle cluster_main node_pd0 Pd(0)L₂ (Active Catalyst) node_oa Oxidative Addition node_pd0->node_oa node_pdII_halide Ar-Pd(II)L₂(Br) node_oa->node_pdII_halide node_trans Transmetalation node_pdII_halide->node_trans node_pdII_r Ar-Pd(II)L₂(R') node_trans->node_pdII_r node_byproduct Br-SnBu₃ node_trans->node_byproduct node_re Reductive Elimination node_pdII_r->node_re node_re->node_pd0 Catalyst Regeneration node_product Ar-R' (Product) node_re->node_product node_substrate Ar-Br node_substrate->node_oa node_stannane R'-SnBu₃ node_stannane->node_trans caption Figure 1. The catalytic cycle of the Stille cross-coupling reaction.

Caption: Figure 1. The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Mono-Arylation at the C4-Position

This protocol details the selective coupling of this compound with (tributylstannyl)benzene as a representative organostannane.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
This compoundC₅H₂Br₂ClN271.322711.01.0
(Tributylstannyl)benzeneC₁₈H₃₂Sn367.154041.11.1
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56580.050.05
Anhydrous, Degassed 1,4-DioxaneC₄H₈O₂88.1110 mL--

Safety Precaution: Organotin compounds are highly toxic.[1][8] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Palladium catalysts are expensive and sensitive to air; handle them under an inert atmosphere.

Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (271 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Rationale: Flame-drying the glassware removes adsorbed water, and using a Schlenk flask allows the reaction to be performed under an inert atmosphere (Argon or Nitrogen). This is crucial as the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.[9]

  • Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane via syringe. Stir the mixture until all solids are dissolved. Then, add (tributylstannyl)benzene (404 mg, 1.1 mmol) via syringe.

    • Rationale: Using anhydrous and degassed solvent is critical. Degassing (e.g., by bubbling argon through the solvent for 30 minutes) removes dissolved oxygen.[12] A slight excess of the organostannane (1.1 eq) is used to ensure complete consumption of the limiting dihalopyridine substrate.

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 95 °C.

    • Rationale: Heating is required to overcome the activation energy for the oxidative addition and transmetalation steps.[13] A temperature of 95 °C provides a good balance between reaction rate and selectivity, minimizing potential side reactions like debromination or double coupling.

  • Monitoring Progress: Monitor the reaction's progress by taking small aliquots via syringe and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-18 hours.

    • Rationale: Monitoring ensures the reaction is stopped once the starting material is consumed, preventing the formation of di-substituted or decomposition byproducts from prolonged heating.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 20 mL of diethyl ether.

  • Tin Byproduct Removal: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL).

    • Rationale: The tributyltin bromide byproduct (Bu₃SnBr) can be difficult to remove by chromatography alone. Fluoride ions have a high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration or is partitioned into the aqueous layer.[1]

  • Extraction and Drying: Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product, 2-bromo-5-chloro-4-phenylpyridine.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No Reaction / Low Conversion Inactive catalyst (oxidized Pd(0)).Insufficient temperature.Ensure all reagents and solvents are anhydrous and properly degassed. Use a fresh bottle of catalyst. Increase the reaction temperature in 10 °C increments (e.g., to 105 °C).
Formation of Di-substituted Product Reaction time too long.Excess of organostannane.Monitor the reaction closely by TLC/GC-MS and stop it upon full consumption of the starting material. Reduce the amount of organostannane to 1.05 equivalents.
Homocoupling of Organostannane Catalyst decomposition.Presence of oxygen.This is a common side reaction in Stille couplings.[1][8] Ensure a strictly inert atmosphere. Consider adding a copper(I) iodide (CuI) co-catalyst (5-10 mol%), which can sometimes suppress homocoupling and accelerate the desired reaction.[14]
Difficult Purification (Tin Residues) Incomplete removal of Bu₃SnBr.Perform the KF wash thoroughly. If tin residues persist after chromatography, re-dissolve the product and repeat the KF wash or try a wash with 1M HCl.

Conclusion

This protocol provides a reliable and regioselective method for the mono-arylation of this compound at the C4-position. The principles of differential halide reactivity and careful control of reaction parameters are key to achieving high yields of the desired product. This methodology serves as a valuable tool for researchers and drug development professionals in the synthesis of complex pyridine-based molecules.

References

The Versatile Architect: 2,4-Dibromo-5-chloropyridine as a Cornerstone for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a ubiquitous and indispensable structural motif.[1][2] Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores the continuous need for versatile building blocks that enable the precise and efficient construction of complex pyridine-based derivatives. 2,4-Dibromo-5-chloropyridine has emerged as a powerful and highly adaptable starting material, offering multiple reactive sites for selective functionalization. This tri-halogenated pyridine provides a strategic platform for introducing a variety of substituents through a range of contemporary cross-coupling and substitution methodologies.

This comprehensive guide provides an in-depth exploration of this compound as a key building block. We will delve into its reactivity profile and present detailed, field-proven protocols for its application in several cornerstone reactions of modern organic synthesis, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Physicochemical Properties & Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₅H₂Br₂ClN[3]
Molecular Weight 271.34 g/mol [3][4]
Appearance White to light yellow/orange powder or crystal[5]
Melting Point 41.0 to 45.0 °C[5]
Boiling Point 259.9 ± 35.0 °C (Predicted)[5]
Solubility Soluble in Methanol[5]
CAS Number 875232-70-5[4]

Safety and Handling: this compound is a halogenated compound and should be handled with appropriate care in a well-ventilated fume hood.[6][7][8] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[9] It is classified as an irritant and may be harmful if swallowed or inhaled.[4] All chemical waste should be disposed of in accordance with local regulations.[10]

Reactivity Profile: A Tale of Three Halogens

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl.[11][12] This predictable hierarchy allows for the selective functionalization of the bromo substituents while leaving the chloro group intact for subsequent transformations.

The bromine atom at the 2-position is generally more reactive than the one at the 4-position in palladium-catalyzed reactions due to the electronic influence of the adjacent nitrogen atom.[12] However, steric factors can also play a significant role, and selectivity can often be tuned by the choice of catalyst, ligands, and reaction conditions.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the order of leaving group ability is often reversed, with fluoride being the most labile, followed by chloride, bromide, and iodide.[13] The chlorine at the 5-position of this compound is not ideally positioned for SNAr, as the most activated positions for nucleophilic attack on the pyridine ring are the 2- and 4-positions, which allow for delocalization of the negative charge onto the ring nitrogen in the Meisenheimer intermediate.[12][13]

Application in Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[14][15][16] For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the bromine-substituted positions.

Protocol 1: Selective Mon-arylation at the 2-Position

This protocol is designed to favor the substitution of the more reactive bromine atom at the C2 position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[17]

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.[17]

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.[17]

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.[17]

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[17]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[17]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-bromo-5-chloropyridine product.[17]

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl chlorides and bromides.[17] The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium phosphate is a moderately strong base that is effective in the Suzuki coupling. It activates the boronic acid for transmetalation.[16]

  • Solvent System: The use of a dioxane/water mixture is common in Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.[17]

dot

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX 2-R-4-Br-5-Cl-Pyridine ArX->OxAdd PdII_complex [Ar-Pd(II)-X]L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R'-B(OH)₂ Base Base (e.g., K₃PO₄) BoronicAcid->Base Activation Base->Transmetalation PdII_Ar_R_complex [Ar-Pd(II)-R']L₂ Transmetalation->PdII_Ar_R_complex ReductiveElimination Reductive Elimination PdII_Ar_R_complex->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product 2-R-4-R'-5-Cl-Pyridine ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium-copper system.[11][18][19] This reaction provides a direct route to introduce alkynyl functionalities onto the pyridine ring.

Protocol 2: Copper-Catalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and triethylamine (3.0 eq).[11]

  • Add the terminal alkyne (1.1 eq) to the reaction mixture.[11]

  • Stir the reaction for 3-16 hours at room temperature.[11][20] Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[11]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[11]

  • Purify the product by flash column chromatography on silica gel.[11]

Causality of Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species for transmetalation to the palladium center.[18]

  • Base: An amine base such as triethylamine or diisopropylamine is crucial. It serves to deprotonate the terminal alkyne and also acts as a scavenger for the hydrogen halide byproduct.[11][19]

  • Solvent: THF is a common solvent for Sonogashira couplings, providing good solubility for the reactants and catalysts.[11]

dot

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Py-Br ArX->OxAdd PdII_complex [Ar-Pd(II)-Br]L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Alkyne_complex [Ar-Pd(II)-C≡CR]L₂ Transmetalation->PdII_Ar_Alkyne_complex ReductiveElimination Reductive Elimination PdII_Ar_Alkyne_complex->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Py-C≡CR ReductiveElimination->Product CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Alkyne H-C≡CR Base Base (e.g., Et₃N) Alkyne->Base Deprotonation Base->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the formation of C-N bonds.[21][22][23][24] This reaction is particularly valuable for the synthesis of pharmaceutically relevant compounds.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of the brominated positions.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).[22]

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[22]

  • Add anhydrous toluene (5 mL) via syringe.[22]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[22]

  • Monitor the reaction progress by TLC or LC-MS.[22]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[22]

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Catalyst and Ligand: The use of a palladium precursor like Pd₂(dba)₃ in combination with a bulky, electron-rich bi-dentate ligand such as Xantphos is crucial for achieving high efficiency in the amination of aryl bromides.[25] The ligand facilitates the reductive elimination step, which is often rate-limiting.[24]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[24] Cesium carbonate is a common choice, although stronger bases like sodium tert-butoxide can also be effective.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so all operations must be performed under an inert atmosphere to prevent catalyst deactivation.[22]

dot

Buchwald_Hartwig_Amination cluster_catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArX Py-Br ArX->OxAdd PdII_complex [Ar-Pd(II)-Br]L₂ OxAdd->PdII_complex Amide_Formation Amide Formation PdII_complex->Amide_Formation Amine HNR₂ Base Base (e.g., Cs₂CO₃) Amine->Base Deprotonation Base->Amide_Formation PdII_Amido_complex [Ar-Pd(II)-NR₂]L₂ Amide_Formation->PdII_Amido_complex ReductiveElimination Reductive Elimination PdII_Amido_complex->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Py-NR₂ ReductiveElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are dominant for functionalizing the bromo-positions, the chloro-substituent can potentially undergo nucleophilic aromatic substitution, although it is less activated than halogens at the 2- or 4-positions. SNAr reactions on halopyridines are a classic method for introducing nucleophiles.[26][27][28] The reaction proceeds through a Meisenheimer intermediate, and its rate is influenced by the electron-withdrawing nature of the ring and the stability of the leaving group.[13][29]

For this compound, SNAr reactions would likely require forcing conditions (high temperature, strong nucleophile) and may not be as regioselective as the palladium-catalyzed cross-coupling reactions. However, after functionalization of the bromo-positions with electron-withdrawing groups, the reactivity of the chloro-substituent towards nucleophilic attack might be enhanced.

Conclusion: A Gateway to Innovation

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. Its predictable reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, allows for the selective and sequential introduction of diverse functionalities. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and materials science to harness the synthetic potential of this valuable scaffold. By understanding the underlying principles of these transformations, the scientific community can continue to build upon this foundation, paving the way for the discovery of novel heterocyclic compounds with enhanced properties and functions.

References

Application Notes and Protocols: Leveraging 2,4-Dibromo-5-chloropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Value of Polychlorinated Pyridines in Agrochemical Design

The pyridine scaffold is a cornerstone in modern agrochemical discovery, lending its unique electronic and structural properties to a wide array of successful insecticides, herbicides, and fungicides.[1] Within this chemical class, polychlorinated pyridines serve as highly versatile and reactive intermediates, enabling the precise and regioselective introduction of diverse functional groups to construct complex and biologically active molecules. 2,4-Dibromo-5-chloropyridine, a readily available starting material, offers a particularly interesting substitution pattern that can be exploited for the synthesis of novel agrochemicals. The differential reactivity of the two bromine atoms, coupled with the electronic influence of the chlorine atom, allows for a stepwise and controlled functionalization of the pyridine ring.

These application notes will provide a comprehensive overview of the synthetic utility of this compound in agrochemical synthesis. We will explore its reactivity, propose synthetic routes to key agrochemical classes, and provide detailed, illustrative protocols for researchers.

Understanding the Regioselective Reactivity of this compound

The key to unlocking the synthetic potential of this compound lies in understanding the differential reactivity of its three halogen substituents. The bromine atom at the 2-position is the most susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions. This heightened reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which activates the C2 position. The bromine atom at the 4-position is less reactive, while the chlorine atom at the 5-position is the least reactive towards typical cross-coupling and nucleophilic substitution reactions. This reactivity gradient allows for a stepwise and regioselective functionalization of the pyridine ring.

A study on the regioselective Suzuki cross-coupling of 2,4-dibromopyridine demonstrated that the reaction preferentially occurs at the 2-position, yielding 4-bromo-2-substituted pyridines.[2] This principle can be extended to this compound, enabling the selective introduction of a substituent at the C2 position while leaving the C4 and C5 positions available for subsequent modifications.

Proposed Application in the Synthesis of a Novel Pyridine-Based Insecticide

The development of novel insecticides is crucial for managing insect resistance and improving crop protection. The pyridine core is a well-established pharmacophore in several classes of insecticides. Here, we propose a synthetic route to a hypothetical pyridine-based insecticide leveraging the regioselective reactivity of this compound.

Synthetic Workflow for a Hypothetical Insecticide

This proposed synthesis involves a two-step, one-pot reaction sequence starting from this compound. The first step is a regioselective Suzuki-Miyaura cross-coupling to introduce an aryl group at the 2-position. The second step is a Sonogashira coupling to install an alkynyl group at the 4-position.

G cluster_0 Step 1: Regioselective Suzuki-Miyaura Coupling cluster_1 Step 2: Sonogashira Coupling A This compound C Pd(PPh3)4, Na2CO3, Toluene/H2O A->C B Arylboronic Acid B->C D Intermediate: 2-Aryl-4-bromo-5-chloropyridine C->D F PdCl2(PPh3)2, CuI, Et3N D->F E Terminal Alkyne E->F G Final Product: 2-Aryl-4-alkynyl-5-chloropyridine F->G

Caption: Proposed two-step synthesis of a pyridine-based insecticide.

Detailed Experimental Protocol (Illustrative)

Materials:

  • This compound

  • Substituted Arylboronic Acid

  • Terminal Alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

  • Copper(I) iodide (CuI)

  • Sodium Carbonate (Na2CO3)

  • Triethylamine (Et3N)

  • Toluene

  • Water

  • Anhydrous, degassed solvents

Procedure:

  • Step 1: Suzuki-Miyaura Coupling

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), substituted arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add a degassed mixture of toluene and water (4:1 v/v).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask under a positive pressure of argon.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Step 2: Sonogashira Coupling (One-Pot)

    • To the cooled reaction mixture from Step 1, add triethylamine (3.0 eq) and the terminal alkyne (1.5 eq).

    • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) under a positive pressure of argon.

    • Stir the reaction mixture at room temperature for 8 hours, monitoring by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

StepReactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Expected Yield (%)
1This compoundArylboronic AcidPd(PPh3)4Na2CO3Toluene/H2O901275-85
2Intermediate from Step 1Terminal AlkynePdCl2(PPh3)2 / CuIEt3NTolueneRT870-80

Proposed Application in the Synthesis of a Novel Pyridine-Based Herbicide

Substituted picolinic acids and their derivatives are a well-known class of herbicides. The following proposed synthesis outlines a pathway to a novel herbicidal candidate starting from this compound.

Synthetic Workflow for a Hypothetical Herbicide

This synthetic route involves an initial regioselective cyanation at the 2-position, followed by hydrolysis to the carboxylic acid and a subsequent Suzuki coupling at the 4-position.

G cluster_0 Step 1: Regioselective Cyanation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Suzuki Coupling A This compound C Pd(PPh3)4, DMF A->C B Zn(CN)2 B->C D Intermediate: 4-Bromo-5-chloro-2-cyanopyridine C->D E H2SO4, H2O D->E F Intermediate: 4-Bromo-5-chloropicolinic acid E->F H Pd(OAc)2, SPhos, K3PO4 F->H G Arylboronic Acid G->H I Final Product: 4-Aryl-5-chloropicolinic acid H->I

Caption: Proposed three-step synthesis of a pyridine-based herbicide.

Detailed Experimental Protocol (Illustrative)

Materials:

  • This compound

  • Zinc cyanide [Zn(CN)2]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Sulfuric acid (H2SO4)

  • Substituted Arylboronic Acid

  • Palladium(II) acetate [Pd(OAc)2]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K3PO4)

  • Dimethylformamide (DMF)

  • Dioxane

  • Water

Procedure:

  • Step 1: Regioselective Cyanation

    • In a glovebox, add this compound (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to a reaction vessel.

    • Add anhydrous, degassed DMF.

    • Heat the reaction to 120 °C for 16 hours.

    • Cool the reaction, dilute with ethyl acetate, and wash with aqueous sodium bicarbonate and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield 4-Bromo-5-chloro-2-cyanopyridine.

  • Step 2: Hydrolysis

    • To the purified nitrile from Step 1, add a mixture of concentrated sulfuric acid and water (1:1 v/v).

    • Heat the mixture to reflux for 6 hours.

    • Cool the reaction and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Acidify the aqueous layer with concentrated HCl to precipitate the picolinic acid.

    • Filter, wash with cold water, and dry to obtain 4-Bromo-5-chloropicolinic acid.

  • Step 3: Suzuki Coupling

    • To a reaction vessel, add 4-Bromo-5-chloropicolinic acid (1.0 eq), the arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

    • Add a degassed mixture of dioxane and water (10:1 v/v).

    • Heat the reaction to 100 °C for 12 hours.

    • Cool the reaction, dilute with water, and acidify with HCl.

    • Extract the product with ethyl acetate, dry the organic layer, concentrate, and purify by recrystallization or column chromatography.

Conclusion and Future Outlook

While direct, large-scale industrial applications of this compound in agrochemical synthesis are not extensively documented in publicly available literature, its chemical properties and the predictable regioselectivity of its reactions make it a highly promising building block for the discovery of novel active ingredients. The illustrative synthetic protocols provided herein demonstrate the potential for this versatile intermediate in the construction of complex pyridine-based insecticides and herbicides. Researchers are encouraged to explore the reactivity of this compound further, as it holds significant potential for the development of next-generation crop protection agents.

References

Application Notes and Protocols: Regioselective Nucleophilic Substitution on 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dibromo-5-chloropyridine is a pivotal trihalogenated heterocyclic scaffold, instrumental in the synthesis of a diverse array of biologically active molecules and advanced materials. The distinct electronic environment of the pyridine ring, coupled with the differential reactivity of the halogen substituents, presents both a challenge and an opportunity for synthetic chemists. Mastery of regioselective nucleophilic substitution on this substrate is paramount for the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of the reaction dynamics and offers detailed, field-proven protocols for achieving selective functionalization at the C2 and C4 positions.

Scientific Principles: Understanding Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, a characteristic that facilitates nucleophilic attack. This effect is most pronounced at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. The rationale lies in the ability of the electronegative nitrogen atom to stabilize the negative charge in the resulting Meisenheimer intermediate through resonance, a stabilization not possible for attack at the C3 or C5 positions.[1]

In the case of this compound, both the C2 and C4 positions are activated towards nucleophilic aromatic substitution (SNAr). The general reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I.[1] This inverted order, compared to SN2 reactions, is because the rate-determining step is the initial nucleophilic attack and not the departure of the leaving group.[2] Consequently, the more electronegative halogen enhances the electrophilicity of the carbon to which it is attached, accelerating the reaction.

While the inherent reactivity of bromo and chloro leaving groups is similar, the electronic activation provided by the pyridine nitrogen is stronger at the C2 and C4 positions. This makes these positions the primary sites for nucleophilic attack. The chlorine at the C5 position is significantly less reactive in SNAr reactions due to its meta-relationship with the ring nitrogen.[3] Therefore, selective substitution is a contest between the C2 and C4 bromo-substituents. In many cases, reactions with nucleophiles like amines or alkoxides will preferentially occur at the 4-position.[4]

Strategic Control of Regioselectivity

Achieving the desired regioselectivity often hinges on a careful selection of reaction conditions. Factors such as the nature of the nucleophile, solvent, temperature, and the potential use of catalysts can be modulated to favor substitution at either the C2 or C4 position. For instance, sterically hindered nucleophiles may favor attack at the less hindered C4 position. Furthermore, transition metal-catalyzed cross-coupling reactions, such as those employing palladium or copper, offer an alternative and often highly selective method for functionalizing these positions.[5][6][7][8]

Visualizing Reaction Pathways

SNAr_Regioselectivity cluster_substrate This compound cluster_nucleophiles Nucleophiles cluster_products Potential Products Substrate This compound Product_C4 4-Substituted-2-bromo-5-chloropyridine (Often Major Product) Substrate->Product_C4 Substitution at C4 Product_C2 2-Substituted-4-bromo-5-chloropyridine (Possible Product) Substrate->Product_C2 Substitution at C2 Nucleophile R-NH2, R-OH, R-SH, etc. Nucleophile->Substrate Nucleophilic Attack

Caption: Regioselectivity in Nucleophilic Substitution.

Experimental Protocols

Protocol 1: Selective Amination at the C4-Position

This protocol details a typical procedure for the selective substitution of the C4-bromo substituent with an amine nucleophile.

Materials and Reagents:

  • This compound

  • Amine (e.g., morpholine, piperidine, or a primary amine)

  • Solvent (e.g., Dioxane, DMF, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., Dioxane) to dissolve the starting material.

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (2.0 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-2-bromo-5-chloropyridine derivative.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)

For less reactive amines or when SNAr conditions are not optimal, palladium-catalyzed amination offers a powerful alternative. This method can often provide higher yields and selectivity.

Materials and Reagents:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)[9]

  • Phosphine ligand (e.g., Xantphos, BINAP, or tBuBrettPhos)[5][10]

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon)

  • Schlenk flask or sealed tube

Procedure:

  • In a glovebox or under a stream of argon, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd) to a dry Schlenk flask.

  • Add the base (1.5-2.0 eq).

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Workflow Start Assemble Reactants in Inert Atmosphere Add_Reagents Add Pd Catalyst, Ligand, Base, Substrate, and Amine Start->Add_Reagents Add_Solvent Add Anhydrous, Degassed Solvent Add_Reagents->Add_Solvent Heat Heat Reaction Mixture (80-110 °C) Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, and Filter through Celite Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End Obtain Aminated Product Purify->End

Caption: Buchwald-Hartwig Amination Workflow.

Data Summary Table

NucleophileMethodPosition of SubstitutionTypical ConditionsReference
Primary/Secondary AminesSNArC4Dioxane, K₂CO₃, 100 °C[4]
AmmoniaCopper-catalyzedC2/C4Cu₂O, DMEDA, Ethylene glycol, 60-80 °C[6]
AnilinesPalladium-catalyzedC4 or C2Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C[10]
Alcohols (Alkoxides)SNArC4NaH, THF/DMF, 0 °C to RT[4]
Thiols (Thiolates)SNArC4NaH, THF, 0 °C to RT[3]

Troubleshooting and Optimization

  • Low Yield: If the SNAr reaction shows low conversion, consider increasing the reaction temperature, using a more polar aprotic solvent like NMP, or switching to a stronger base. For sluggish cross-coupling reactions, screening different palladium precatalysts and phosphine ligands is often beneficial.[1]

  • Poor Regioselectivity: If a mixture of C2 and C4 substituted products is obtained, lowering the reaction temperature may improve selectivity. Alternatively, employing a bulkier phosphine ligand in a palladium-catalyzed reaction can enhance selectivity for the less sterically hindered C4 position.

  • Side Reactions: Strong bases can sometimes lead to deprotonation of the pyridine ring or other functional groups.[1] Careful control of stoichiometry and temperature is crucial.

Conclusion

The selective nucleophilic substitution of this compound is a highly achievable and versatile transformation. A thorough understanding of the principles of SNAr on pyridine systems, combined with strategic selection of reaction conditions, allows for the controlled synthesis of either C4 or C2 functionalized products. The protocols provided herein serve as a robust starting point for researchers aiming to leverage this valuable building block in their synthetic endeavors.

References

Application Notes and Protocols for the Functionalization of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dibromo-5-chloropyridine is a versatile, polyhalogenated heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The distinct electronic environments and relative reactivities of its three halogen substituents—two bromine atoms at the C2 and C4 positions and a chlorine atom at the C5 position—offer a platform for controlled, regioselective functionalization. This guide provides an in-depth exploration of established protocols for the selective modification of the pyridine ring, empowering researchers to unlock the synthetic potential of this valuable scaffold. We will delve into the mechanistic underpinnings of key transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, to provide not just a set of instructions, but a framework for rational reaction design.

Understanding the Reactivity of this compound

The functionalization of this compound is governed by the inherent reactivity differences of the C-Br and C-Cl bonds, as well as the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom renders the positions ortho (C2, C6) and para (C4) to it more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition by palladium(0) catalysts.

Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1][2] Consequently, the two bromine atoms in this compound are expected to be significantly more reactive than the chlorine atom. The relative reactivity of the C2-Br versus the C4-Br bond is more nuanced. The C2 position is electronically more activated due to its proximity to the nitrogen atom. However, steric hindrance can play a role, and the choice of catalyst, ligands, and reaction conditions can be strategically employed to favor functionalization at either the C2 or C4 position.[3][4]

Strategic Functionalization Pathways

The differential reactivity of the halogen atoms allows for a stepwise functionalization approach. This is illustrated in the workflow diagram below, which outlines the primary pathways for the selective modification of this compound.

G cluster_start Starting Material cluster_c2 C2 Functionalization cluster_c4 C4 Functionalization cluster_c2c4 Difunctionalization A This compound B Suzuki, Stille, Sonogashira, Buchwald-Hartwig @ C2 A->B Regioselective Conditions D Suzuki, Stille, Sonogashira, Buchwald-Hartwig @ C4 A->D Alternative Regioselective Conditions C 4-Bromo-5-chloro-2-substituted-pyridine B->C F Sequential or one-pot difunctionalization @ C2 & C4 C->F E 2-Bromo-5-chloro-4-substituted-pyridine D->E E->F G 5-Chloro-2,4-disubstituted-pyridine F->G

Caption: Strategic functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are paramount for the construction of C-C and C-N bonds. The following sections detail protocols for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, with a focus on achieving regioselectivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide.[5][6] For 2,4-dibromopyridine, regioselective coupling at the C2 position is often observed.[4] By carefully selecting the catalyst and ligands, the selectivity can be influenced.

Protocol: Regioselective Suzuki-Miyaura Coupling at the C2 Position

This protocol is adapted from established procedures for the selective coupling of dihalopyridines.[4][7]

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene, ethanol, and water in a 4:1:1 ratio to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromo-5-chloropyridine.

Rationale: The use of Pd(PPh₃)₄ often favors coupling at the more electronically activated C2 position.[4] The aqueous base is crucial for the transmetalation step in the catalytic cycle.[6]

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄Promotes regioselective coupling at C2.[4]
Base K₂CO₃Activates the boronic acid for transmetalation.[6]
Solvent Toluene/Ethanol/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.
Stille Cross-Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[8][9] It is known for its tolerance of a wide range of functional groups.[10] Regioselective stannylation of 2,4-dibromopyridine at the C2 position has been reported, providing a versatile intermediate for further coupling reactions.[11]

Protocol: Regioselective Stille Coupling at the C2 Position

This protocol is based on established methods for the selective stannylation and subsequent coupling of dihalopyridines.[11][12]

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)stannane or aryltributylstannane) (1.1 eq for mono-coupling)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Aqueous potassium fluoride (KF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₂Cl₂ (0.03 eq).

  • Add anhydrous DMF or toluene to achieve a concentration of approximately 0.1 M.

  • Add the organostannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[12]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The C2 position's higher electrophilicity generally directs the initial oxidative addition of the palladium catalyst, leading to selective functionalization.[11] The use of KF in the workup is an effective method for removing toxic tin byproducts.[8]

Sonogashira Cross-Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[1][13]

Protocol: Sonogashira Coupling

This is a general procedure that can be adapted for this compound, with the expectation of initial reactivity at one of the C-Br bonds.[1][14][15]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), and the amine base (e.g., TEA or DIPA, 3.0 eq).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography on silica gel.

Rationale: The Sonogashira reaction proceeds via a catalytic cycle involving both palladium and copper.[13] The amine acts as both a base to deprotonate the alkyne and as a solvent in some cases. The reaction is typically selective for C-Br over C-Cl bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[16][17] The choice of ligand is critical for achieving high yields and functional group tolerance.[18][19]

Protocol: Buchwald-Hartwig Amination

This general protocol can be applied to this compound, with expected selectivity for the C-Br bonds.[17][20]

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos or a suitable Buchwald ligand (e.g., XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent (toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond.[16] The bulky phosphine ligands facilitate these steps.[18]

Metal-Halogen Exchange Reactions

Metal-halogen exchange, typically using organolithium reagents, is a powerful method for generating organometallic intermediates that can be trapped with various electrophiles.[21][22] The regioselectivity of this reaction is influenced by both kinetic and thermodynamic factors. For polyhalogenated pyridines, exchange is generally faster for bromine than for chlorine.[21]

Protocol: Regioselective Lithiation and Electrophilic Quench

This protocol is a general guideline for performing a metal-halogen exchange on this compound. The regioselectivity between the C2 and C4 positions can be temperature and solvent dependent.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or other organolithium reagent (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Electrophile (e.g., DMF for formylation, CO₂ for carboxylation, an aldehyde or ketone)

  • Saturated aqueous ammonium chloride

  • Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (1.2 eq) to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Rationale: The lithium-halogen exchange is a rapid, kinetically controlled process at low temperatures.[21] The resulting aryllithium species is a potent nucleophile that reacts readily with a wide range of electrophiles. The C4-Br is often more susceptible to metal-halogen exchange than the C2-Br, but this can be influenced by the specific reaction conditions.

G cluster_protocol Metal-Halogen Exchange Protocol A Dissolve this compound in THF B Cool to -78 °C A->B C Add n-BuLi B->C D Stir for 30-60 min C->D E Add Electrophile D->E F Warm to RT & Quench E->F G Workup & Purification F->G

Caption: Workflow for a typical metal-halogen exchange and electrophilic quench.

Summary of Reaction Conditions

The following table provides a comparative overview of the reaction conditions for the functionalization of this compound.

Reaction Catalyst/Reagent Typical Conditions Expected Regioselectivity
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80-90 °CC2 > C4 >> C5
Stille Pd(PPh₃)₂Cl₂DMF or Toluene, 90-100 °CC2 > C4 >> C5
Sonogashira Pd(PPh₃)₂Cl₂/CuI, AmineTHF or DMF, RT to 60 °CC2/C4 > C5
Buchwald-Hartwig Pd₂(dba)₃/Ligand, BaseToluene or Dioxane, 80-110 °CC2/C4 > C5
Metal-Halogen Exchange n-BuLiTHF, -78 °CC4 > C2 >> C5 (often)

Conclusion

The strategic functionalization of this compound offers a rich landscape for the synthesis of complex, substituted pyridine derivatives. By leveraging the principles of regioselectivity in palladium-catalyzed cross-coupling and metal-halogen exchange reactions, researchers can access a diverse array of molecular architectures. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of synthetic routes utilizing this valuable building block. As with any chemical transformation, optimization of the reaction conditions for specific substrates is encouraged to achieve the desired outcomes.

References

Mastering the Regiocontrolled Functionalization of 2,4-Dibromo-5-chloropyridine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,4-Dibromo-5-chloropyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Among the vast array of pyridine-based building blocks, polyhalogenated pyridines offer a powerful platform for intricate molecular engineering. This compound, in particular, has emerged as a highly versatile and strategic starting material. Its three distinct halogen atoms, each with a unique reactivity profile, allow for a programmed, stepwise functionalization, enabling the precise construction of complex, three-dimensional structures. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to this valuable substrate. We will delve into the mechanistic principles governing regioselectivity and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Guiding Principle: Understanding Chemoselectivity and Regioselectivity

The synthetic utility of this compound hinges on the ability to selectively target one halogen over the others. This selectivity is governed by two fundamental principles:

  • Chemoselectivity: The inherent reactivity difference between carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond is often the rate-determining step. The energy required for this step follows the trend C-I > C-Br > C-Cl.[1] Consequently, the two C-Br bonds in our substrate are significantly more reactive than the C-Cl bond. This allows for selective coupling at the bromo-positions while preserving the chloro-substituent for subsequent transformations.

  • Regioselectivity: When considering the two C-Br bonds at the C2 and C4 positions, the electronic properties of the pyridine ring come into play. The C2 position, being ortho to the electron-withdrawing nitrogen atom, is electronically more activated towards oxidative addition compared to the C4 position.[2][3] Therefore, under "standard" palladium catalysis conditions, reactions preferentially occur at the C2-Br bond.

However, as we will explore, this innate C2-selectivity can be overturned. By strategically selecting ligands and reaction conditions, chemists can direct the palladium catalyst to the C4 position, unlocking access to a different regioisomeric series of compounds. This "unconventional" selectivity is a powerful tool for expanding molecular diversity.[4]

graph TD { A[Pd(0)L_n] -->|Oxidative Addition| B{R-Pd(II)-X}; B -->|Transmetalation| C{R-Pd(II)-R'}; C -->|Reductive Elimination| D[R-R']; D --> A;

}

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Part 1: The Suzuki-Miyaura Coupling – Forging C-C Bonds

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a titan of C(sp²)-C(sp²) bond formation due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5]

Mechanistic Insight & Regioselectivity

For this compound, the Suzuki coupling will chemoselectively occur at one of the C-Br bonds. As predicted by the electronic activation of the pyridine ring, the reaction with standard palladium catalysts like Pd(PPh₃)₄ will predominantly yield the C2-arylated product.[2][6]

To achieve C4-selectivity, a shift in the catalytic system is necessary. The use of bulky, electron-rich N-heterocyclic carbene (NHC) ligands or employing multinuclear palladium species (clusters and nanoparticles) has been shown to invert the selectivity, favoring the C4 position.[4][7] This is attributed to steric interactions and altered electronic properties of the catalytic species, which can change the energetics of the oxidative addition step at the C2 versus the C4 position.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Product (Yield)Selectivity (C2:C4)Reference
1Phenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O902-Phenyl-4-bromo-5-chloropyridine (Good)>20:1[6] (Analogous System)
2Arylboronic AcidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1002-Aryl-4-bromo-5-chloropyridine (High)High C2[8] (Analogous System)
3Phenylboronic AcidPd(OAc)₂ (2)PPh₃ (2)K₂CO₃ (2)THF604-Phenyl-2-bromo-5-chloropyridine (Moderate)1:13[4] (Analogous System)

Note: Data for analogous systems are provided as a starting point for optimization due to the limited availability of specific data for this compound.

Experimental Protocols

Protocol 1.1: C2-Selective Suzuki-Miyaura Coupling

This protocol is designed to favor arylation at the more reactive C2 position.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: To this mixture, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Choices:

  • Pd(PPh₃)₄: A robust, general-purpose catalyst that reliably favors the electronically preferred C2 position.

  • K₂CO₃ and Aqueous Dioxane: A standard, mild base and solvent system that is compatible with a wide range of functional groups on the boronic acid coupling partner.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Part 2: The Sonogashira Coupling – Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and as precursors for more complex heterocyclic systems.

Mechanistic Insight & Regioselectivity

The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[9] Similar to the Suzuki reaction, the chemoselectivity favors the C-Br bonds over the C-Cl bond. The regioselectivity under standard conditions (e.g., Pd(PPh₃)₄/CuI) is expected to favor the C2 position.[7] However, the reaction conditions can be tuned to achieve C4-selectivity if desired.

Data Summary: Sonogashira Coupling Conditions
EntryCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Product (Yield)SelectivityReference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF602-(Phenylethynyl)-4-bromo-5-chloropyridine (High)High C2[10][11] (Analogous System)
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDioxane802-((Trimethylsilyl)ethynyl)-4-bromo-5-chloropyridine (Good)High C2[12] (Analogous System)
3Alkyl/Aryl AlkynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1002-Alkynyl-4-bromo-5-chloropyridine (Good-Excellent)High C2[11] (Analogous System)

Note: Data for analogous systems are provided as a starting point for optimization.

Experimental Protocol

Protocol 2.1: C2-Selective Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv.), and copper(I) iodide (CuI) (0.04 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by the disappearance of the starting material using TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Behind Choices:

  • PdCl₂(PPh₃)₂/CuI: This is the classic and highly reliable catalyst/co-catalyst system for Sonogashira couplings. The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which facilitates the transmetalation step.

  • Amine Base: The amine (e.g., Et₃N) serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent or co-solvent.

Part 3: The Buchwald-Hartwig Amination – Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for coupling amines with aryl halides.[13][14] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in bioactive molecules.

Mechanistic Insight & Regioselectivity

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[15] For this compound, the reaction is highly chemoselective for the C-Br bonds. Regioselectivity is again dictated by the C2 position's enhanced reactivity.[8] Achieving amination at the C4 position would require specialized ligands that can overcome the strong electronic preference for the C2 site.

Data Summary: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Product (Yield)SelectivityReference
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene110N-Phenyl-4-bromo-5-chloropyridin-2-amine (High)High C2[15] (Analogous System)
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.2)Dioxane1004-(4-Bromo-5-chloropyridin-2-yl)morpholine (High)High C2[16] (Analogous System)
3AlkylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄ (2)t-AmylOH110N-Alkyl-4-bromo-5-chloropyridin-2-amine (Good)High C2[12][15] (Analogous System)

Note: Data for analogous systems are provided as a starting point for optimization.

Experimental Protocol

Protocol 3.1: C2-Selective Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a sealable reaction tube with sodium tert-butoxide (1.4 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.). Add anhydrous, degassed toluene.

  • Reaction Execution: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: After cooling to room temperature, carefully unseal the tube. Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Choices:

  • Bulky Phosphine Ligands (e.g., Xantphos, RuPhos): These ligands are essential for facilitating the reductive elimination step, which is often challenging in C-N bond formation, and for promoting the catalytic cycle with a wide range of amines.

  • Strong Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center, forming the key palladium-amido intermediate.

graph TD { subgraph "Regioselectivity Control" direction LR; A["this compound"] -- "Standard Conditions\n(e.g., Pd(PPh3)4)" --> B["C2-Functionalized Product"]; A -- "Specialized Ligands\n(e.g., Bulky NHCs)\nor\nMultinuclear Pd Catalysts" --> C["C4-Functionalized Product"]; end

}

Figure 3: Controlling regioselectivity in cross-coupling reactions of this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. The predictable yet tunable reactivity of its three halogen atoms under palladium catalysis provides a clear roadmap for the synthesis of highly substituted pyridines. By mastering the principles of chemo- and regioselectivity, researchers can unlock the full potential of this substrate, enabling the efficient construction of novel candidates for drug discovery and advanced materials. The ongoing development of new ligands and catalytic systems will undoubtedly continue to expand the synthetic toolbox for molecules like this compound, further empowering the creation of next-generation functional molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-chloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important halogenated pyridine intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and improve your product yield and purity.

I. Introduction to the Synthesis

This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its preparation often involves a multi-step process, typically starting from a readily available aminopyridine derivative. A common and effective route is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a bromide.[2][3] While conceptually straightforward, this reaction sequence is sensitive to a number of variables that can significantly impact the final yield and purity.

This guide will focus on the synthesis of this compound from 2-amino-5-chloropyridine, a widely used precursor. The process involves two key transformations: the initial bromination of 2-amino-5-chloropyridine to form 2-amino-4-bromo-5-chloropyridine, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.

II. Experimental Workflow Overview

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction cluster_2 Workup & Purification A 2-Amino-5-chloropyridine D 2-Amino-4-bromo-5-chloropyridine A->D Reaction B Brominating Agent (e.g., NBS) C Solvent (e.g., CH2Cl2) E 2-Amino-4-bromo-5-chloropyridine H This compound E->H Diazotization & Bromination F NaNO2, HBr G CuBr I Crude Product L Pure this compound I->L Purification J Extraction & Washing K Column Chromatography / Recrystallization

Caption: Generalized workflow for the synthesis of this compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the bromination step (Step 1) 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Reaction temperature is too high. 3. Moisture in the reaction: N-Bromosuccinimide (NBS) is sensitive to moisture.1. Monitor the reaction by TLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.[4] 2. Maintain the recommended reaction temperature, typically around 0°C for bromination with NBS.[4] 3. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of di-brominated side product in Step 1 Over-bromination: Use of excess brominating agent or prolonged reaction time.Carefully control the stoichiometry of the brominating agent (NBS). Add the NBS portion-wise and monitor the reaction progress closely by TLC.[5]
Low yield in the Sandmeyer reaction (Step 2) 1. Incomplete diazotization: Insufficient nitrous acid or incorrect temperature. 2. Decomposition of the diazonium salt: Temperature is too high during diazotization or the subsequent bromination.[6] 3. Inefficient bromide displacement: Poor quality of CuBr or insufficient amount.1. Ensure slow, dropwise addition of the sodium nitrite solution while maintaining a low temperature (typically -5 to 0°C).[7] 2. Strictly maintain the temperature below 5°C throughout the diazotization and addition to the copper(I) bromide solution.[7] 3. Use freshly prepared or high-purity CuBr. Ensure an adequate catalytic amount is used.
Presence of starting material (2-amino-4-bromo-5-chloropyridine) in the final product Incomplete Sandmeyer reaction: See "Low yield in the Sandmeyer reaction".Re-evaluate the diazotization and bromination conditions as described above. Ensure sufficient equivalents of NaNO2 and HBr are used.
Formation of phenolic byproducts (hydroxypyridines) Reaction of the diazonium salt with water: This is a common side reaction in Sandmeyer reactions, especially if the reaction temperature rises.[8]Maintain low temperatures throughout the process. Ensure the diazonium salt solution is added to the CuBr solution and not the other way around to minimize its time in an aqueous environment before reacting.
Difficulty in purifying the final product Presence of multiple impurities: This can be due to a combination of the issues mentioned above. Similar polarity of product and impurities: Makes separation by column chromatography challenging.Optimize each reaction step to minimize side product formation. For purification, consider a combination of techniques such as recrystallization from a suitable solvent system (e.g., hexane) followed by column chromatography if necessary.[9]

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of copper(I) bromide in the Sandmeyer reaction?

A1: Copper(I) bromide acts as a catalyst in the Sandmeyer reaction.[2] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. This aryl radical then abstracts a bromine atom from the copper(II) bromide formed in the initial step, regenerating the copper(I) catalyst and forming the desired aryl bromide.[3]

Q2: Why is it critical to maintain a low temperature during the diazotization step?

A2: Aryl diazonium salts are generally unstable and can decompose, especially at elevated temperatures.[6] Maintaining a low temperature (typically between -5 and 5°C) is crucial to prevent premature decomposition of the diazonium salt, which would lead to the formation of unwanted byproducts, such as phenols, and a lower yield of the desired product.[7]

Q3: Can I use other brominating agents besides N-Bromosuccinimide (NBS) for the initial bromination?

A3: While NBS is a common and effective reagent for the regioselective bromination of activated aromatic rings, other brominating agents like bromine (Br₂) in acetic acid can also be used.[5] However, NBS is often preferred as it is a solid and easier to handle than liquid bromine. The choice of brominating agent may depend on the specific reaction conditions and the desired selectivity.

Q4: My final product is a dark oil instead of a solid. What could be the reason?

A4: A dark, oily product often indicates the presence of impurities. These could be polymeric materials formed from the decomposition of the diazonium salt or other colored byproducts. Inadequate purification is the most likely cause. It is recommended to attempt purification by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure, solid product.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the pyridine ring protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the product and to monitor the progress of the purification.

V. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Synthesis of 2-Amino-4-bromo-5-chloropyridine

  • To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0°C, add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes.[4]

  • Stir the reaction mixture at 0°C and monitor the progress by TLC.

  • Once the reaction is complete (typically 1-2 hours), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-amino-4-bromo-5-chloropyridine. This is often used in the next step without further purification.

Step 2: Synthesis of this compound via Sandmeyer Reaction

  • Prepare a solution of hydrobromic acid (HBr, 48%) and cool it to -5°C.

  • Add the crude 2-amino-4-bromo-5-chloropyridine (1 equivalent) to the cold HBr solution.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water and add it dropwise to the reaction mixture, maintaining the temperature below 0°C.[7]

  • Stir the mixture for an additional 30 minutes at 0°C to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic amount) in HBr at 0°C.

  • Slowly add the diazonium salt solution to the CuBr solution, keeping the temperature below 5°C. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from hexane to afford this compound as a solid.[9]

VI. References

  • ChemicalBook. (n.d.). 2-Bromo-5-chloropyridine synthesis. Retrieved January 5, 2026, from --INVALID-LINK--

  • Wikipedia. (2023, December 22). Sandmeyer reaction. Retrieved January 5, 2026, from --INVALID-LINK--

  • Al-Zaydi, K. M., & Al-Majid, A. M. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. HETEROCYCLES, 75(1), 57-62.

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved January 5, 2026, from --INVALID-LINK--

  • Shafi, S., Raza, A., & Siddiqui, H. L. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie-Chemical Monthly, 152(10), 1227-1241.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 5, 2026, from --INVALID-LINK--

  • Deshmukh, S. S., & Gadge, S. T. (2021). A convenient and scalable process for preparation of 2, 5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

  • Guidechem. (n.d.). How is 2-Bromo-5-chloropyridine prepared and what are its applications? Retrieved January 5, 2026, from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2,3-Dibromo-5-chloropyridine. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. Retrieved January 5, 2026, from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2,3-Dibromo-5-chloropyridine: Key Intermediate for Pharmaceutical & Agrochem Synthesis. Retrieved January 5, 2026, from --INVALID-LINK--

  • Achmem. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved January 5, 2026, from --INVALID-LINK--

  • Patsnap. (n.d.). Preparation method of 2, 5-dibromopyridine. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine. Retrieved January 5, 2026, from --INVALID-LINK--

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Retrieved January 5, 2026, from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(16), 4983.

  • Guidechem. (n.d.). What are the applications of 2-Bromo-5-chloropyridine in drug synthesis? Retrieved January 5, 2026, from --INVALID-LINK--

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 5, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors | Request PDF. Retrieved January 5, 2026, from --INVALID-LINK--

  • Journal of the Chemical Society B: Physical Organic. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 590-593.

References

Technical Support Center: Purification of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2,4-Dibromo-5-chloropyridine (CAS No. 875232-70-5). This document is designed for researchers, chemists, and drug development professionals who handle this critical halogenated intermediate. Crude this compound, like many poly-halogenated heterocycles, often contains a profile of closely related impurities stemming from its synthesis.[1][2] Achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).

This guide provides field-proven troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges encountered during the purification of this compound. We will delve into the causality behind experimental choices, empowering you to adapt and optimize these protocols for your specific needs.

Section 1: Safety First - Essential Handling Protocols

Safe handling of halogenated compounds is non-negotiable. Before beginning any work, a thorough review of the Safety Data Sheet (SDS) is mandatory.[3][4]

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful and an irritant. Key hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[5]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

Q2: What personal protective equipment (PPE) is required?

A2: Always handle this compound inside a certified chemical fume hood. The following PPE is mandatory:

  • Gloves: Nitrile or neoprene gloves. Always double-glove if handling significant quantities.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.

Q3: How should I dispose of waste containing this compound?

A3: All waste, including contaminated solvents, solids, and disposable labware, must be treated as hazardous waste. Dispose of it in a clearly labeled, sealed container designated for halogenated organic waste, following your institution's and local environmental regulations.[3][4]

Section 2: Understanding the Impurity Profile

Effective purification begins with understanding what you need to remove. Impurities in crude this compound are typically process-related byproducts from its synthesis.

Q4: What are the most common impurities I should expect in my crude material?

A4: The impurity profile depends heavily on the synthetic route. For instance, in a typical synthesis involving the bromination of a chloropyridine precursor, you may encounter:

  • Starting Materials: Unreacted 5-chloropyridine or a precursor like 2-amino-5-chloropyridine.

  • Isomeric Byproducts: Other isomers such as 2,3-Dibromo-5-chloropyridine or 3,5-Dibromo-4-chloropyridine may form depending on the reaction's regioselectivity.[6][7]

  • Incomplete Bromination: Mono-brominated species (e.g., 2-bromo-5-chloropyridine).[8][9]

  • Over-bromination: Tribromo-chloropyridine species.[2]

  • Reagent-Related Byproducts: If N-bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present.[10][11]

Below is a conceptual diagram illustrating potential impurity entry points during a hypothetical synthesis.

G cluster_synthesis Hypothetical Synthesis Pathway cluster_impurities Potential Impurity Sources SM Precursor (e.g., 5-Chloropyridine) Bromination Bromination Step (e.g., + Br2 or NBS) SM->Bromination I1 Unreacted Starting Material SM->I1 Crude Crude Product (this compound) Bromination->Crude I2 Mono-brominated Intermediate Bromination->I2 Incomplete Reaction I3 Over-brominated Byproduct Bromination->I3 Excess Reagent I4 Isomeric Byproducts Bromination->I4 Poor Regioselectivity I1->Crude I2->Crude I3->Crude I4->Crude

References

common side reactions and byproducts in 2,4-Dibromo-5-chloropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dibromo-5-chloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and other polyhalogenated pyridines. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals, can be challenging. Below are common problems organized in a question-and-answer format, offering solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to the chosen synthetic route. Let's address the two most common pathways.

Route A: From 5-chloro-2,4-dihydroxypyridine (or its tautomer, 5-chloropyridin-2,4-dione)

This route typically employs a strong brominating agent like phosphorus oxybromide (POBr₃) to replace the hydroxyl groups with bromine atoms.

  • Incomplete Reaction: The conversion of dihydroxypyridines to dihalopyridines requires harsh conditions.[1] Ensure your reaction is heated to a sufficiently high temperature (typically 120-160°C) and for an adequate duration (often several hours).[1][2] Monitoring the reaction by TLC or GC/MS is crucial to determine the point of maximum conversion.

  • Reagent Decomposition: POBr₃ is highly sensitive to moisture.[2][3] Any water present in your starting material, solvent, or glassware will rapidly hydrolyze the reagent to phosphoric acid and hydrobromic acid, rendering it ineffective.[2][3] Always use freshly distilled solvents and thoroughly dried glassware.

  • Insufficient Reagent: An excess of POBr₃ is often required to drive the reaction to completion.[2] A molar ratio of at least 2-3 equivalents of POBr₃ per hydroxyl group is a good starting point.

Route B: From a Chloro-aminopyridine Precursor via Bromination and Sandmeyer Reaction

This multi-step approach might involve, for example, the bromination of an aminopyridine followed by a Sandmeyer reaction to introduce the second bromine.

  • Inefficient Bromination: The regioselectivity of bromination on the pyridine ring can be influenced by the existing substituents. Using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in an appropriate solvent system is key.[4] Over-bromination can also occur, leading to undesired tribromo species.[5] Careful control of stoichiometry and reaction temperature is essential.

  • Poor Diazotization: The formation of the diazonium salt in the Sandmeyer reaction is a critical step and is highly temperature-dependent.[6] This step must be carried out at low temperatures (typically 0-5°C) to prevent the premature decomposition of the unstable diazonium salt to the corresponding phenol.[6]

  • Suboptimal Sandmeyer Conditions: The Sandmeyer reaction itself, which involves the copper(I)-catalyzed conversion of the diazonium salt to the aryl bromide, requires careful optimization.[7][8] The concentration of the copper(I) bromide catalyst and the reaction temperature can significantly impact the yield.

Issue 2: Presence of Significant Impurities and Byproducts

Q: My final product is contaminated with several byproducts. What are they likely to be and how can I minimize their formation?

A: The nature of the byproducts is highly dependent on the synthetic route.

For the Dihydroxypyridine Route (using POBr₃):

  • Mono-brominated Intermediates: The most common byproduct is the mono-brominated intermediate, 2-bromo-5-chloro-4-hydroxypyridine or 4-bromo-5-chloro-2-hydroxypyridine. This arises from an incomplete reaction. To minimize this, increase the reaction temperature, time, or the excess of POBr₃.

  • Hydrolysis Products: If the work-up is not performed carefully, hydrolysis of the product or intermediates can lead back to hydroxyl-substituted pyridines. Pouring the reaction mixture onto ice and neutralizing it promptly can mitigate this.[1]

  • Phosphorus-containing Byproducts: Residual phosphorus species from the decomposition of POBr₃ can contaminate the product. An aqueous work-up and extraction are usually sufficient to remove these.

For the Amino-Pyridine/Sandmeyer Route:

  • Over-brominated Species: During the initial bromination step, the introduction of more than the desired number of bromine atoms can occur, leading to tribromo- and other polybrominated pyridines.[5] Use of a milder brominating agent or careful control of stoichiometry can prevent this.

  • Phenolic Byproducts: As mentioned, decomposition of the diazonium intermediate, especially at elevated temperatures, will lead to the formation of the corresponding hydroxypyridine.[6] Maintaining a low temperature during diazotization is critical.

  • Biaryl Compounds: A common side reaction in the Sandmeyer reaction is the coupling of two aryl radicals, leading to the formation of bipyridine derivatives.[6] This can be minimized by controlling the concentration of the diazonium salt and the catalyst.

Potential Byproduct Likely Cause Preventative Measure
Mono-brominated hydroxypyridinesIncomplete reaction with POBr₃Increase reaction temperature, time, and/or excess of POBr₃.
Poly-brominated pyridinesOver-bromination of the starting materialUse stoichiometric amounts of brominating agent; lower reaction temperature.
Hydroxypyridines (in Sandmeyer route)Decomposition of diazonium saltMaintain low temperature (0-5°C) during diazotization.
Bipyridine derivativesRadical coupling in Sandmeyer reactionControl concentration of reactants and catalyst.
Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my this compound. What are the recommended methods?

A: The purification of polyhalogenated pyridines often requires a combination of techniques due to the similar physical properties of the desired product and its byproducts.

  • Column Chromatography: This is a very common and effective method for separating polyhalogenated pyridines.[4][9] A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate or pentane/ethyl acetate) is typically used.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., hexane, ethanol) can be an effective way to remove impurities.[5]

  • Distillation: For liquid products or those with a sufficiently low boiling point, vacuum distillation can be a viable purification method.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: While several routes are possible, a common and logical starting material would be 5-chloro-2,4-dihydroxypyridine. This allows for the direct introduction of the two bromine atoms at the desired positions using a reagent like POBr₃.[1] Another feasible approach involves starting with a suitable amino-chloropyridine and introducing the bromine atoms sequentially.

Q2: Why is an excess of POBr₃ typically used in the reaction with dihydroxypyridines?

A2: An excess of POBr₃ is used for several reasons. Firstly, it acts as both a reagent and a solvent in some cases, ensuring the reaction mixture remains mobile. Secondly, it helps to drive the equilibrium towards the formation of the dibromo product, as the reaction is reversible.[2] Finally, it compensates for any reagent that might be consumed by trace amounts of water.

Q3: Can I use PBr₃ instead of POBr₃?

A3: While both are brominating agents, POBr₃ is generally preferred for converting hydroxyl groups on aromatic and heteroaromatic rings to bromides.[2][10] PBr₃ is more commonly used for the conversion of alcohols to alkyl bromides.[11][12][13] The reaction with PBr₃ might not be as efficient for this particular transformation and could lead to a different profile of byproducts.

Q4: What safety precautions should I take when working with POBr₃?

A4: POBr₃ is a corrosive and moisture-sensitive solid.[2] It reacts violently with water to produce hydrobromic acid and phosphoric acid.[2][3] It is also a lachrymator and can cause severe burns to the skin and mucous membranes.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture.

Q5: Are there any "greener" alternatives to the traditional synthetic routes?

A5: Research into more environmentally benign methods for halogenating pyridines is ongoing. This includes the development of base-promoted amination of polyhalogenated pyridines in water, which could be part of an alternative synthetic strategy.[14][15] Additionally, efforts to replace hazardous reagents and minimize solvent waste are active areas of investigation in synthetic chemistry.

Visualizing the Synthetic Pathways and Side Reactions

To further clarify the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Synthesis_Route_A start 5-Chloro-2,4-dihydroxypyridine product This compound start->product POBr₃, Heat intermediate Mono-bromo intermediate start->intermediate Incomplete Reaction byproduct Hydrolysis products product->byproduct H₂O (work-up) intermediate->product Further Reaction Side_Reactions_Sandmeyer diazonium Aryl Diazonium Salt product Aryl Bromide (Desired Product) diazonium->product CuBr phenol Phenol Byproduct diazonium->phenol H₂O, Heat biaryl Biaryl Byproduct diazonium->biaryl Radical Coupling

References

Technical Support Center: Regioselective Functionalization of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 2,4-dibromo-5-chloropyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile, yet challenging, building block in their synthetic campaigns. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the chemical principles that govern selectivity. This resource consolidates field-proven insights, troubleshooting strategies, and robust methodologies to help you navigate the complexities of this substrate and achieve your desired synthetic outcomes with precision and confidence.

Section 1: The Reactivity Landscape of this compound

Understanding the inherent electronic and steric properties of the substrate is the first step toward mastering its functionalization. This section addresses the fundamental questions of reactivity and selectivity.

Q1: What are the primary challenges in achieving regioselective functionalization of this compound?

A1: The primary challenge stems from the presence of three distinct halogenated positions on an electron-deficient pyridine ring. Each site presents a unique reactivity profile, creating a competitive environment for functionalization. The key challenges are:

  • Distinguishing between two C-Br bonds: The C2 and C4 positions are both substituted with bromine. The C2 position is electronically activated due to its proximity to the electron-withdrawing ring nitrogen, making it a kinetically favored site for many reactions like metal-halogen exchange and oxidative addition in cross-coupling.[1][2][3]

  • Overcoming C-Br vs. C-Cl reactivity differences: Carbon-bromine bonds are significantly weaker and more reactive than carbon-chlorine bonds in the rate-determining oxidative addition step of most cross-coupling reactions.[3][4] This makes it difficult to functionalize the C5-Cl position without first reacting the C-Br bonds.

  • Controlling reaction conditions: Minor variations in temperature, catalyst, ligand, base, or solvent can dramatically shift the regiochemical outcome, leading to mixtures of isomers that are often difficult to separate.

Q2: In a typical cross-coupling reaction, what is the expected order of reactivity for the three halogens?

A2: Based on bond dissociation energies and the kinetics of oxidative addition, the general order of reactivity is C4-Br ≈ C2-Br > C5-Cl. The competition between the C2-Br and C4-Br is nuanced. While the C2-position is often more electronically activated, the C4-position is less sterically hindered.[5][6] Precise control over which bromine reacts first requires careful tuning of reaction parameters. Functionalization at the C5-Cl position is typically only achieved after both bromine atoms have been substituted.

Troubleshooting_Workflow start Poor Regioselectivity (Mixture of C2/C4 Products) temp Is reaction temp > 80°C? start->temp ligand Screen Sterically Bulky Ligands temp->ligand No temp->ligand Yes l_temp Lower Temp to 60-80°C (Favors kinetic vs thermodynamic control) temp->l_temp Yes base Vary Base Strength ligand->base ligand->base l_list Try: XPhos, SPhos, RuPhos (Bulky ligands disfavor C2 oxidative addition) ligand->l_list result Improved C4 Selectivity base->result base->result b_list Try: K₂CO₃, K₃PO₄, Cs₂CO₃ (Milder bases can reduce side reactions) base->b_list l_temp->ligand

References

preventing decomposition of 2,4-Dibromo-5-chloropyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions

Welcome to the Technical Support Center for 2,4-Dibromo-5-chloropyridine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of working with this versatile but sensitive reagent. This resource goes beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Understanding the Instability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by its propensity to decompose under various reaction conditions. The primary decomposition pathway is hydrodehalogenation , where a bromine or chlorine atom is replaced by a hydrogen atom. This process can be influenced by factors such as the choice of catalyst, base, solvent, and reaction temperature. The electron-deficient nature of the pyridine ring makes the C2 and C4 positions particularly susceptible to side reactions.[1]

Common Decomposition Pathways

The most frequently encountered decomposition product is the corresponding monobrominated or debrominated pyridine. This occurs through a process known as hydrodehalogenation, which can be catalyzed by transition metals like palladium.[2][3] This side reaction is particularly prevalent in cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[1][4]

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Significant Hydrodehalogenation Observed in a Suzuki-Miyaura Coupling Reaction

Potential Cause & Solution

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Slow reductive elimination can lead to competing hydrodehalogenation.

    • Solution: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or dppf. These ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[5]

  • Base Selection: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), can promote hydrodehalogenation.

    • Solution: Switch to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] These bases are generally less prone to inducing side reactions.

  • Reaction Temperature: High temperatures can increase the rate of decomposition.

    • Solution: Lower the reaction temperature and extend the reaction time. The optimal temperature should be determined empirically for each specific transformation.[5]

  • Solvent and Reagent Purity: Protic impurities, such as water or alcohols, can serve as a proton source for hydrodehalogenation.

    • Solution: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[5] Ensure all reagents are thoroughly dried and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[5]

Issue 2: Decomposition During a Buchwald-Hartwig Amination Reaction

Potential Cause & Solution

  • Base-Induced Decomposition: While strong bases are often necessary for C-N bond formation, they can also lead to decomposition.

    • Solution: Consider using non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[5] It is crucial to ensure the base is anhydrous.[5]

  • Slow C-N Reductive Elimination: If the desired C-N bond formation is slow, side reactions like hydrodehalogenation become more competitive.[4]

    • Solution: Utilize bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are known to promote C-N bond formation and suppress dehalogenation.[1][5]

  • Extended Reaction Times: Prolonged exposure to reaction conditions can favor decomposition.

    • Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[5]

Issue 3: Low Yields and Multiple Byproducts in Lithiation or Grignard Reactions

Potential Cause & Solution

  • Regioselectivity Issues: The presence of multiple halogen atoms can lead to a mixture of products upon metal-halogen exchange.

    • Solution: Carefully control the reaction temperature. Performing the lithiation at very low temperatures (e.g., -78 °C) can enhance selectivity. The bromine at the 2-position is generally more reactive towards lithiation.

  • Decomposition of Organometallic Intermediate: The generated organolithium or Grignard reagent can be unstable and decompose.

    • Solution: Trap the organometallic intermediate in situ with the desired electrophile as soon as it is formed. Avoid letting the intermediate stir for extended periods.

Data Summary: Impact of Reaction Parameters on Hydrodehalogenation
ParameterCondition Favoring HydrodehalogenationRecommended Condition to Minimize Hydrodehalogenation
Base Strong alkoxide bases (e.g., NaOtBu)Milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[5]
Ligand Less bulky, electron-poor ligandsBulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos)[5]
Temperature High temperaturesLower temperatures with longer reaction times[5]
Atmosphere Presence of air/moistureStrictly inert (Argon or Nitrogen) and anhydrous conditions[5]
Solvent Protic or wet solventsAnhydrous, aprotic solvents (e.g., toluene, 1,4-dioxane)[5]

Experimental Workflow: Minimizing Decomposition in a Suzuki Coupling

Caption: Workflow for a Suzuki coupling reaction designed to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: Which bromine is more reactive in this compound?

In palladium-catalyzed cross-coupling reactions, the bromine at the C2 position is generally more reactive than the bromine at the C4 position. This is due to the electronic influence of the pyridine nitrogen, which makes the C2 position more electron-deficient and thus more susceptible to oxidative addition.

Q2: Can I use a stronger base to speed up my reaction without causing decomposition?

While a stronger base might increase the rate of the desired reaction, it also significantly increases the risk of hydrodehalogenation and other side reactions. It is often more effective to optimize other parameters like the catalyst system and temperature before resorting to a stronger base. If a strong base is necessary, consider a non-nucleophilic option like LHMDS.[5]

Q3: My reaction is clean by LC-MS, but I get a low isolated yield. What could be the issue?

If the reaction appears clean but the yield is low, consider the possibility of product volatility or instability on silica gel during purification. Also, ensure that the workup procedure is not causing decomposition. For instance, acidic or basic washes could potentially degrade the product.

Q4: Are there any alternatives to palladium catalysts to avoid hydrodehalogenation?

While palladium is the most common catalyst for these transformations, other transition metals can be employed. For instance, copper-catalyzed reactions can sometimes offer different reactivity and selectivity profiles.[6] However, hydrodehalogenation can still be a competing pathway with other metals.

Q5: How can I confirm that the byproduct I'm seeing is from hydrodehalogenation?

The most definitive way to identify the byproduct is through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the mass spectrum, you will observe a molecular ion peak corresponding to the loss of a bromine atom and the gain of a hydrogen atom. In the ¹H NMR spectrum, you will see a new signal in the aromatic region where a bromine atom was previously located.

Protocol: Suzuki-Miyaura Coupling with Minimized Decomposition

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a strict argon atmosphere, add the Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.

  • Add the this compound and the arylboronic acid to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the mixture to 80-100°C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol is a general guideline and may require optimization for specific substrates.[5]

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates in reactions involving 2,4-Dibromo-5-chloropyridine, a versatile but sometimes challenging building block in organic synthesis.

Introduction: Understanding the Reactivity of this compound

This compound presents a unique reactivity profile due to the presence of three halogen substituents on the pyridine ring. The electronic properties of the pyridine ring and the inherent differences in carbon-halogen bond strengths dictate the regioselectivity and efficiency of cross-coupling reactions. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. The positions on the pyridine ring also influence reactivity, with the C2 and C4 positions being more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom. This guide will help you navigate the complexities of working with this substrate and achieve higher conversion rates in your reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound is showing low or no conversion. What are the primary factors to investigate?

Low conversion is a common challenge with polyhalogenated pyridines. The primary suspects are often related to the catalyst system and reaction conditions, which are critical for activating the relatively inert C-Cl bond and managing the differential reactivity of the C-Br bonds.

Initial Troubleshooting Workflow:

start Low Conversion Observed catalyst 1. Evaluate Catalyst System - Pre-catalyst vs. in-situ generation - Ligand choice (bulky, electron-rich) - Catalyst loading start->catalyst Start Here conditions 2. Optimize Reaction Conditions - Temperature screen - Solvent and Base selection - Reagent purity and stoichiometry catalyst->conditions side_reactions 3. Investigate Side Reactions - Hydrodehalogenation - Protodeboronation (Suzuki) - Homocoupling conditions->side_reactions monitoring 4. Implement Reaction Monitoring - TLC, GC-MS, or HPLC analysis - Identify intermediates and byproducts side_reactions->monitoring

Caption: A systematic workflow for troubleshooting low conversion rates.

In-depth Analysis:

  • Catalyst System Integrity:

    • Palladium Source: The choice of palladium precursor is crucial. While Pd(OAc)₂ is common, it can be inconsistent. Consider using more robust pre-catalysts like Pd₂(dba)₃ or specialized palladacycles (e.g., G3 or G4 pre-catalysts) that generate the active Pd(0) species more reliably.[1]

    • Ligand Selection: Standard ligands like PPh₃ are often insufficient for activating the C-Cl bond. For reactions involving aryl chlorides, bulky, electron-rich phosphine ligands are essential.[1] Consider sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos for Buchwald-Hartwig aminations, and SPhos or XPhos for Suzuki-Miyaura couplings.[1][2][3] These ligands promote the rate-limiting oxidative addition step and stabilize the catalytic species.

    • Catalyst Loading: For challenging substrates like this compound, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.[1]

  • Reaction Conditions:

    • Temperature: Many cross-coupling reactions with halogenated pyridines require elevated temperatures (typically 80-120 °C) to facilitate the oxidative addition of the C-Cl bond.[1][4] A temperature screening experiment is highly recommended. Microwave irradiation can also be beneficial, often leading to shorter reaction times and improved yields.[5]

    • Base Selection: The choice of base is critical and depends on the specific reaction. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[2][3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[6] Ensure the base is anhydrous and of high purity, as impurities can poison the catalyst.[1]

    • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants. Common choices for cross-coupling reactions include toluene, dioxane, and THF.[7] For Suzuki-Miyaura reactions, a co-solvent system, such as toluene/water or dioxane/water, is often employed.[2][6]

Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction with this compound?

Achieving high regioselectivity with polyhalogenated substrates is a significant challenge. The outcome is a delicate balance of electronic and steric effects, as well as reaction conditions.

Understanding Regioselectivity:

In this compound, the C-Br bonds are generally more reactive than the C-Cl bond. Furthermore, the C2 and C4 positions are electronically activated by the pyridine nitrogen.[8] This often leads to initial reaction at one of the bromo-substituted positions.

Strategies for Controlling Regioselectivity:

  • Fine-Tuning the Catalyst System: The choice of ligand can influence which halogen is activated. Bulky ligands can sterically hinder approach to one position over another. A screening of different ligands is often necessary to find the optimal selectivity for a desired outcome.

  • Temperature Control: Running the reaction at a lower temperature may favor the more reactive C-Br bond, potentially allowing for selective mono-functionalization.

  • Choice of Coupling Partner: The nature of the nucleophile or organometallic reagent can also influence selectivity.

Troubleshooting Workflow for Poor Regioselectivity:

start Poor Regioselectivity temp 1. Lower Reaction Temperature - Favors more reactive C-Br bond start->temp ligand 2. Screen Ligands - Bulky vs. less hindered ligands temp->ligand base 3. Vary the Base - Can influence catalyst activity and selectivity ligand->base reagent 4. Consider Coupling Partner - Steric and electronic effects base->reagent

Caption: A decision tree for improving regioselectivity.

Q3: My Suzuki-Miyaura reaction is plagued by side products like debromination and boronic acid homocoupling. How can I minimize these?

Side reactions are a common source of low yields in Suzuki-Miyaura couplings.

Minimizing Side Reactions:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often promoted by high temperatures and aqueous bases.[2]

    • Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2] Running the reaction under anhydrous conditions, if possible, can also mitigate this issue.

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen in the reaction mixture.[2]

    • Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2] Maintain a positive pressure of an inert gas throughout the reaction.

  • Hydrodehalogenation: This is the replacement of a halogen with a hydrogen atom on the pyridine ring.

    • Solution: This can be caused by trace amounts of water or an inappropriate choice of base. Ensure all reagents and solvents are scrupulously dry. Screening different bases may also help to suppress this side reaction.[1]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling with this compound

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-3 mol%)More reliable generation of active Pd(0) species.[2]
Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich ligands that promote oxidative addition.[2][3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective bases for Suzuki couplings.[2][3]
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v)Common solvent systems for Suzuki reactions.[2][6]
Temperature 80-110 °CMay require elevated temperatures for C-Cl bond activation.[2]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.[2]
Q4: My Buchwald-Hartwig amination is giving low yields, and I'm observing hydrodehalogenation of my starting material. What are the likely causes?

Low yields and hydrodehalogenation are common issues in the Buchwald-Hartwig amination of challenging aryl halides.

Troubleshooting Buchwald-Hartwig Amination:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inactive species.[2] The use of bulky, electron-rich ligands can sterically shield the palladium center and mitigate this issue.[2] Ensure the reaction is performed under a strictly inert atmosphere as oxygen can also deactivate the Pd(0) catalyst.[1]

  • Hydrodehalogenation: This side reaction occurs when the aryl halide is reduced instead of aminated.[1] It is often a result of a slow reductive elimination step, allowing for competing pathways.

    • Solution:

      • Ligand Choice: The use of appropriate bulky, electron-rich ligands can accelerate the reductive elimination step.

      • Base Purity: Ensure the base (e.g., NaOtBu) is anhydrous and of high quality. Traces of moisture or hydroxides can promote hydrodehalogenation.[1]

      • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired C-N coupling.[1]

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.[1]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination with this compound

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a G3/G4 Palladacycle (1-3 mol%)Reliable generation of the active Pd(0) catalyst.[1]
Ligand RuPhos, BrettPhos, or DavePhos (2-6 mol%)Bulky, electron-rich ligands essential for activating C-Cl bonds.[1]
Base NaOtBu or LHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic bases required for amine deprotonation.[6]
Solvent Toluene or Dioxane (anhydrous)Common anhydrous solvents for this reaction.[7]
Temperature 80-110 °CElevated temperatures are often necessary.[1]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.[1]

Experimental Protocols

General Procedure for Reaction Monitoring by TLC, GC-MS, or HPLC

Effective reaction monitoring is crucial for troubleshooting and optimization.

  • Prepare Standards: If possible, prepare solutions of your starting material (this compound), your expected product(s), and any known potential byproducts.

  • Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and washing with water or brine. This will stop the reaction and allow for accurate analysis of the reaction progress at that time point.

  • Analysis:

    • TLC: Spot the quenched aliquot on a TLC plate alongside your standards to visualize the consumption of starting material and the formation of the product.

    • GC-MS/HPLC: Dilute the quenched aliquot to an appropriate concentration and inject it into the GC-MS or HPLC system. This will provide quantitative data on the conversion of the starting material and the formation of products and byproducts.

References

Understanding the Battlefield: Regioselectivity of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the complexities of selective cross-coupling on polyhalogenated heterocycles can be a significant challenge. The 2,4-Dibromo-5-chloropyridine scaffold is a prime example—a versatile building block whose utility is entirely dependent on the precise, regioselective functionalization of its C-Br bonds.

This technical support center is designed to move beyond simple protocols. It provides a framework for logical troubleshooting and strategic catalyst selection, grounded in the mechanistic principles that govern these powerful transformations. My goal is to equip you not just with answers, but with the understanding to solve problems as they arise in your own research.

Before troubleshooting, it's crucial to understand the inherent reactivity of the substrate. In polyhalogenated pyridines, the sites of oxidative addition for palladium-catalyzed cross-coupling are primarily dictated by electronic and steric factors. The C-Cl bond at the 5-position is significantly less reactive than the C-Br bonds and will typically not participate in the reaction under conditions selective for C-Br bond activation.

The main challenge lies in differentiating between the two C-Br bonds at the C2 and C4 positions.

  • C4-Position: This position is generally more electron-deficient in pyridine rings, making it highly susceptible to oxidative addition. In many standard cross-coupling reactions, the C4 position is the kinetically favored site of reaction.[1]

  • C2-Position: Situated alpha to the ring nitrogen, this position is also activated.[2] The nitrogen's lone pair can play a dual role: it can activate the C2 position electronically but can also coordinate to and inhibit the palladium catalyst, a common issue with pyridine substrates.[3][4]

Achieving selectivity is therefore a delicate balance of tuning reaction parameters to favor oxidative addition at one site over the other. This guide will walk you through how to control this outcome.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered when performing cross-coupling reactions on this compound.

Issue 1: Low or No Conversion to Product

Your reaction stalls, leaving a significant amount of starting material even after extended reaction times.

Potential CauseRecommended Solution & Scientific Rationale
Inactive Catalyst System Solution: Switch to a more active catalyst system. For C-Br bonds on a pyridine ring, a simple Pd(PPh₃)₄ may be insufficient.[5] Rationale: Oxidative addition is often the rate-determining step.[3][6] A more electron-rich and bulky ligand is required to facilitate this step. Use a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ combined with a biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos).[3][7] These ligands create a more electron-rich, sterically demanding palladium center that promotes oxidative addition and subsequent reductive elimination.
Catalyst Inhibition/Deactivation Solution: Employ bulky ligands and ensure an inert atmosphere. Rationale: The pyridine nitrogen can coordinate to the palladium center, forming an inactive complex.[3][8] Bulky phosphine ligands (like XPhos or SPhos) sterically shield the palladium, preventing this inhibitory coordination.[3] Additionally, oxygen can oxidize and deactivate the active Pd(0) species.[5][7] Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of argon or nitrogen.
Suboptimal Base or Solvent Solution: Screen different bases and ensure adequate solubility. Rationale: The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[4][6] For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃.[4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are required.[7][9] The reagents must be fully dissolved for the reaction to proceed efficiently; consider solvent systems like dioxane/water, toluene, or DMF.[8][10]
Low Reaction Temperature Solution: Gradually increase the reaction temperature. Rationale: While lower temperatures can enhance selectivity, the oxidative addition step has a significant activation energy barrier.[7] If the reaction is sluggish, increasing the temperature in 10 °C increments (typically in the 80-110 °C range) can provide the necessary energy to overcome this barrier.[4][11]
Issue 2: Poor Regioselectivity (Mixture of C2 and C4 Coupled Products)

The reaction works, but you obtain an inseparable mixture of the 2-substituted and 4-substituted isomers.

Potential CauseRecommended Solution & Scientific Rationale
Incorrect Ligand Choice Solution: Modify the steric and electronic properties of the ligand. Rationale: This is the most powerful tool for controlling regioselectivity. To favor the more sterically accessible C4 position , a very bulky ligand (e.g., XPhos, t-BuXPhos) can be used to disfavor approach to the more hindered C2 position. Conversely, to favor the C2 position , a less bulky but still electron-rich ligand might be effective, or conditions that promote coordination of the pyridine nitrogen to direct the catalyst.[2][12]
Reaction Temperature is Too High Solution: Reduce the reaction temperature. Rationale: At higher temperatures, the kinetic preference for one site over the other diminishes, leading to a loss of selectivity. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 60-80 °C) can significantly enhance the regioselectivity.[7]
Palladium Catalyst Speciation Solution: Vary the palladium precursor and ligands. Rationale: The nature of the active catalytic species (e.g., mononuclear Pd, clusters) can influence site selectivity. Different precursors and ligands can lead to different active species in solution.[12] Experimenting with pre-catalysts versus generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ may alter the selectivity profile.
Issue 3: Formation of Key Side Products

Besides your starting material and desired product, you observe significant impurities by LC-MS or NMR.

Side ProductPotential Cause & RationaleMitigation Strategy
Homocoupling of Coupling Partner Cause: This is particularly common with boronic acids (Suzuki) and terminal alkynes (Sonogashira). It is often promoted by the presence of oxygen or, in the case of Sonogashira, the copper co-catalyst.[5][7]Solution: Ensure the reaction is meticulously degassed and maintained under an inert atmosphere. For Sonogashira couplings, consider a "copper-free" protocol or add the alkyne slowly to the reaction mixture to keep its concentration low.[7][13][14]
Protodeboronation (Suzuki) Cause: The boronic acid is replaced by a proton from the solvent (especially water) or other trace protic sources. This side reaction is base-catalyzed.[3][5]Solution: Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of the boronic acid.[3]
Dehalogenation Cause: The starting material is reduced, replacing one of the bromine atoms with a hydrogen. This can be caused by hydride sources in the reaction mixture (e.g., from solvent or base) or competing β-hydride elimination pathways.[5][7]Solution: Use high-purity, anhydrous solvents. A screen of different bases and ligands may be necessary, as the choice of ligand can influence the relative rates of reductive elimination versus pathways leading to dehalogenation.[7][8]

Catalyst System Selection Workflow

The following diagram outlines a decision-making process for selecting a catalyst system based on your desired regiochemical outcome.

G Catalyst Selection Workflow for this compound start Desired Outcome? c4_select Selective C4 Coupling (Kinetically Favored) start->c4_select Target C4 c2_select Selective C2 Coupling (Challenging) start->c2_select Target C2 ligand_c4 Use Bulky Ligand (e.g., XPhos, SPhos) c4_select->ligand_c4 ligand_c2 Screen Ligands (e.g., P(t-Bu)₃, RuPhos) Consider directing group strategies c2_select->ligand_c2 conditions_c4 Moderate Temperature (80-100 °C) Strong Base (K₃PO₄, NaOtBu) ligand_c4->conditions_c4 precatalyst Select Pd Precursor (Pd₂(dba)₃ or Pd(OAc)₂) conditions_c4->precatalyst conditions_c2 Lower Temperature (≤ 80 °C) Careful Base Selection ligand_c2->conditions_c2 conditions_c2->precatalyst outcome_c4 Product: 4-Substituted-2-bromo- 5-chloropyridine precatalyst->outcome_c4 Run Reaction outcome_c2 Product: 2-Substituted-4-bromo- 5-chloropyridine precatalyst->outcome_c2 Run Reaction

Caption: Decision tree for achieving regioselective cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a selective Suzuki-Miyaura coupling at the C4 position?

A good starting point for selective C4-arylation is to use conditions that favor the kinetically preferred site while employing a robust catalyst system.

  • Catalyst System: Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%).[4]

  • Base: K₃PO₄ (2-3 equivalents).[4]

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4][15]

  • Temperature: 90-100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Rationale: The bulky, electron-rich XPhos ligand facilitates the challenging oxidative addition, prevents catalyst inhibition by the pyridine nitrogen, and its steric bulk favors reaction at the more accessible C4 position.[3][4] K₃PO₄ is an effective base for the transmetalation step.[4]

Q2: How can I favor coupling at the C2 position?

Achieving selectivity for the C2 position is more challenging and often requires extensive screening. The goal is to find conditions that override the kinetic preference for C4.

  • Strategy 1: Lower Temperature: Reducing the temperature can sometimes reveal a different selectivity profile.

  • Strategy 2: Ligand Screening: Move away from extremely bulky ligands. Ligands like P(t-Bu)₃ or specific N-heterocyclic carbenes (NHCs) might alter the selectivity.

  • Strategy 3: Directed Coupling: In some systems, it's possible to use a directing group approach, although this requires modifying the substrate. For 2,4-dibromopyridine itself, a position-selective Stille coupling has been shown to favor the C2 position, suggesting that with the right catalyst system, C2 selectivity is achievable.[16]

Q3: What catalyst system is recommended for a Buchwald-Hartwig amination?

For C-N bond formation, a strong base and a specialized ligand are critical. Assuming C4 selectivity is desired:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) or a G3/G4 precatalyst with a biarylphosphine ligand like XPhos or RuPhos (4 mol%).[9][17]

  • Base: NaOtBu (1.4-2.0 equivalents).[7][9]

  • Solvent: Anhydrous, degassed toluene or dioxane.[9]

  • Temperature: 90-110 °C.

Rationale: Buchwald-Hartwig aminations require a strong, non-nucleophilic base to deprotonate the amine coupling partner.[9] The choice of ligand is crucial and depends on the amine; hindered amines often require specific ligands.[18][19]

Q4: Is a Sonogashira coupling feasible, and what conditions should I use?

Yes, a Sonogashira coupling is feasible. The C-Br bonds are sufficiently reactive. Standard conditions can be employed, but care must be taken to avoid alkyne homocoupling (Glaser coupling).

  • Catalyst System (Classic): PdCl₂(PPh₃)₂ (2-5 mol%) with CuI (5-10 mol%).[4][20]

  • Catalyst System (Copper-Free): Pd(PPh₃)₄ or a system like [DTBNpP]Pd(crotyl)Cl may be effective.[14]

  • Base/Solvent: Et₃N or DIPEA in DMF or THF.[4][13]

  • Temperature: 60-100 °C.

Rationale: The classic Sonogashira reaction uses a palladium catalyst for the main cycle and a copper(I) co-catalyst for the formation of a copper(I) acetylide, which facilitates transmetalation.[21] Copper-free variants avoid the issue of alkyne homocoupling but may require more specialized ligands or conditions.[14]

General Experimental Protocols

These are starting-point protocols. Optimization of stoichiometry, temperature, and reaction time is expected for any new substrate combination.

Protocol 1: Suzuki-Miyaura Coupling (C4-Selective)
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), K₃PO₄ (2.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[5]

  • Add degassed 1,4-dioxane and water (4:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Protocol 2: Buchwald-Hartwig Amination (C4-Selective)
  • In a glovebox, add NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable ligand (e.g., XPhos, 0.04 equiv.) to an oven-dried reaction vessel.

  • Remove the vessel from the glovebox, add this compound (1.0 equiv.) and the amine (1.2 equiv.) under a positive flow of inert gas.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[1]

Protocol 3: Sonogashira Coupling (C4-Selective)
  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).[7]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed DMF and an amine base (e.g., Et₃N, 2.0 equiv.) via syringe.[4]

  • Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.[7]

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine to remove the copper salts.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

effect of temperature on the stability of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,4-Dibromo-5-chloropyridine

Welcome to the technical support guide for this compound (CAS No. 875232-70-5). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the thermal stability of this versatile halogenated pyridine intermediate. Understanding the impact of temperature is critical for ensuring its integrity during storage, handling, and reaction, thereby safeguarding the validity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of a reagent is the first step in its successful application. Key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 875232-70-5[1]
Molecular Formula C₅H₂Br₂ClN[1]
Molecular Weight 271.34 g/mol [1]
Appearance White to off-white crystalline powder[2][3]
Melting Point Data not consistently available in public literature. Always refer to the supplier's Certificate of Analysis (CoA) for batch-specific data.
Boiling Point Decomposes at high temperatures. A related isomer, 2,3-Dibromo-5-chloropyridine, is reported to decompose between 282-285°C.[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and chlorinated solvents.[2]

Q2: What is the officially recommended storage temperature for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) .[1]

  • Expert Rationale: Refrigerated storage is crucial for minimizing the rate of potential slow-degradation reactions. Halogenated heterocycles can be susceptible to dehalogenation or rearrangement over time, processes that are kinetically slowed at lower temperatures. The inert atmosphere is essential to prevent reactions with atmospheric moisture and oxygen, which can initiate or catalyze degradation pathways. While some suppliers may list room temperature storage, this is generally suitable only for short-term use.[4] For preserving high-purity material intended for sensitive downstream applications, refrigerated storage is the authoritative standard.

Q3: How does elevated temperature affect the stability and integrity of the compound?

Elevated temperatures pose a significant risk to the stability of this compound. The primary concerns are thermal decomposition and increased reactivity.

  • Mechanism of Degradation: The carbon-bromine (C-Br) bonds are generally weaker and more susceptible to cleavage at high temperatures than the carbon-chlorine (C-Cl) bond. Thermal stress can induce homolytic cleavage of the C-Br bonds, generating radical species. These radicals can then participate in a variety of secondary reactions, including dimerization, polymerization, or reaction with solvents, leading to a complex mixture of impurities. This is particularly relevant in reactions requiring high temperatures, where the compound may degrade before the desired transformation can occur.

Q4: What are the potential hazardous decomposition products upon excessive heating?

In the event of a fire or extreme heating, this compound can decompose to release highly toxic and corrosive gases.[5][6]

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen bromide (HBr)

  • Hydrogen chloride (HCl)

Causality: The thermal energy overcomes the bond energies within the molecule, leading to its fragmentation. The nitrogen atom is oxidized to NOx, carbon to CO/CO₂, and the halogens combine with available hydrogen (e.g., from atmospheric moisture) to form hydrohalic acids.

Q5: Are there any known chemical incompatibilities that are exacerbated by temperature?

Yes. The compound's reactivity with certain substances increases significantly with temperature.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers.[5] At elevated temperatures, reactions can become vigorous or explosive.

  • Strong Bases and Nucleophiles: While this compound is designed to react with nucleophiles in substitution reactions, elevated temperatures can lead to less selective reactions, promoting side products through dehalogenation or reaction at unintended positions on the pyridine ring.

Troubleshooting Guide: Temperature-Related Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during experiments involving this compound.

Problem 1: My reaction yield is low, and I suspect starting material degradation. How can I verify its purity?

Symptoms:

  • Lower-than-expected yield in a well-established protocol.

  • The appearance of the starting material has changed (e.g., discoloration).

  • Inconsistent results between different batches of the reagent.

Root Cause Analysis: The starting material may have been compromised due to improper storage (e.g., prolonged exposure to room temperature or higher) or was received in a degraded state.

Solution Workflow:

cluster_0 Purity Verification Workflow start Suspected Degradation check_appearance Visual Inspection: Note color, crystallinity. start->check_appearance check_coa Review Supplier CoA: Compare with batch number. check_appearance->check_coa run_hplc Perform HPLC Analysis: Use a non-polar C18 column. check_coa->run_hplc run_gcms Alternative: GC-MS Analysis: Assess for volatile impurities. check_coa->run_gcms If applicable analyze_data Analyze Data: Look for new peaks or reduced main peak area %. run_hplc->analyze_data run_gcms->analyze_data decision Purity Acceptable? analyze_data->decision purify Action: Re-purify Material (e.g., recrystallization, column chromatography). decision->purify  No (Borderline) discard Action: Discard and Use New, Verified Batch. decision->discard  No (Significant Impurity) proceed Proceed with Reaction decision->proceed  Yes (>98%) cluster_1 Potential Thermal Degradation Pathways parent This compound heat High Temp (Δ) parent->heat dehalogenation Reductive Dehalogenation (loss of Br or Cl) heat->dehalogenation H• source dimerization Dimerization/Polymerization heat->dimerization Radical formation rearrangement Isomerization/Rearrangement heat->rearrangement Ring opening/closing solvent_reaction Reaction with Solvent heat->solvent_reaction e.g., with DMF, DMSO

References

work-up procedures to remove impurities from 2,4-Dibromo-5-chloropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the work-up and purification of 2,4-Dibromo-5-chloropyridine. It addresses common impurities, troubleshooting scenarios, and frequently asked questions to ensure the isolation of a high-purity final product.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities in the crude reaction mixture. The synthesis of this compound, often achieved through the bromination of a chloropyridine precursor, can result in a variety of related substances.

Common Impurities:

  • Unreacted Starting Materials: Such as 2-amino-4-chloropyridine or 2,5-dichloropyridine.

  • Regioisomers: Bromine addition at other positions on the pyridine ring.

  • Under- or Over-brominated Species: Monobrominated or tribrominated pyridines.

  • Reagent-Derived Impurities: Residual N-Bromosuccinimide (NBS), succinimide, or bromine.[1][2]

  • Acidic Byproducts: HBr formed during the reaction.

Troubleshooting and Purification Guides (Q&A)

This section directly addresses common experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each procedural step.

Issue 1: My crude reaction mixture is dark brown/orange and oily. How do I handle the initial work-up?

Probable Cause: This coloration is typically due to the presence of excess elemental bromine (Br₂) or unreacted N-Bromosuccinimide (NBS). Oily consistency can result from dissolved impurities and acidic byproducts.

Solution: A quenching and aqueous work-up is the essential first step to neutralize reactive species and remove water-soluble impurities.[1][3]

Step-by-Step Protocol: Quenching and Aqueous Work-up

  • Cooling: Ensure the reaction mixture is cooled to room temperature, or preferably 0 °C in an ice bath, to control the exotherm of the quenching process.

  • Quenching: Slowly add a saturated aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), with vigorous stirring.[1][2][4][5] Continue the addition until the characteristic orange/brown color of bromine disappears and the solution becomes colorless or pale yellow.

  • Dilution: Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., dichloromethane (DCM), ethyl acetate).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr.[1][3] This step is crucial for removing succinimide, the byproduct of NBS, by converting it to its more water-soluble sodium salt.[5]

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic layer.[1][2][3]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.[1][2]

Issue 2: My TLC shows multiple spots, with some very close to the product's Rf. How can I achieve good separation?

Probable Cause: The presence of regioisomers or other halogenated pyridine derivatives with similar polarities makes separation challenging.

Solution: Flash column chromatography is the most effective technique for separating compounds with similar polarities.[2] The key to success lies in selecting the appropriate solvent system.

Step-by-Step Protocol: Flash Column Chromatography

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system. A good starting point for halogenated pyridines is a mixture of non-polar and moderately polar solvents, such as Hexanes/Ethyl Acetate.[6][7]

    • Goal: Aim for an Rf value of approximately 0.3 for your target compound, this compound.[7] This typically provides the best resolution from nearby impurities.

  • Column Packing: Pack a silica gel column using the chosen solvent system. Ensure the column is packed uniformly to prevent cracking or channeling.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the reaction solvent (e.g., DCM) or the chromatography eluent.[7][8] Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique often provides superior separation compared to a liquid injection.[9]

  • Elution: Run the column with the selected solvent system, applying gentle air pressure to achieve a steady flow rate.[7]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendationRationale
Stationary Phase Silica Gel 60Standard choice for neutral to slightly basic compounds.[7]
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity.
Target Rf ~0.3Provides optimal separation space between spots on the column.[7]
Additive ~0.1% Triethylamine (if needed)For basic, nitrogen-containing compounds, a small amount of base can prevent peak tailing.[7][9]
Issue 3: After chromatography, my product is still not pure enough. What is the next step?

Probable Cause: Co-elution of a persistent impurity or insufficient separation during chromatography.

Solution: Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[2][10][11] The principle relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.[12][13]

Step-by-Step Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[10] Test small amounts of your product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes) to find a suitable one. A two-solvent system (one in which the compound is soluble, and one in which it is not) can also be effective.[12][14]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it completely dissolves.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[10][14] Do not rush this step by placing the hot flask directly into an ice bath.[12]

  • Crystallization: Once the solution has reached room temperature, it can be cooled further in an ice bath to maximize the yield of crystals.[12]

  • Collection and Washing: Collect the crystals by vacuum filtration.[10][12] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse off any remaining soluble impurities from the crystal surfaces.[10]

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.

Visualization of Workflow

The following diagram illustrates a typical decision-making workflow for the purification of this compound.

G cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Final Purification Crude Crude Reaction Mixture Quench Quench with Na₂S₂O₃/NaHSO₃ Crude->Quench Workup Aqueous Wash (NaHCO₃, Brine) Quench->Workup Chromatography Flash Column Chromatography Workup->Chromatography Crude Solid TLC_Check TLC Analysis of Fractions Chromatography->TLC_Check Recrystallize Recrystallization TLC_Check->Recrystallize Impure Fractions Final_Product Pure Crystalline Product TLC_Check->Final_Product Pure Fractions Recrystallize->Final_Product

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is a cornerstone of scientific rigor and product quality. 2,4-Dibromo-5-chloropyridine, a halogenated pyridine derivative, serves as a versatile building block in the synthesis of novel agrochemicals and pharmaceuticals. Its purity and structural integrity are paramount to ensure the desired outcome and safety of subsequent reactions and final products. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, offering insights into the principles, experimental protocols, and comparative performance of each technique.

The Imperative for Multi-faceted Analysis

No single analytical technique can provide a complete profile of a chemical entity. A robust characterization of this compound necessitates a multi-pronged approach, leveraging the strengths of various instrumental methods to confirm its identity, purity, and structural attributes. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). The choice and application of these methods are dictated by the specific analytical objective, be it routine quality control, impurity profiling, or definitive structural elucidation.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method hinges on its ability to provide the required information with the necessary sensitivity, specificity, and accuracy. Below is a comparative summary of the key analytical techniques for the characterization of this compound.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed molecular structure, connectivity of atomsUnambiguous structure elucidation, non-destructiveLower sensitivity compared to MS, may not detect all impurities
Mass Spectrometry Molecular weight, elemental composition, structural fragmentsHigh sensitivity, excellent for impurity identificationIsomeric differentiation can be challenging, fragmentation can be complex
Gas Chromatography Purity assessment, separation of volatile impuritiesHigh resolution, well-established for purity analysis of similar compounds[1]Requires the analyte to be volatile and thermally stable
HPLC Purity assessment, separation of non-volatile impuritiesVersatile for a wide range of compounds, robust for quantificationMay have lower resolution for some volatile compounds compared to GC
Elemental Analysis Percentage of C, H, N, and halogensConfirms elemental composition and empirical formulaDoes not provide structural information, requires a pure sample

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Causality in Experimental Choices: The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for halogenated pyridines due to its good solubilizing power and minimal interference in the spectral region of interest. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for differentiating the closely spaced signals of the pyridine ring protons.

Expected ¹H NMR Spectrum: For this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 3-position and the proton at the 6-position will appear as singlets due to the absence of adjacent protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the carbon skeleton. Five distinct signals are expected, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of the carbon atoms directly bonded to the halogens will be significantly affected.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical spectral width: 0-10 ppm.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0-160 ppm.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight and obtaining information about the elemental composition and structure of this compound through its fragmentation pattern.

Causality in Experimental Choices: Electron Ionization (EI) is a common technique for halogenated pyridines as it provides detailed fragmentation patterns that are useful for structural confirmation. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and bromine/chlorine-containing fragments, which is a powerful tool for confirming the presence and number of these halogens.

Expected Mass Spectrum: The EI mass spectrum of this compound (C₅H₂Br₂ClN, MW: 271.34 g/mol ) is expected to show a complex molecular ion peak cluster due to the isotopes of bromine and chlorine. The most abundant peaks in this cluster will correspond to the combinations of the most abundant isotopes. The fragmentation pattern will likely involve the loss of bromine and chlorine atoms, as well as the cleavage of the pyridine ring.

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Conditions (Representative):

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: A range that covers the molecular weight of the compound and its expected fragments (e.g., m/z 40-350).

Logical Workflow for MS Analysis

Caption: Workflow for MS-based structural confirmation.

Chromatographic Techniques (GC and HPLC): The Purity Gatekeepers

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for assessing the purity of this compound by separating it from potential impurities, starting materials, and byproducts.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is an excellent choice for purity determination. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. For identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method. Certificates of Analysis for similar compounds, such as 2,3-Dibromo-5-chloropyridine, often specify GC as the method for purity assessment[1].

Experimental Protocol: Gas Chromatography (GC-FID)

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., acetone, ethyl acetate) to a known concentration.

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • GC Conditions (Representative):

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A gradient program is typically used to ensure good separation of impurities with different boiling points. For example, start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Detector Temperature: 280-300 °C.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly for identifying non-volatile impurities. A reverse-phase method with a C18 column is a common starting point for halogenated aromatic compounds.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent, such as a mixture of acetonitrile and water. The solution should be filtered before injection.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions (Representative):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: A wavelength where the compound has significant absorbance, which can be determined by a UV scan (e.g., 254 nm).

  • Data Analysis: Similar to GC, purity is assessed by the relative peak area.

Logical Workflow for Chromatographic Purity Analysis

References

A Definitive Guide to the Structural Confirmation of 2,4-Dibromo-5-chloropyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dibromo-5-chloropyridine, a polysubstituted heterocyclic compound. As researchers and professionals in drug development know, unequivocal structural confirmation is a cornerstone of chemical synthesis and characterization. NMR spectroscopy stands as the preeminent technique for elucidating molecular structures in solution. Here, we will dissect the expected spectral data for this compound, detail the optimal experimental protocols for data acquisition, and compare the power of NMR with alternative analytical methods.

The Challenge of Polysubstituted Heterocycles

The structural elucidation of molecules like this compound presents a unique challenge. The pyridine ring's electron-deficient nature, combined with the strong electronic and steric effects of three halogen substituents, leads to a complex distribution of electron density. This complexity directly influences the chemical shifts and coupling constants observed in NMR spectra, making a thorough analysis essential for unambiguous assignment. This guide serves to navigate that complexity, transforming spectral data into a definitive structural proof.

Predicted ¹H and ¹³C NMR Spectral Analysis

While experimental spectra for this specific compound are not widely published, we can accurately predict the key features of its ¹H and ¹³C NMR spectra based on established principles of substituent chemical shifts (SCS) and data from analogous halogenated pyridines.[1][2]

The structure of this compound contains two non-equivalent aromatic protons and five distinct aromatic carbons, which will give rise to a corresponding number of signals in the ¹H and ¹³C NMR spectra, respectively.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the standard IUPAC numbering convention used for assignments.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to H-3 and H-6.

  • H-6 Signal: This proton is positioned alpha to the ring nitrogen, which is strongly deshielding. Therefore, the signal for H-6 is predicted to be the most downfield. It appears as a singlet because its only adjacent positions (1 and 5) are substituted.

  • H-3 Signal: This proton is situated between two bromine atoms at positions 2 and 4. While it is beta to the nitrogen, the cumulative deshielding effect of the adjacent halogens will also shift its signal significantly downfield. It will also appear as a singlet due to the lack of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-6 ~8.4 - 8.6 Singlet (s) 1H

| H-3 | ~7.8 - 8.0 | Singlet (s) | 1H |

Note: Predictions are based on additive rules and analysis of similar compounds; actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each unique carbon atom in the pyridine ring.

  • C-2, C-4, and C-5: These carbons are directly bonded to electronegative halogen atoms (Br and Cl). The ipso-effect of these halogens will significantly influence their chemical shifts. Typically, brominated carbons in pyridines appear in the 105-145 ppm range, while chlorinated carbons are found slightly more downfield.

  • C-6: This carbon, adjacent to the nitrogen, is expected to be the most deshielded among the protonated carbons, typically appearing around 150 ppm or higher.

  • C-3: This carbon's chemical shift will be influenced by the adjacent bromine atoms and its position relative to the nitrogen.

Table 2: Predicted ¹³C NMR Data for this compound

Signal Assignment Predicted Chemical Shift (δ, ppm)
C-6 ~151 - 154
C-5 ~135 - 138
C-4 ~125 - 128
C-3 ~123 - 126

| C-2 | ~140 - 143 |

Note: Assignments are predictive. Unambiguous assignment would require 2D NMR experiments like HSQC and HMBC.[3]

Experimental Protocol for High-Fidelity NMR Data Acquisition

To validate the predicted data, a rigorous experimental approach is paramount. The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

NMR Acquisition Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample, lock, and shim acq2 Acquire ¹H Spectrum (16 scans, 2s relaxation delay) acq1->acq2 acq3 Acquire ¹³C Spectrum (1024+ scans, 2s relaxation delay) acq1->acq3 proc1 Fourier Transform & Phasing proc2 Baseline Correction proc1->proc2 proc3 Referencing to TMS (0 ppm) proc2->proc3 proc4 Integration (¹H) & Peak Picking proc3->proc4 proc5 Assign signals to structure proc4->proc5 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standard workflow for NMR analysis from sample prep to structural assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. Chloroform-d is often preferred for its volatility and simple solvent signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup (400 MHz or higher):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during acquisition.

    • Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. A good shim is indicated by a narrow and symmetrical peak for the TMS signal.[3]

  • ¹H NMR Spectrum Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (d1): Set to 1.5-2.0 seconds. This allows for nearly complete relaxation of the protons between pulses, ensuring accurate signal integration.

  • ¹³C NMR Spectrum Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.

    • Spectral Width: Set to cover a range of approximately 0 to 160 ppm for pyridines.[3]

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a significantly higher number of scans is required. Typically, 1024 scans or more are necessary to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2.0 seconds is generally adequate.

Comparison with Alternative Analytical Techniques

While NMR is the most powerful tool for this specific structural confirmation, a multi-technique approach provides the most robust characterization.

Table 3: Comparison of Analytical Techniques for Structure Elucidation

Technique Information Provided Advantages Limitations for this Molecule
NMR Spectroscopy Precise atom connectivity (¹H-¹³C framework), stereochemistry, electronic environment. Unambiguous structural determination in solution; non-destructive. Lower sensitivity than MS; requires soluble sample.
Mass Spectrometry (MS) Molecular weight, elemental formula via high-resolution MS, characteristic isotopic pattern for Br and Cl. Extremely high sensitivity; confirms molecular formula. Does not provide information on atom connectivity; cannot distinguish between isomers.
IR Spectroscopy Presence of functional groups (e.g., aromatic C-H, C=N, C=C stretches). Fast, simple, and inexpensive. Provides limited structural information; many signals can overlap in the fingerprint region.

| X-ray Crystallography | Absolute 3D structure in the solid state. | The "gold standard" for definitive structure proof. | Requires a suitable single crystal, which can be difficult or impossible to grow. |

As the table illustrates, MS would confirm the molecular formula C₅H₂Br₂ClN by showing the correct molecular ion peak and a highly characteristic isotopic cluster resulting from the presence of two bromine atoms and one chlorine atom. However, it could not distinguish this compound from its isomer, 2,3-Dibromo-5-chloropyridine[4]. Only NMR, by revealing two distinct singlet proton signals and five unique carbon signals at specific chemical shifts, can definitively establish the correct substitution pattern.

Conclusion

The structural confirmation of this compound is unequivocally achieved through a combined ¹H and ¹³C NMR analysis. The predicted spectra, characterized by two singlets in the proton NMR and five distinct signals in the carbon NMR, provide a unique fingerprint for this specific substitution pattern. When acquired using the robust experimental protocols detailed in this guide, the resulting high-fidelity data leave no room for ambiguity. By integrating NMR with complementary techniques like mass spectrometry, researchers can achieve a comprehensive and irrefutable characterization, upholding the highest standards of scientific integrity in chemical research and development.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2,4-Dibromo-5-chloropyridine and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural elucidation of novel compounds is a critical step. Halogenated pyridines, such as 2,4-Dibromo-5-chloropyridine, are important synthons in the creation of a wide array of therapeutic agents. Their precise characterization is paramount to ensure the integrity of the final drug product. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a predictive examination of its molecular ion and fragmentation patterns. We will explore the underlying principles that govern its behavior under electron ionization and compare this technique with other analytical approaches, providing a robust framework for its identification and characterization.

The Signature of Halogens: Predicting the Molecular Ion Cluster

The most telling feature in the mass spectrum of a halogenated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance, while chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] This results in a characteristic multi-peak pattern for the molecular ion, which is a definitive indicator of the presence and number of these halogen atoms.

For this compound (C₅H₂Br₂ClN), the presence of two bromine atoms and one chlorine atom will generate a complex and highly distinctive molecular ion cluster. The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) can be predicted based on the binomial expansion of the isotopic abundances. The most abundant peak will be from the ion containing two ⁷⁹Br isotopes and one ³⁵Cl isotope. The subsequent peaks will arise from the various combinations of the heavier isotopes.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

IonIsotopic CompositionCalculated m/zRelative Intensity (Approx.)
MC₅H₂⁷⁹Br₂³⁵ClN268.82100%
M+2C₅H₂⁷⁹Br⁸¹Br³⁵ClN / C₅H₂⁷⁹Br₂³⁷ClN270.82~133%
M+4C₅H₂⁸¹Br₂³⁵ClN / C₅H₂⁷⁹Br⁸¹Br³⁷ClN272.82~66%
M+6C₅H₂⁸¹Br₂³⁷ClN274.82~11%

Note: The m/z values are calculated using the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), and Nitrogen (¹⁴N) and the specific isotopes of Bromine and Chlorine. The relative intensities are estimations and can be more precisely calculated using isotopic abundance calculators.

Deciphering the Fragmentation Puzzle: A Predictive Pathway

Electron Ionization (EI) is a high-energy ionization technique that often leads to extensive fragmentation of the analyte molecule.[2] The resulting fragment ions provide a veritable fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be driven by the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule, and the stability of the resulting carbocations.

The initial event in the mass spectrometer is the formation of the molecular ion (M⁺˙). This radical cation is energetically unstable and will readily undergo fragmentation.

fragmentation_workflow cluster_ionization Ionization cluster_fragmentation Primary Fragmentation cluster_secondary_fragmentation Secondary Fragmentation cluster_further_fragmentation Further Fragmentation Analyte Analyte Molecular_Ion [C₅H₂Br₂ClN]⁺˙ Analyte->Molecular_Ion Electron Impact (70 eV) Fragment_1 Loss of Br Molecular_Ion->Fragment_1 Fragment_2 Loss of Cl Molecular_Ion->Fragment_2 Fragment_1a Loss of second Br Fragment_1->Fragment_1a Fragment_1b Loss of Cl Fragment_1->Fragment_1b Fragment_2a Loss of Br Fragment_2->Fragment_2a Fragment_Final Ring Cleavage, etc. Fragment_1a->Fragment_Final Fragment_1b->Fragment_Final Fragment_2a->Fragment_Final

Caption: Predicted electron ionization fragmentation workflow for this compound.

Primary Fragmentation Pathways:

  • Loss of a Bromine Radical (•Br): The C-Br bond is generally weaker than the C-Cl bond. Therefore, the initial loss of a bromine radical is a highly probable fragmentation pathway. This will result in a prominent fragment ion at m/z 189/191 (depending on the remaining bromine and chlorine isotopes). The isotopic pattern of this fragment will be characteristic of one bromine and one chlorine atom.

  • Loss of a Chlorine Radical (•Cl): While less favorable than the loss of bromine, the cleavage of the C-Cl bond will also occur, leading to a fragment ion at m/z 234/236/238, showing the characteristic 1:2:1 isotopic pattern for two bromine atoms.[1]

Secondary and Subsequent Fragmentation:

Following the initial loss of a halogen, the resulting fragment ions can undergo further fragmentation. This can involve the loss of the second halogen atom, the elimination of HCN, or cleavage of the pyridine ring. The relative abundance of these secondary fragment ions will depend on their stability.

Table 2: Predicted Key Fragment Ions of this compound

Predicted Fragment IonNeutral LossCalculated m/z (Monoisotopic)Comments
[C₅H₂BrClN]⁺•Br189.84Isotopic pattern for one Br and one Cl.
[C₅H₂Br₂N]⁺•Cl234.85Isotopic pattern for two Br atoms.
[C₅H₂ClN]⁺•Br, •Br110.99Isotopic pattern for one Cl atom.
[C₅H₂BrN]⁺•Br, •Cl155.94Isotopic pattern for one Br atom.
[C₄H₂N]⁺Halogens, HCN52.02Pyridine ring fragment.

Experimental Protocol: A Blueprint for Analysis

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is the recommended technique.[3]

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • GC Separation:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to avoid column overloading. Injector temperature: 250 °C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at an initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This temperature program allows for good separation from any potential impurities.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Scan Range: m/z 40-350 to ensure capture of the molecular ion and all significant fragments.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Analyze the molecular ion cluster to confirm the presence of two bromine atoms and one chlorine atom.

    • Identify the major fragment ions and propose fragmentation pathways based on the principles outlined above.

    • Compare the obtained spectrum with a library spectrum if available (e.g., NIST mass spectral library), though a match for this specific compound may not be present.[4]

experimental_workflow Sample_Prep Sample Preparation (Dissolve in Dichloromethane) GC_Injection GC Injection (Split Mode, 250°C) Sample_Prep->GC_Injection GC_Separation GC Separation (DB-5ms column, Temp. Program) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF, m/z 40-350) Ionization->Mass_Analysis Data_Analysis Data Analysis (TIC, Mass Spectrum, Fragmentation) Mass_Analysis->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS with EI is a powerful tool for the structural elucidation of volatile compounds like this compound, other techniques can provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
GC-MS (EI) Provides molecular weight and detailed structural information through fragmentation. High sensitivity and excellent for separating volatile compounds.May not show a molecular ion for very labile compounds. Fragmentation can be complex to interpret.
GC-MS (CI) "Soft" ionization technique that typically produces a prominent protonated molecule ([M+H]⁺), simplifying molecular weight determination.Provides less structural information as fragmentation is minimal.
LC-MS (ESI/APCI) Suitable for non-volatile or thermally labile compounds. Can be coupled with tandem MS (MS/MS) for controlled fragmentation.May be less suitable for this specific volatile compound. Matrix effects can be an issue.
NMR Spectroscopy Provides detailed information about the chemical environment of each atom (¹H, ¹³C), allowing for unambiguous structure determination.Less sensitive than MS. Requires a larger amount of pure sample. Does not provide molecular weight directly.

Conclusion

The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, offers a wealth of information for its structural characterization. The distinctive isotopic pattern of the molecular ion cluster serves as a definitive confirmation of its elemental composition. While a library spectrum may not be readily available, a thorough understanding of fragmentation principles allows for a confident prediction of its fragmentation pathways. By combining this predictive analysis with a robust experimental protocol, researchers can achieve a high degree of confidence in the identification and characterization of this important synthetic building block, ensuring the quality and integrity of their research and development efforts.

References

A Comparative Guide to the Reactivity of 2,4-Dibromo-5-chloropyridine and 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyridines are foundational scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The precise installation of functional groups onto the pyridine ring is a critical challenge in organic synthesis. The reactivity of the pyridine core is profoundly influenced by its substitution pattern, particularly with halogens, which serve as versatile synthetic handles for a variety of transformations.

This guide provides an in-depth comparison of the reactivity of two key di- and tri-halogenated pyridine building blocks: 2,5-dibromopyridine and 2,4-Dibromo-5-chloropyridine . We will dissect their structural and electronic differences to rationalize their behavior in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange reactions. This analysis is designed to provide researchers, scientists, and drug development professionals with the predictive understanding necessary to effectively incorporate these reagents into complex synthetic campaigns.

Structural and Electronic Properties: A Tale of Two Pyridines

The reactivity of a substituted pyridine is dictated by the interplay of the electron-withdrawing nature of the ring nitrogen and the electronic effects of its substituents. The nitrogen atom significantly lowers the electron density at the α (C2, C6) and γ (C4) positions, rendering them susceptible to nucleophilic attack and facilitating oxidative addition in cross-coupling reactions.

Suzuki_Mechanism Generalized Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L2 (Active Catalyst) oa_complex R-Pd(II)(X)L2 (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition product R-R' (Coupled Product) transmetal_complex R-Pd(II)(R')L2 (Transmetalation Complex) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination transmetal_complex->product Product Formation product_complex Product Complex sub R-X (Aryl Halide) sub->oa_complex boronic R'-B(OR)2 (Boronic Acid/Ester) + Base boronic->transmetal_complex Lithiation_Selectivity Regioselectivity of Monolithiation of 2,5-dibromopyridine cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start 2,5-dibromopyridine reagent 1 eq. n-BuLi start->reagent cond_k Toluene, Low Temp (Non-coordinating) reagent->cond_k cond_t THF, Low Temp (Coordinating) reagent->cond_t prod_k 5-Bromo-2-lithiopyridine (Major Product) cond_k->prod_k Favored Path prod_t 2-Bromo-5-lithiopyridine (Major Product) cond_t->prod_t Favored Path

References

comparative study of Suzuki coupling with brominated vs. chlorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Functionalization

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for its elaboration, enabling the strategic formation of carbon-carbon bonds to build complex molecular architectures.[1][2]

As researchers, the choice of starting materials is a critical decision point, balancing cost, availability, and reactivity. Halogenated pyridines are the most common electrophilic partners in these reactions. While bromopyridines have historically been the workhorses due to their reliable reactivity, the economic and logistical advantages of using the more abundant chloropyridines are compelling.[3] This guide provides an in-depth, objective comparison of the Suzuki coupling of brominated versus chlorinated pyridines, moving beyond simple protocols to explain the fundamental principles that govern their reactivity and the practical strategies required to achieve success with each.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference governing the reactivity of brominated and chlorinated pyridines in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. This bond must be broken during the first and often rate-determining step of the catalytic cycle: oxidative addition to the palladium(0) catalyst.[1][4]

The C-Cl bond is significantly stronger and more stable than the C-Br bond:

  • C-Cl Bond Energy: ~339 kJ/mol[5]

  • C-Br Bond Energy: ~276 kJ/mol[5]

This substantial energy difference dictates that cleaving the C-Cl bond is kinetically and thermodynamically more demanding. Consequently, Suzuki couplings involving chloropyridines inherently require more energetic input, either through higher temperatures or, more elegantly, through the use of highly specialized and active catalyst systems designed to lower the activation energy of this critical step.[1]

Mechanistic Insights: The Oxidative Addition Step

The oxidative addition of the halopyridine to the Pd(0) center is the gateway to the catalytic cycle. While often depicted as a single step, the precise mechanism can vary, a nuance critical to understanding the behavior of different substrates. Two primary pathways are considered: the 3-centered concerted mechanism and a more polar nucleophilic displacement (SNAr-like) mechanism .[6][7]

For typical aryl bromides, the concerted mechanism is often favored. However, the electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes the SNAr-like pathway highly relevant, especially for the less reactive C-Cl bond.[7] In this pathway, the electron-rich Pd(0) catalyst acts as a nucleophile, attacking the electron-poor carbon atom bearing the halogen. The pyridine nitrogen can play a role in stabilizing the transition state of this process.[5][6]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Determining Step) + R-X trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation + R'-B(OR)2 re_complex Reductive Elimination Complex trans_complex->re_complex Isomerization re_complex->pd0 Reductive Elimination (Product R-R' formed) product Coupled Product (Pyridyl-R') re_complex->product aryl_halide Aryl Halide (Pyridyl-X) aryl_halide->oa_complex boronic_acid Boronic Acid/Ester (R'-B(OR)2 + Base) boronic_acid->trans_complex G cluster_br Bromopyridine (C-Br) cluster_cl Chloropyridine (C-Cl) start_br Pd(0) + Py-Br ts_br Concerted Transition State (Lower Energy) start_br->ts_br Favored Pathway end_br Oxidative Addition Product [Py-Pd(II)-Br] ts_br->end_br start_cl Pd(0) + Py-Cl ts_cl_concerted Concerted T.S. (High Energy) start_cl->ts_cl_concerted Disfavored ts_cl_snar SNAr-like Transition State (Accessible with active catalysts) start_cl->ts_cl_snar Enabled by Electron-Rich Ligands end_cl Oxidative Addition Product [Py-Pd(II)-Cl] ts_cl_snar->end_cl G start Start: Assemble Reagents step1 1. Add 2-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ to a flask. start->step1 step2 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) 3x. step1->step2 step3 3. Add degassed solvents (e.g., 1,4-Dioxane/H₂O) via syringe. step2->step3 step4 4. Heat the reaction mixture to 90 °C with vigorous stirring. step3->step4 step5 5. Monitor reaction progress by TLC or LC-MS. step4->step5 step6 6. Upon completion, perform aqueous workup (e.g., dilute with EtOAc, wash with water/brine). step5->step6 step7 7. Purify the crude product via column chromatography. step6->step7 end_node End: Isolated 2-Phenylpyridine step7->end_node G start Start: Assemble Reagents step1 1. In a glovebox, add 2-chloropyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a vial. start->step1 step2 2. Seal the vial and remove from glovebox. step1->step2 step3 3. Add degassed anhydrous solvent (e.g., 1,4-Dioxane) via syringe. step2->step3 step4 4. Heat the reaction mixture to 100-120 °C with vigorous stirring. step3->step4 step5 5. Monitor reaction progress by GC-MS or LC-MS. step4->step5 step6 6. Upon completion, perform aqueous workup (e.g., dilute with EtOAc, wash with water/brine). step5->step6 step7 7. Purify the crude product via column chromatography. step6->step7 end_node End: Isolated 2-Phenylpyridine step7->end_node

References

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for the Purity Validation of 2,4-Dibromo-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative purity assessment of this compound. As a crucial intermediate in the synthesis of complex pharmaceutical compounds, the purity of this halogenated pyridine is not merely a quality metric but a foundational pillar for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). We will delve into detailed experimental protocols, present comparative data, and provide workflow visualizations to empower researchers in selecting the most appropriate analytical strategy for their specific needs.

The Imperative of Purity in Pharmaceutical Intermediates

This compound is a highly functionalized building block. The presence of even minor impurities can have significant downstream consequences, including the formation of undesired side products, reduced yields, and the introduction of potentially toxic components into the final drug substance. Regulatory bodies mandate stringent control over the impurity profile of APIs, a requirement that extends to key starting materials and intermediates.[1] Therefore, a robust, validated analytical method for purity determination is essential for both process development and routine quality control.

Potential Impurities in this compound

A thorough understanding of potential impurities is critical for developing a specific and stability-indicating analytical method. Based on common synthetic routes for halogenated pyridines, the impurity profile of this compound may include:

  • Process-Related Impurities:

    • Starting Materials: Incomplete reactions could leave residual precursors.

    • Intermediates: Such as mono-brominated species (e.g., 2-Bromo-5-chloropyridine or 4-Bromo-5-chloropyridine).

    • Isomeric Impurities: Bromination reactions on the pyridine ring can sometimes yield isomers (e.g., 2,3-Dibromo-5-chloropyridine or 2,5-Dibromo-3-chloropyridine) which may be difficult to separate.[2][3]

    • Over-brominated Byproducts: Formation of tribromo-chloropyridine species if reaction conditions are not carefully controlled.[4]

  • Degradation Products: The compound may degrade under stress conditions (light, heat, humidity), leading to new, unidentified impurities.

  • Residual Solvents: Solvents used during synthesis and purification steps.

For non-volatile and thermally stable organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique.[5] Its high resolving power, sensitivity, and quantitative accuracy make it the gold standard for separating the main component from closely related structural impurities.

Causality Behind the HPLC Method Design

The development of a robust HPLC method is not arbitrary; each parameter is chosen to address the specific physicochemical properties of the analyte and its potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its non-polar nature provides effective retention for moderately polar compounds like halogenated pyridines, separating them based on subtle differences in hydrophobicity.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (typically acetonitrile or methanol) is employed. Starting with a higher water concentration allows for the retention of the main peak, while gradually increasing the organic solvent concentration elutes more non-polar impurities. The addition of a small percentage of an acid, such as formic or phosphoric acid, is crucial. It protonates the pyridine nitrogen, preventing peak tailing by minimizing undesirable interactions with residual silanol groups on the silica support, thus ensuring sharp, symmetrical peaks.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A Photodiode Array (PDA) detector is superior to a simple UV detector as it acquires the entire UV-visible spectrum for each peak. This allows for the selection of the optimal detection wavelength (λmax) for maximum sensitivity and provides valuable information on peak purity by comparing spectra across a single peak.

Experimental Protocol: Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by guidelines such as ICH Q2(R1) to ensure the system is performing correctly before any sample analysis.[6][7]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, thermostatted column compartment, and a PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 85
    25.0 85
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm (or λmax determined from the standard spectrum). Monitor a wider range (e.g., 200-400 nm) with the PDA.

  • Injection Volume: 5 µL.

2. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

3. System Suitability Testing (SST):

  • Inject the standard solution five times consecutively.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: Not More Than (NMT) 2.0%.

    • Tailing Factor (T): Between 0.8 and 1.5.

    • Theoretical Plates (N): Not Less Than (NLT) 3000.

  • The system is deemed suitable for analysis only if all SST criteria are met.

4. Analysis and Purity Calculation:

  • Inject the sample solution in duplicate.

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample Sample Receipt StdPrep Standard & Sample Preparation (0.1 mg/mL) Sample->StdPrep SST System Suitability Test (SST) StdPrep->SST Diluent SST->StdPrep SST Fail Analysis Sample Injection & Data Acquisition SST->Analysis SST Pass Integration Peak Integration & Identification Analysis->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Generation Calculation->Report Method_Selection Start Analytical Goal for This compound QC Routine QC & Purity Assay? Start->QC Volatiles Identify Volatile Impurities/Solvents? QC->Volatiles No HPLC Use RP-HPLC Method QC->HPLC Yes Orthogonal Orthogonal Validation or No Reference Standard? Volatiles->Orthogonal No GCMS Use GC-MS Method Volatiles->GCMS Yes qNMR Use qNMR Method Orthogonal->qNMR Yes End Comprehensive Purity Profile Orthogonal->End No HPLC->Volatiles GCMS->Orthogonal qNMR->End

References

The Versatile Scaffold: Unlocking Diverse Bioactivities from 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activities of Synthesized Compounds and Their Alternatives

In the landscape of modern drug discovery and agrochemical research, the pyridine ring stands as a privileged scaffold, forming the core of numerous bioactive molecules. Among the vast array of pyridine-based starting materials, 2,4-Dibromo-5-chloropyridine offers a unique and versatile platform for the synthesis of a diverse range of functionalized compounds. The strategic placement of three halogen atoms at the 2, 4, and 5 positions allows for regioselective modifications, paving the way for the creation of novel molecules with potent biological activities.

This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from the this compound scaffold, with a particular focus on their potential as kinase inhibitors in cancer therapy. We will explore a plausible synthetic pathway to a class of potent aminopyridine-based kinase inhibitors and compare their efficacy against a non-pyridine-based inhibitor targeting a similar biological pathway. This objective analysis, supported by experimental data and detailed protocols, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

From a Trihalogenated Precursor to a Potent Kinase Inhibitor: A Synthetic Journey

The reactivity of the halogen substituents on the this compound ring is dictated by their positions. The bromine atom at the 4-position is the most susceptible to nucleophilic aromatic substitution, followed by the bromine at the 2-position. This differential reactivity allows for a stepwise and controlled introduction of various functionalities. A plausible synthetic route to a biologically active 3,5-diaryl-2-aminopyridine, a known scaffold for kinase inhibitors, is outlined below.[1]

Synthetic_Pathway start This compound intermediate1 2-Amino-4-bromo-5-chloropyridine start->intermediate1 Nucleophilic Amination (e.g., NH3 or protected amine) intermediate2 2-Amino-4-(aryl-1)-5-chloropyridine intermediate1->intermediate2 Suzuki Coupling (Aryl-1-boronic acid, Pd catalyst) final_product 3,5-Diaryl-2-aminopyridine (Kinase Inhibitor Scaffold) intermediate2->final_product Suzuki Coupling (Aryl-2-boronic acid, Pd catalyst)

Caption: Plausible synthetic pathway from this compound.

This multi-step synthesis leverages well-established organometallic cross-coupling reactions to build molecular complexity. The initial amination at the 2-position, followed by sequential Suzuki couplings at the 4- and then potentially the 5-position (after a subsequent halogenation at the 3-position, not shown), allows for the introduction of various aryl groups, which are crucial for interaction with the kinase active site.[1]

Comparative Biological Activity: Aminopyridine vs. Non-Pyridine Kinase Inhibitors

To objectively assess the performance of pyridine-based compounds derived from our starting material, we will compare a representative 3,5-diaryl-2-aminopyridine, known to be an ALK2 inhibitor, with a non-pyridine-based inhibitor that also targets the ALK2 kinase.[1] Activin receptor-like kinase 2 (ALK2) is a transmembrane serine/threonine kinase that plays a critical role in cell growth and differentiation, and its dysregulation is implicated in certain cancers.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
3,5-Diaryl-2-aminopyridine LDN-214117ALK223[1]
Non-Pyridine Inhibitor K02288 (a 2-aminopyridine derivative with a different core)ALK21.3[1]

Note: While K02288 is technically a 2-aminopyridine, its core scaffold is significantly different from the 3,5-diaryl derivatives, making it a suitable point of comparison for the specific structural class derived from our proposed synthesis.

The data indicates that while both classes of compounds exhibit potent inhibition of ALK2, the specific structural features of the inhibitor play a significant role in determining its potency. The structure-activity relationship (SAR) studies of 3,5-diaryl-2-aminopyridines have shown that modifications to the aryl groups can significantly impact their inhibitory activity.[1]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure scientific integrity and enable reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and for a representative in vitro kinase assay.

Synthesis of 2-Amino-4-bromo-5-chloropyridine (A Key Intermediate)

This protocol describes a plausible method for the first step in our proposed synthetic pathway.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Copper(I) oxide (Cu₂O)

  • A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a pressure vessel, combine this compound (1 equivalent), copper(I) oxide (catalytic amount), and the high-boiling point solvent.

  • Add aqueous ammonia (excess, e.g., 10-20 equivalents).

  • Seal the vessel and heat the reaction mixture to a high temperature (e.g., 150-200 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully open the vessel in a well-ventilated fume hood.

  • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Amino-4-bromo-5-chloropyridine.

In Vitro Kinase Assay Protocol (General)

This protocol outlines a general method for determining the inhibitory activity of a compound against a target kinase, such as ALK2.[2][3][4][5][6]

Kinase_Assay_Workflow reagents Prepare Reagents: - Kinase enzyme - Substrate (peptide or protein) - ATP (often radiolabeled, e.g., [γ-³²P]ATP) - Test compound (inhibitor) - Kinase buffer incubation Incubation: Mix kinase, substrate, and test compound. Initiate reaction by adding ATP. reagents->incubation termination Reaction Termination: Stop the reaction after a specific time (e.g., by adding a stop solution like EDTA). incubation->termination detection Detection of Phosphorylation: - For radioactive assays: Separate phosphorylated  substrate and quantify radioactivity. - For non-radioactive assays: Use antibody-based  detection (e.g., ELISA, TR-FRET). termination->detection analysis Data Analysis: Calculate % inhibition and determine IC50 values. detection->analysis

References

A Comparative Guide to the Synthesis of 2,4-Dibromo-5-chloropyridine: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and cost-effective synthesis of halogenated pyridines is a critical endeavor. 2,4-Dibromo-5-chloropyridine, a key building block for various pharmacologically active compounds, presents a synthetic challenge that necessitates a careful evaluation of potential routes. This guide provides an in-depth, objective comparison of two plausible synthetic pathways to this compound, offering detailed experimental data, a thorough cost-benefit analysis, and insights into the practical considerations for laboratory and potential scale-up applications.

Introduction

The strategic placement of halogen atoms on the pyridine ring in this compound makes it a versatile intermediate for introducing further chemical diversity through cross-coupling reactions and nucleophilic substitutions. The selection of an optimal synthetic route is paramount and depends on a multitude of factors including starting material availability and cost, reagent expenses, reaction yields, operational safety, and environmental impact. This guide will dissect two primary approaches:

  • Route 1: The Sandmeyer Approach from 2-Amino-5-chloropyridine. This pathway leverages the well-established Sandmeyer reaction to introduce a bromine atom at the 2-position, preceded by a direct bromination of the pyridine ring.

  • Route 2: The Dihydroxypyridine Approach. This route utilizes a dihydroxypyridine precursor and a brominating agent to install the two bromine atoms.

This comparative analysis aims to equip researchers with the necessary information to make an informed decision based on their specific laboratory capabilities, budget constraints, and project timelines.

Route 1: The Sandmeyer Approach from 2-Amino-5-chloropyridine

This two-step synthesis begins with the commercially available and relatively inexpensive 2-Amino-5-chloropyridine. The core strategy involves the bromination of the electron-rich pyridine ring, followed by the conversion of the amino group to a bromine atom via a diazonium salt intermediate.

Workflow Diagram

Route 1: Sandmeyer Approach cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-5-chloropyridine B 2-Amino-3-bromo-5-chloropyridine A->B Br2, CH2Cl2 C This compound B->C 1. NaNO2, HBr 2. CuBr

Caption: Synthetic workflow for Route 1, starting from 2-Amino-5-chloropyridine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine

This procedure is adapted from established bromination methods for aminopyridines.[1]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-Amino-5-chloropyridine (1 equivalent) in dichloromethane (CH2Cl2). Cool the solution to 0°C using an ice bath.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in CH2Cl2 dropwise to the cooled solution while maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-Amino-3-bromo-5-chloropyridine as a solid.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a modification of the classical Sandmeyer reaction, a robust method for the conversion of aryl amines to aryl halides.[2]

  • Diazotization: Suspend 2-Amino-3-bromo-5-chloropyridine (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the mixture to 0-5°C in an ice-salt bath.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. Stir the mixture for 30-60 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr. Slowly add the cold diazonium salt solution to the CuBr solution.

  • Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours until nitrogen evolution ceases. Cool the mixture and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Starting Material Cost 2-Amino-5-chloropyridine is a readily available and relatively inexpensive starting material. Prices can range from approximately $1.00 to $5.00 per gram for research quantities, with significant price reductions at bulk scale.[3][4][5][6]
Reagent Cost Bromine is a moderately priced reagent, with costs around
2.502.50-2.50−
4.50 per kilogram for bulk quantities, though smaller lab-scale quantities are more expensive per gram.[7][8][9][10][11] Sodium nitrite and copper(I) bromide are also common and affordable laboratory reagents.[12][13][14][15][16][17][18][19][20][21]
Yield The bromination of aminopyridines can proceed in good to excellent yields (typically 70-90%). The Sandmeyer reaction is also known to provide moderate to good yields (50-80%), although optimization may be required.
Scalability Both bromination and the Sandmeyer reaction are well-established industrial processes and are generally scalable. However, the handling of bromine and the management of diazotization at a large scale require specialized equipment and stringent safety protocols.
Safety & Environment Bromine is a highly corrosive and toxic substance that requires careful handling in a well-ventilated fume hood. The Sandmeyer reaction involves the formation of a potentially unstable diazonium salt, which necessitates low-temperature control. The use of copper salts can lead to heavy metal waste, which requires proper disposal procedures.
Overall Assessment This route is attractive due to the low cost of the starting material and the well-understood nature of the reactions. The primary drawbacks are the safety concerns associated with handling bromine and the diazotization step, as well as the generation of copper-containing waste.

Route 2: The Dihydroxypyridine Approach

This synthetic strategy commences with a dihydroxypyridine derivative and employs a powerful brominating agent to simultaneously replace both hydroxyl groups with bromine atoms.

Workflow Diagram

Route 2: Dihydroxypyridine Approach A 5-Chloro-2,4-dihydroxypyridine B This compound A->B POBr3

Caption: Synthetic workflow for Route 2, starting from 5-Chloro-2,4-dihydroxypyridine.

Experimental Protocol

This protocol is based on the synthesis of 2,4-dibromopyridine from 2,4-dihydroxypyridine.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, place 5-Chloro-2,4-dihydroxypyridine (1 equivalent).

  • Bromination: Carefully add phosphorus oxybromide (POBr3, 2-3 equivalents) to the flask. Caution: This reaction is often exothermic and should be performed with care in a fume hood.

  • Reaction Conditions: Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice. This step should be done slowly and with vigorous stirring as the quenching of POBr3 is highly exothermic and releases HBr gas.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation under reduced pressure to afford pure this compound.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Starting Material Cost 5-Chloro-2,4-dihydroxypyridine is not as commonly available as 2-amino-5-chloropyridine and may need to be synthesized, which would add to the overall cost and number of steps. If available commercially, its price is likely to be higher than that of the aminopyridine derivative.
Reagent Cost Phosphorus oxybromide is a specialty reagent and is significantly more expensive than the reagents used in Route 1. Prices can range from $70 to over $200 for 100 grams.[22][23][24][25][26]
Yield The conversion of dihydroxypyridines to dibromopyridines using POBr3 can be high-yielding, often exceeding 80-90%.
Scalability This reaction is potentially scalable, but the handling of large quantities of POBr3, a moisture-sensitive and corrosive solid, and the highly exothermic work-up procedure present significant challenges for large-scale production.
Safety & Environment Phosphorus oxybromide is a hazardous substance that reacts violently with water. The work-up procedure generates significant amounts of acidic waste and requires careful control to manage the exotherm and gas evolution.
Overall Assessment Route 2 offers a more direct conversion with potentially higher yields in a single step from the dihydroxy precursor. However, the higher cost and limited availability of the starting material, coupled with the hazardous nature and challenging work-up of the reaction, make it a less favorable option for many applications, particularly at a larger scale.

Comparative Summary

FeatureRoute 1: Sandmeyer ApproachRoute 2: Dihydroxypyridine Approach
Starting Material 2-Amino-5-chloropyridine5-Chloro-2,4-dihydroxypyridine
Number of Steps 21 (if starting material is available)
Overall Yield Moderate to GoodPotentially High
Starting Material Cost LowHigh (or requires prior synthesis)
Reagent Cost ModerateHigh
Scalability Feasible with precautionsChallenging
Safety Concerns Bromine handling, diazotizationPOBr3 handling, exothermic work-up
Environmental Impact Copper wasteAcidic waste

Conclusion and Recommendation

Both synthetic routes present viable options for the preparation of this compound.

Route 1, the Sandmeyer Approach, is generally the more cost-effective and practical choice for most research and development settings. The low cost and ready availability of the starting material, 2-Amino-5-chloropyridine, provide a significant economic advantage. While the two-step process and the handling of hazardous reagents require careful execution, the reactions themselves are well-established and can be performed with standard laboratory equipment.

Route 2, the Dihydroxypyridine Approach, may be considered in specific circumstances where a higher single-step yield is paramount and the cost of the starting material and reagents is not a primary constraint. The directness of this route is appealing, but the significant safety challenges and higher costs associated with phosphorus oxybromide make it a less attractive option for routine synthesis or large-scale production.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research team. For projects where cost and accessibility are key drivers, the Sandmeyer approach is the recommended pathway. For specialized applications where yield is the absolute priority and the necessary expertise and facilities for handling hazardous reagents are readily available, the dihydroxypyridine route could be a viable, albeit more expensive, alternative.

References

A Senior Application Scientist's Guide to Catalytic Systems for Cross-Coupling Reactions of Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a critical endeavor in the fields of medicinal chemistry and materials science, with halopyridines serving as versatile precursors for the synthesis of complex molecular architectures. Palladium- and nickel-catalyzed cross-coupling reactions have emerged as indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the pyridine core. The choice of the catalytic system—comprising the metal precursor, ligand, and base—is paramount to the success of these transformations, profoundly influencing reaction yields, substrate scope, and functional group tolerance. This guide provides an in-depth, objective comparison of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of halopyridines, supported by experimental data and detailed protocols to empower researchers in designing and executing robust synthetic strategies.

The Critical Role of the Halogen and its Position

The reactivity of halopyridines in cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond and the electronic nature of the pyridine ring. The general reactivity trend for the halogens is I > Br > Cl, which is inversely correlated with the C-X bond dissociation energy.[1] Consequently, iodopyridines are the most reactive substrates, often undergoing coupling under mild conditions, while the more cost-effective and readily available chloropyridines are the most challenging to activate, necessitating highly active catalytic systems.[1] The position of the halogen on the electron-deficient pyridine ring also significantly impacts reactivity, with 2- and 4-halopyridines generally being more reactive than 3-halopyridines due to electronic effects.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a cornerstone of modern synthesis for creating biaryl and hetero-biaryl structures.[1]

Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyridines
HalopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[1]
2-BromopyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O801288[1]
3-Chloropyridine[Ni(dppf)Cl₂]K₃PO₄Dioxane1002475[3][4]
3-BromopyridinePd₂(dba)₃ / P(o-tol)₃Cs₂CO₃Dioxane1001692[2]
4-IodopyridinePdCl₂(dppf)K₂CO₃DMF80298[5]

Causality Behind Experimental Choices:

  • Palladium vs. Nickel: While palladium catalysts are the workhorses for Suzuki-Miyaura couplings, nickel catalysts have emerged as a cost-effective and powerful alternative, particularly for the activation of challenging C-Cl bonds.[3][6] Nickel catalysts can interact differently with coordinating functional groups within the substrate, which can influence selectivity.[6]

  • Ligand Selection: For less reactive halopyridines, particularly chlorides, bulky and electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbene (NHC) ligands are often required.[1][7][8] These ligands promote the rate-determining oxidative addition step and facilitate the reductive elimination to furnish the product.[9] Bidentate ligands like dppf are also highly effective, offering good stability to the catalytic complex.[3]

  • Base and Solvent: The choice of base is critical for the activation of the boronic acid.[10] Inorganic bases like K₃PO₄ and Cs₂CO₃ are generally more effective than organic bases for Suzuki couplings of halopyridines.[11][12] The use of aqueous solvent mixtures (e.g., Dioxane/H₂O) is common and can enhance the reaction rate.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-chloropyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add toluene and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenylpyridine.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)₂ + Base) pd_complex->transmetalation trans_complex Ar-Pd(II)-R(L₂) transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[15]

Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination of Halopyridines
HalopyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001296[16]
3-BromopyridineMorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1101891[16]
4-Chloropyridinen-ButylaminePd(OAc)₂ / BrettPhosLiHMDSTHF802485[16]
2,4-DichloropyridineAniline (at C2)Pd(OAc)₂ / P(tBu)₃K₂CO₃Toluene100288[17]

Causality Behind Experimental Choices:

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[18][19] Ligands like XPhos, RuPhos, and BrettPhos, developed by the Buchwald group, are particularly effective as they promote both the oxidative addition and the crucial C-N bond-forming reductive elimination step while suppressing side reactions like β-hydride elimination.[15][20] For challenging substrates like chloropyridines, highly active ligands are essential.[21]

  • Base Selection: Strong bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[22] For base-sensitive substrates, milder bases like K₂CO₃ can be employed, often in combination with a highly active catalyst system.[17]

  • Solvent Effects: Aprotic solvents like toluene, dioxane, and THF are typically used.[23] The choice of solvent can influence the solubility of the reactants and the catalytic species, thereby affecting the reaction rate.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline

Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add 3-bromopyridine and aniline, followed by anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography to obtain 3-(phenylamino)pyridine.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L) oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex Ar-Pd(II)-NR₂(L) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of arylalkynes.[24]

Comparative Performance of Catalytic Systems for Sonogashira Coupling of Halopyridines
HalopyridineAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT495[5]
2-BromopyridinePhenylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NEtDMF801282[25]
3-ChloropyridinePhenylacetylenePd(OAc)₂ / cataCXium® A / CuICs₂CO₃Dioxane1202475[26]
2,8-Diiodo-6-chloropurinePhenylacetylenePd(PPh₃)₄ / CuI (C2-selective)Et₃NDMF80285[27]

Causality Behind Experimental Choices:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[24] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[26]

  • Copper-Free Conditions: To avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[28] These often require a stronger base and a more active palladium catalyst.

  • Ligand and Base Influence: As with other cross-coupling reactions, the choice of ligand and base is crucial. Phosphine ligands are commonly used, and for challenging substrates, more electron-rich and bulky ligands can be beneficial.[26] Amine bases like triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt) are typically used to neutralize the hydrogen halide formed during the reaction.[5][25]

Experimental Protocol: Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene

Materials:

  • 4-Iodopyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain 4-(phenylethynyl)pyridine.

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation trans_complex Ar-Pd(II)-C≡CR(L₂) transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_x CuX alkyne R-C≡CH + Base cu_acetylide Cu-C≡CR alkyne->cu_acetylide cu_acetylide->transmetalation cu_acetylide->cu_x Regeneration

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

The cross-coupling of halopyridines is a mature yet continuously evolving field. While palladium-based catalysts remain the dominant choice, the development of more sustainable and economical nickel-based systems is a significant area of active research. The design of new, highly active ligands, particularly N-heterocyclic carbenes, continues to push the boundaries of what is possible, enabling the use of previously unreactive substrates under milder conditions. For researchers, a thorough understanding of the interplay between the metal, ligand, base, and substrate is crucial for the rational design of efficient and robust synthetic routes. This guide serves as a foundational resource to navigate the diverse landscape of catalytic systems and to empower the synthesis of novel pyridine-containing molecules for a wide range of applications.

References

A Senior Application Scientist's Guide to the Synthetic Utility of 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth analysis of 2,4-Dibromo-5-chloropyridine as a versatile building block in modern organic synthesis. Moving beyond a simple catalog of reactions, we dissect the fundamental principles governing its reactivity, focusing on the regioselective functionalization of its three distinct halogenated positions. Through a comparative analysis of palladium-catalyzed cross-coupling reactions and alternative methodologies, this document offers researchers, medicinal chemists, and process development scientists the predictive insights necessary to strategically design synthetic routes. Experimental data from analogous systems are used to build a robust framework for understanding and exploiting the nuanced reactivity of this trifunctional pyridine scaffold, enabling the efficient construction of complex, high-value molecules for pharmaceutical and materials science applications.

Introduction: The Strategic Value of Polyfunctional Pyridines

Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, with a significant percentage of FDA-approved small molecule drugs containing this nitrogenous heterocycle.[1][2] The precise installation of substituents around the pyridine core is a critical challenge in drug discovery and development. Polyhalogenated pyridines, such as this compound, serve as exceptionally powerful intermediates. They offer multiple, distinct reaction handles that can be addressed sequentially and selectively, a concept known as orthogonal functionalization. This guide focuses on this compound, a commercially available starting material, to illustrate how a detailed understanding of its reactivity profile can unlock efficient pathways to complex molecular architectures.

Core Principles of Regioselective Reactivity

The synthetic utility of this compound is dictated by the differential reactivity of its two bromide and one chloride substituents. The outcome of a reaction at a specific site is a predictable interplay of three main factors: carbon-halogen bond strength, electronic activation by the pyridine nitrogen, and the steric environment.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and reaction conditions is not arbitrary; it is a deliberate strategy to exploit subtle differences in these factors to achieve regioselectivity.

  • Carbon-Halogen Bond Strength: The dissociation energy of carbon-halogen bonds decreases down the group: C-Cl > C-Br > C-I. In palladium-catalyzed cross-coupling reactions, the initial, often rate-determining, step is the oxidative addition of the catalyst into the C-X bond. The weaker C-Br bonds are kinetically favored for this step over the stronger C-Cl bond, making them significantly more reactive under typical conditions.[3]

  • Electronic Effects of the Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen atom polarizes the ring, making the α-positions (C2 and C6) and the γ-position (C4) more electrophilic and thus more susceptible to oxidative addition. The C2 position is generally considered the most activated site.[3]

  • Steric Hindrance: While less dominant than the first two factors, steric bulk on the incoming nucleophile or the catalyst's ligand set can influence the accessibility of a particular reaction site, occasionally overriding the inherent electronic preferences.

Based on these principles, the predicted order of reactivity for this compound in palladium-catalyzed cross-couplings is: C2-Br > C4-Br >> C5-Cl . The following sections will validate this hypothesis with experimental evidence and comparative data.

G cluster_reactivity Predicted Reactivity Hierarchy cluster_factors Governing Factors C2_Br C2-Br (Highest) C4_Br C4-Br (Intermediate) C2_Br->C4_Br More Activated C5_Cl C5-Cl (Lowest) C4_Br->C5_Cl Weaker Bond Bond C-X Bond Strength (C-Br < C-Cl) Electronic Electronic Activation (C2 > C4) Steric Steric Hindrance

Caption: Logical relationship of factors governing site-selectivity.

Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation.[4] The differential reactivity of the halogens on this compound makes it an ideal substrate for selective, sequential couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron reagent and an organic halide. For polyhalogenated pyridines, its high functional group tolerance and generally mild conditions make it a first-choice methodology.

Analysis of Regioselectivity: Studies on the closely related 2,4-dibromopyridine have established that Suzuki coupling occurs with high regioselectivity at the more electronically activated C2 position.[5] This preference is driven by the faster rate of oxidative addition at C2-Br compared to C4-Br. We can confidently extrapolate this behavior to this compound, where the C2-Br bond will react preferentially, leaving the C4-Br and C5-Cl bonds intact for subsequent transformations. Achieving selectivity for the C4 position would require blocking the C2 position or using highly specialized catalytic systems that can invert the conventional selectivity.[5]

Table 1: Comparison of Regioselective Suzuki Coupling on Dihalopyridines

Substrate Coupling Partner Catalyst/Ligand Conditions Major Product Yield (%) Reference
2,4-Dibromopyridine Phenylboronic acid Pd(PPh₃)₄ TlOH, Dioxane, 25°C 4-Bromo-2-phenylpyridine ~85 [5]
2,4-Dibromopyridine Vinylboronic acid Pd₂(dba)₃ / PCy₃ K₃PO₄, Toluene, 25°C 4-Bromo-2-vinylpyridine 82 [5]

| 2-Bromo-4-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, DME/H₂O, 80°C | 4-Chloro-2-phenylpyridine | 90 |[6] |

Data for this compound is inferred from these analogous systems.

Stille and Sonogashira Couplings

The principles of regioselectivity observed in Suzuki couplings generally hold for other cross-coupling reactions like Stille (organotin reagents) and Sonogashira (terminal alkynes).

  • Stille Coupling: This reaction has been used to prepare 4,4'-dihalo-2,2'-bipyridines from 2-bromo-4-halopyridines.[6] Selective stannylation at the C2 position of 2,4-dibromopyridine can be achieved, followed by coupling with another molecule of the starting material to yield 4,4'-dibromo-2,2'-bipyridine.[6] This demonstrates the ability to selectively activate the C2 position for C-C bond formation.

  • Sonogashira Coupling: The alkynylation of dihalopyridines also proceeds with high selectivity at the most activated C-X bond. For substrates like 2,4-dibromothiazole, a related heterocycle, Sonogashira coupling occurs exclusively at the C2 position.[7] This provides strong evidence that this compound would yield 2-alkynyl-4-bromo-5-chloropyridine under standard Sonogashira conditions.

G cluster_legend Synthetic Workflow Start This compound C2_Coupled 2-R-4-Bromo-5-chloropyridine Start->C2_Coupled Step 1: Suzuki/Sonogashira at C2-Br (Mild Conditions, Pd(0)) C2_C4_Coupled 2-R-4-R'-5-chloropyridine C2_Coupled->C2_C4_Coupled Step 2: Suzuki/Stille at C4-Br (Forced Conditions) C2_C4_C5_Coupled 2-R-4-R'-5-R''-pyridine C2_C4_Coupled->C2_C4_C5_Coupled Step 3: Buchwald-Hartwig at C5-Cl (Ni-catalysis or Strong Ligands)

Caption: Sequential functionalization workflow for this compound.

Comparison with Alternative Building Blocks

The choice of starting material is critical for synthetic efficiency. Here, we compare this compound to other common dihalopyridine and dihalopyrimidine building blocks.

Table 2: Comparative Analysis of Halogenated Heterocycles

Feature This compound 2,4-Dibromopyridine 2,4-Dichloropyrimidine
Reactivity Hierarchy C2-Br > C4-Br >> C5-Cl C2-Br > C4-Br C4-Cl > C2-Cl[8]
Number of Handles 3 (2 types: Br, Cl) 2 (1 type: Br) 2 (1 type: Cl)
Key Advantage Offers three levels of reactivity for complex, orthogonal synthesis. Good two-step functionalization building block.[6] C4 position is more reactive, offering complementary selectivity to pyridines.[8]

| Primary Limitation | Higher molecular weight; potentially more complex product mixtures if selectivity is not controlled. | Limited to two functionalization points. | C-Cl bonds are less reactive than C-Br, often requiring more forcing conditions. |

The key advantage of this compound is the presence of three distinct handles with a clear reactivity gradient, making it superior for the synthesis of highly substituted, complex pyridine derivatives.

Detailed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the selective C2-arylation of 2,4-dibromopyridine and is expected to yield the corresponding 2-aryl-4-bromo-5-chloropyridine with high selectivity.[5]

Objective: To synthesize 4-Bromo-5-chloro-2-(4-methoxyphenyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon (or Nitrogen) gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 271 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol).

  • Reagent Addition: Add potassium carbonate (e.g., 414 mg, 3.0 mmol) followed by the catalyst, Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol).

  • Solvent Degassing: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Causality Note: Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst to its inactive Pd(II) state, ensuring the catalytic cycle proceeds efficiently.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

    • Self-Validation: The regioselectivity can be confirmed by ¹H NMR spectroscopy, where the disappearance of the proton signal corresponding to the C2 position and the characteristic shifts of the remaining pyridine protons will validate the desired outcome. Further confirmation can be obtained via 2D NMR (NOESY) experiments.

Conclusion

This compound is a highly valuable and versatile building block for constructing complex molecular architectures. Its utility stems from a predictable and exploitable reactivity hierarchy (C2-Br > C4-Br >> C5-Cl) that allows for regioselective, sequential functionalization. By carefully selecting reaction conditions—particularly the catalyst, ligands, and temperature—chemists can selectively address each halogenated position. This guide provides the foundational principles and comparative data necessary for researchers to rationally design synthetic strategies, moving from conceptualization to execution with a higher degree of confidence and success. The ability to perform orthogonal modifications makes this reagent a superior choice for projects requiring the synthesis of highly decorated pyridine cores, particularly in the fields of medicinal chemistry and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,4-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and precision. 2,4-Dibromo-5-chloropyridine is a halogenated pyridine derivative, a class of compounds invaluable in synthesis but requiring meticulous handling due to its potential hazards. This guide provides an operational framework grounded in the principles of chemical causality and self-validating safety protocols to ensure both your protection and the integrity of your research.

Immediate Safety Briefing: Understanding the Hazard Profile

Before handling this compound, it is critical to internalize its hazard profile. According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1]

  • Signal Word: Warning[1]

Primary Hazards:

  • Oral Toxicity (H302): Harmful if swallowed.[1]

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Eye Irritation (H319): Causes serious eye irritation.[1]

  • Inhalation Toxicity (H332): Harmful if inhaled.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

The primary risks stem from its nature as a fine powder, which can be easily aerosolized, leading to inhalation, and its reactivity, which causes irritation upon contact with skin and eyes.[2][3]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Its efficacy is predicated on the implementation of robust engineering and administrative controls.

  • Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood.[3][4] This contains airborne powder during weighing and handling, directly mitigating the inhalation hazard (H332, H335). If a balance cannot be placed in a hood, use an exhausted balance enclosure.[3]

  • Administrative Controls: Designate a specific area for handling this compound to prevent cross-contamination. Never work with highly hazardous chemicals alone, and ensure all personnel are trained on this specific protocol.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly counteract the identified hazards. The following table outlines the required equipment and the scientific rationale for its use.

Protection TypeRequired EquipmentCritical Rationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[5][6]Protects against aerosolized powder and potential splashes during solution preparation, directly addressing the "serious eye irritation" (H319) hazard. Safety glasses are insufficient as they do not provide a seal against dust.[7]
Hand Protection Chemically resistant nitrile gloves (minimum 8 mil thickness).[8][9]Prevents direct contact with the skin, mitigating the "skin irritation" (H315) hazard. Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your hands.[5][10] For extended handling, consider double-gloving.
Body Protection Flame-resistant laboratory coat, fully buttoned.[4][7]Provides a barrier against spills and dust settling on personal clothing. A closed coat is essential for comprehensive protection.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator.Required if there is any risk of dust generation outside of a fume hood.[11][12] The primary engineering control (fume hood) should prevent this, but respiratory protection is a necessary secondary measure.
Foot Protection Closed-toe, liquid-resistant shoes.[4][10]Protects feet from spills and dropped equipment. This is a standard and non-negotiable laboratory practice.

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a self-validating workflow. Each step is designed to minimize exposure and ensure containment.

A. Preparation and Staging

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]

  • Prepare the Work Area: Conduct all work within a certified chemical fume hood.[3] Cover the work surface with absorbent bench paper to contain any minor spills.[2]

  • Assemble Materials: Gather all necessary glassware, spatulas, weigh boats, and solvents. Ensure waste containers are properly labeled and within reach inside the hood.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical container.

B. Weighing and Transfer (Solid Form)

  • Minimize Dust: Handle the container carefully to avoid unsettling the powder. Open it away from your face, directing the opening towards the back of the fume hood.[13]

  • Use a Weigh Boat: Carefully tap the required amount of this compound onto a weigh boat. Using a boat minimizes the chance of spills on the balance pan.[2]

  • Keep Containers Closed: Immediately and securely close the primary chemical container after dispensing.[2]

  • Clean Tools: Clean the spatula thoroughly with a solvent-moistened wipe before removing it from the fume hood. Dispose of the wipe in the designated solid waste container.

C. Solution Preparation

  • Add Solid to Solvent: Place the flask containing the solvent into the fume hood. Carefully add the weighed powder from the weigh boat into the flask.

  • Controlled Dissolution: If necessary, stir or sonicate the mixture within the fume hood to facilitate dissolution. Keep the container loosely capped if heating is required to avoid pressure buildup.

D. Post-Handling and Decontamination

  • Clean Work Area: After the procedure is complete, wipe down the work surface inside the fume hood with an appropriate solvent. Dispose of the bench paper and wipes in the designated hazardous waste container.[2]

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination: first gloves (turning them inside out), then the lab coat, and finally the eye protection.

  • Wash Hands: Immediately wash hands thoroughly with soap and water after removing gloves.[13][5]

Disposal and Emergency Plans

A. Waste Disposal

  • Chemical Waste: All excess solid material and solutions containing this compound must be disposed of in a clearly labeled hazardous waste container.[14][15] Do not pour down the drain.[5]

  • Contaminated Materials: Used weigh boats, gloves, bench paper, and wipes are considered contaminated solid waste and must be placed in a sealed and labeled hazardous waste container.[5]

B. Spill and Exposure Response

  • Minor Spill (in fume hood): Gently cover the spill with an absorbent material. Collect the material and place it in the sealed hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[5][14] Seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[5]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal A Verify Emergency Equipment B Don All Required PPE A->B C Prepare Fume Hood Work Area B->C D Weigh Compound into Weigh Boat C->D Begin Handling E Transfer Solid to Solvent D->E F Close All Containers E->F G Decontaminate Work Surface & Tools F->G Complete Task H Dispose of All Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-5-chloropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-5-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.